3-Amino-2-phenoxypropanoic Acid Hydrochloride: Structural Rationale, Synthesis, and Applications in Peptidomimetic Drug Design
Executive Summary In the landscape of modern drug discovery, overcoming the poor pharmacokinetic profiles of native peptides remains a critical hurdle. 3-Amino-2-phenoxypropanoic acid hydrochloride emerges as a highly sp...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, overcoming the poor pharmacokinetic profiles of native peptides remains a critical hurdle. 3-Amino-2-phenoxypropanoic acid hydrochloride emerges as a highly specialized, non-proteinogenic chiral building block designed to address these limitations. As an α-aryloxy-β-amino acid derivative, this compound is strategically utilized in medicinal chemistry and organic synthesis 1[1]. By incorporating a β-amino acid backbone coupled with a bulky, electron-rich phenoxy side chain, researchers can engineer peptidomimetics that exhibit enhanced proteolytic stability and high-affinity binding to hydrophobic target pockets 2[2].
This technical guide provides a comprehensive overview of the compound's physicochemical properties, structural rationale, and a field-proven, self-validating synthetic methodology for drug development professionals.
Physicochemical Profiling & Structural Identity
To effectively incorporate 3-amino-2-phenoxypropanoic acid into a drug discovery pipeline, understanding its baseline physicochemical metrics is essential. The compound is typically isolated and stored as a hydrochloride salt to prevent the spontaneous cyclization or degradation common in free β-amino acids, ensuring long-term stability at +4°C 3[3].
The quantitative data and isomeric identifications are summarized in the table below:
The integration of 3-amino-2-phenoxypropanoic acid into a lead compound is driven by two distinct structural mechanisms:
Proteolytic Evasion: Native α-amino acids are highly susceptible to cleavage by endogenous proteases. By shifting the amino group to the β-carbon, the resulting amide bonds become unrecognizable to standard α-amino peptidases, drastically increasing the half-life of the peptidomimetic in vivo.
Targeted Hydrophobic Engagement: The α-phenoxy group acts as a rigid, sterically demanding pharmacophore. In protease inhibitor design, this moiety is specifically tailored to occupy S1 or S1' hydrophobic pockets, engaging in π-π stacking or Van der Waals interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) within the target's active site.
Fig 1: Pharmacological rationale of the 3-amino-2-phenoxypropanoic acid scaffold in drug design.
De Novo Synthesis & Stereochemical Control
Because biological targets are highly stereospecific, accessing enantiopure forms (either 2R or 2S) of 3-amino-2-phenoxypropanoic acid is mandatory. The following protocol utilizes a chiral pool approach starting from enantiopure ethyl glycidate (oxirane-2-carboxylate). This route is engineered as a self-validating system, utilizing predictable stereochemical inversions and easily monitorable functional group transformations.
Fig 2: Stereocontrolled synthetic workflow for 3-amino-2-phenoxypropanoic acid hydrochloride.
Step-by-Step Methodology
Step 1: Regioselective Azidolysis of Ethyl Glycidate
Procedure: Dissolve enantiopure ethyl glycidate in an ethanol/water mixture. Add 1.5 equivalents of sodium azide (NaN₃) and 1.2 equivalents of ammonium chloride (NH₄Cl). Stir at 60°C for 12 hours. Extract with ethyl acetate.
Causality & Validation: NH₄Cl acts as a mild proton source, activating the epoxide oxygen without inducing premature hydrolysis of the ester. Nucleophilic attack by the azide ion occurs exclusively at the less sterically hindered C3 (β-position), yielding ethyl 3-azido-2-hydroxypropanoate. Self-Validation: The reaction progress is monitored by TLC; the product exhibits a strong, distinct azide stretch at ~2100 cm⁻¹ via FT-IR.
Procedure: Dissolve the resulting 3-azido-2-hydroxypropanoate, phenol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF under argon at 0°C. Dropwise, add diisopropyl azodicarboxylate (DIAD, 1.2 eq). Warm to room temperature and stir for 8 hours.
Causality & Validation: The Mitsunobu conditions activate the C2 hydroxyl group, turning it into a superior leaving group. Phenol displaces it via an Sₙ2 mechanism, resulting in a complete Walden inversion at the C2 stereocenter. This predictability allows chemists to select the correct starting glycidate to yield either the (2S) 7[7] or (2R) enantiomer.
Step 3: Azide Reduction and Ester Hydrolysis
Procedure: Transfer the intermediate to a hydrogenation flask. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) for 4 hours. Filter through Celite. Treat the filtrate with 2M LiOH (aq) in THF for 2 hours to saponify the ethyl ester.
Causality & Validation: Catalytic hydrogenation cleanly reduces the azide to a primary amine without cleaving the phenoxy ether. Self-Validation: Complete reduction is confirmed by the absolute disappearance of the 2100 cm⁻¹ IR band. Mild LiOH hydrolysis prevents the epimerization of the sensitive α-stereocenter that would occur under harsh acidic or high-temperature basic conditions.
Step 4: Hydrochloride Salt Formation
Procedure: Acidify the aqueous phase to pH 2 using 1M HCl. Wash with diethyl ether to remove organic impurities, then lyophilize the aqueous layer to yield 3-amino-2-phenoxypropanoic acid hydrochloride as a white crystalline solid.
Causality: Isolating the compound as an HCl salt protonates the primary amine, preventing intramolecular nucleophilic attack on the carboxylic acid (which would form a biologically inactive lactam) and vastly improving aqueous solubility for subsequent biological assays.
A Technical Guide to the Mass-Based Characterization of 3-Amino-2-phenoxypropanoic acid hydrochloride
Abstract For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is a foundational requirement for advancing research and ensuring regulatory compliance. This...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is a foundational requirement for advancing research and ensuring regulatory compliance. This technical guide provides an in-depth examination of two critical, yet often confused, mass-based parameters—molecular weight and exact mass—using 3-Amino-2-phenoxypropanoic acid hydrochloride as a case study. We will delineate the theoretical underpinnings of each metric, provide a step-by-step protocol for their experimental determination using high-resolution mass spectrometry (HRMS), and discuss the practical implications of these values in a research and development setting.
The Fundamental Distinction: Molecular Weight vs. Exact Mass
In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are frequently used, but they represent distinct concepts rooted in the isotopic composition of elements. A clear understanding of their differences is paramount for the accurate identification and quantification of molecules.
Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. The calculation uses the atomic weight of each element, which is itself a weighted average based on the natural abundance of its isotopes on Earth. This value is typically expressed in grams per mole ( g/mol ) and is what one would use for stoichiometric calculations in bulk, such as preparing a solution of a specific molarity.
Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the single most abundant stable isotope for each constituent atom.[1][2] This value represents the mass of a single, specific isotopic combination of the molecule. High-resolution mass spectrometers are capable of measuring this value, which is expressed in atomic mass units (amu) or Daltons (Da).[3] The key distinction is that exact mass focuses on a single isotopic species, whereas molecular weight averages all of them.[4]
The practical relevance of this distinction becomes clear in techniques like mass spectrometry, which can resolve and detect individual ions based on their specific mass-to-charge ratio (m/z). For small molecules, the difference may be slight, but for larger molecules or those containing elements with multiple significant isotopes, the divergence can be substantial.[1]
Physicochemical Properties of 3-Amino-2-phenoxypropanoic acid hydrochloride
To apply these concepts, we will focus on the target compound, 3-Amino-2-phenoxypropanoic acid hydrochloride.
Chemical Name: 3-amino-2-phenoxypropanoic acid hydrochloride[5]
This compound is a derivative of an amino acid and, as such, is of interest in pharmaceutical development and biochemical research. Its structure contains readily ionizable groups, making it highly suitable for analysis by mass spectrometry.
Theoretical Calculations and Summary Data
The calculation of molecular weight and exact mass for 3-Amino-2-phenoxypropanoic acid hydrochloride (C₉H₁₂ClNO₃) relies on two different sets of atomic masses.
For Molecular Weight , we use the standard atomic weights from the periodic table:
C: ~12.011 u
H: ~1.008 u
Cl: ~35.453 u
N: ~14.007 u
O: ~15.999 u
For Exact Mass , we use the masses of the most abundant isotopes:
¹²C: 12.000000 u
¹H: 1.007825 u
³⁵Cl: 34.968853 u
¹⁴N: 14.003074 u
¹⁶O: 15.994915 u
The following table summarizes the calculated values for the neutral free base (C₉H₁₁NO₃) and the hydrochloride salt.
Note: The exact mass of the hydrochloride salt is calculated based on the protonated free base [C₉H₁₂NO₃]⁺ and the chloride anion [³⁵Cl]⁻. In positive-ion mass spectrometry, the observed ion would be the protonated free base, [M+H]⁺, with an exact mass of 182.081718 Da.
Experimental Determination via High-Resolution Mass Spectrometry
The theoretical exact mass provides a precise target value that can be experimentally verified using high-resolution mass spectrometry (HRMS), such as with an Orbitrap or Time-of-Flight (TOF) analyzer.[7] These instruments offer the mass accuracy required to confirm a molecule's elemental composition.[8][9]
Principle of Electrospray Ionization (ESI) Orbitrap MS
Electrospray ionization is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. For 3-Amino-2-phenoxypropanoic acid, the primary amine group is basic and will readily accept a proton in an acidic solution, forming a positive ion ([M+H]⁺). The Orbitrap analyzer then traps these ions in an electrostatic field and measures the frequency of their axial oscillations. This frequency is inversely proportional to the square root of their m/z, allowing for highly accurate mass determination, often to within 5 parts-per-million (ppm).
Detailed Experimental Protocol
This protocol outlines a general workflow for the determination of the exact mass of 3-Amino-2-phenoxypropanoic acid hydrochloride.
1. Sample Preparation:
a. Weigh approximately 1 mg of the compound.
b. Dissolve in 1 mL of a suitable solvent (e.g., 50:50 Methanol:Water) to create a 1 mg/mL stock solution.
c. Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. To promote ionization, add 0.1% (v/v) formic acid to the final solution. The formic acid ensures an acidic environment, facilitating the protonation of the amine group.
2. Instrument Calibration:
a. Before sample analysis, perform a routine calibration of the mass spectrometer according to the manufacturer's guidelines.
b. Use a certified calibration solution containing compounds of known masses across a wide m/z range. This step is critical for ensuring high mass accuracy.
c. Consider using a lock mass or internal calibrant—a known compound continuously infused alongside the analyte—to correct for any mass drift during the analysis.[9]
3. Instrument Setup (Example for a Q-Exactive Orbitrap):
a. Ionization Mode: Positive Ion Mode (for detecting [M+H]⁺).
b. Source Voltage: +3.5 kV.
c. Capillary Temperature: 320 °C.
d. Sheath Gas / Aux Gas Flow Rate: 35 / 10 (arbitrary units).
e. Acquisition Mode: Full Scan (MS1).
f. Scan Range: m/z 100-500 (this range comfortably includes the target ion).
g. Resolution: 70,000 FWHM (Full Width at Half Maximum). Higher resolution provides greater confidence in the mass measurement.
h. Injection Time: 100 ms.
4. Data Acquisition:
a. Infuse the prepared sample into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.
b. Allow the signal to stabilize for 1-2 minutes.
c. Acquire data for 2-3 minutes to obtain a robust, averaged spectrum.
5. Data Analysis:
a. Open the acquired data file using the instrument's software (e.g., Thermo Xcalibur).
b. Generate the mass spectrum from the acquired chromatogram.
c. Identify the peak corresponding to the protonated molecule, [C₉H₁₁NO₃ + H]⁺. The expected m/z will be approximately 182.08.
d. Determine the measured exact mass of this peak to at least four decimal places.
e. Calculate the mass error in ppm using the formula:
Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000
f. A mass error of < 5 ppm is considered strong evidence for the proposed elemental composition.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the HRMS experiment described above.
Caption: Workflow for exact mass determination by ESI-HRMS.
Significance in a Drug Development Context
The distinction between molecular weight and exact mass is not merely academic; it has profound practical implications for drug development professionals:
Compound Identification: High-resolution mass spectrometry is a cornerstone of modern analytical chemistry for confirming the identity of synthesized compounds, impurities, or metabolites.[7][8] A measured exact mass that matches the theoretical value to within a few ppm provides high confidence in the elemental formula of a molecule, which is a fundamental piece of characterization data required for regulatory submissions.
Purity Assessment: While HRMS data cannot be the sole criterion for purity, it can help identify and structurally elucidate co-eluting impurities that may not be resolved by chromatography alone. An unexpected ion with a high-accuracy mass can be quickly assigned a molecular formula, accelerating the impurity identification process.
Metabolite and Degradant Studies: In drug metabolism and stability studies, researchers must identify unknown transformation products. By comparing the exact mass of a potential metabolite to the parent drug, one can deduce the biochemical transformation that occurred (e.g., an increase of 15.9949 Da corresponds precisely to an oxidation).
References
Pediaa. What is the Difference Between Exact Mass and Molecular Weight. (2022). [Link]
University of Missouri, Mass Spectrometry Facility. Calculating Exact Masses. (2026). [Link]
Quora. What is the difference between exact mass and molecular weight?. (2020). [Link]
ResearchGate. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. [Link]
Reddit. Exact mass vs molecular weight. (2023). [Link]
University of Colorado, Boulder. Exact Molecular Mass versus Molecular Weight. (2011). [Link]
The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]
MDPI. Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. (2021). [Link]
NextSDS. 3-amino-2-phenoxypropanoic acid hydrochloride — Chemical Substance Information. [Link]
An In-Depth Technical Guide to Assessing the In Vitro Metabolic Stability of 3-Amino-2-phenoxypropanoic acid hydrochloride
Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a new chemical entity (NCE) from a promising candidate to a therapeutic agent, understanding its metabolic fate is paramount. A s...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a promising candidate to a therapeutic agent, understanding its metabolic fate is paramount. A significant percentage of drug candidates fail in clinical trials due to suboptimal pharmacokinetic properties, with metabolic instability being a primary culprit.[1] This technical guide provides a comprehensive framework for evaluating the in vitro metabolic stability of 3-Amino-2-phenoxypropanoic acid hydrochloride, a crucial step in its preclinical development. As the primary site of drug metabolism is the liver, this guide will focus on liver-derived in vitro systems, such as hepatocytes and liver microsomes, which are instrumental in early-stage assessments.[1][2] By elucidating the rate and pathways of metabolism, researchers can make informed decisions, optimize lead compounds, and predict in vivo pharmacokinetic behavior, ultimately de-risking the drug development process.[3][4]
This guide is structured to provide not just a protocol, but a deep understanding of the principles and decision-making processes that underpin a robust metabolic stability assessment. We will delve into the roles of key metabolic enzymes, the rationale for selecting specific in vitro systems, detailed experimental procedures, and the mathematical modeling used to translate raw data into meaningful pharmacokinetic parameters.
The Engine Room of Metabolism: Understanding Hepatic Enzymes
The liver is equipped with a vast arsenal of enzymes that biotransform xenobiotics, including drugs. These reactions are broadly categorized into Phase I and Phase II metabolism.
Phase I Metabolism: The Functionalization Reactions
Primarily mediated by the Cytochrome P450 (CYP450) superfamily of enzymes, Phase I reactions introduce or expose functional groups on the parent molecule.[5] These enzymes, located in the endoplasmic reticulum of hepatocytes, are responsible for the metabolism of a vast majority of clinically used drugs.[6][7] The most significant CYP isoforms in human drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[7] These reactions, typically oxidations, reductions, or hydrolyses, increase the hydrophilicity of the compound, preparing it for Phase II conjugation or direct excretion.[5]
Phase II Metabolism: The Conjugation Reactions
Following functionalization by Phase I enzymes, or if the drug already possesses a suitable functional group, Phase II enzymes catalyze the conjugation of endogenous molecules to the drug. This process further increases water solubility and facilitates elimination.[8] Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid, sulfotransferases (SULTs), and glutathione S-transferases (GSTs).[8][9] Intact hepatocytes are the gold standard for studying both Phase I and Phase II metabolism as they contain the full complement of these enzymes and their necessary cofactors.[1][2]
Choosing the Right Tool: In Vitro Systems for Metabolic Stability Assessment
The selection of an appropriate in vitro system is a critical decision that depends on the specific questions being addressed in the drug discovery program.
Liver Microsomes : These are subcellular fractions of the liver endoplasmic reticulum and are rich in CYP450 enzymes.[10] Microsomal stability assays are a cost-effective, high-throughput method for assessing Phase I metabolic stability.[11][12] However, they lack the cytosolic enzymes and the complete cofactor-regenerating systems present in intact cells, limiting their utility for studying many Phase II reactions without the addition of specific cofactors like UDPGA.[13]
Hepatocytes : As the primary cell type in the liver, hepatocytes contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and their endogenous cofactors.[1][14] They are considered the "gold standard" for in vitro metabolism studies as they provide a more physiologically relevant environment.[2] Cryopreserved hepatocytes are widely used due to their convenience and retained enzymatic activity.[1][4]
For a comprehensive assessment of the metabolic stability of 3-Amino-2-phenoxypropanoic acid hydrochloride, which contains both an amine and a carboxylic acid group susceptible to various conjugation reactions, hepatocytes are the recommended in vitro system.
Experimental Workflow: A Step-by-Step Guide to Hepatocyte Stability Assay
The following protocol outlines a detailed procedure for determining the metabolic stability of 3-Amino-2-phenoxypropanoic acid hydrochloride using cryopreserved human hepatocytes.
Positive control compounds (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin)
Dimethyl sulfoxide (DMSO, HPLC grade)
Acetonitrile (ACN, LC-MS grade) with internal standard (e.g., a structurally similar but non-interfering compound)
Phosphate-buffered saline (PBS)
12- or 24-well non-coated cell culture plates
Orbital shaker incubator set at 37°C, 5% CO2, and 90-120 rpm
II. Experimental Protocol
Preparation of Media and Compound Solutions:
Prepare the incubation medium by supplementing Williams' Medium E with the Hepatocyte Maintenance Supplement Pack according to the manufacturer's instructions. Warm the medium to 37°C.[1]
Prepare a 1 mM stock solution of 3-Amino-2-phenoxypropanoic acid hydrochloride in DMSO. Similarly, prepare stock solutions for the positive control compounds.[1]
Prepare a working solution of the test compound by diluting the stock solution in the pre-warmed incubation medium to a final concentration of 2 µM. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.[1][15]
Hepatocyte Thawing and Plating:
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
Gently transfer the cells to pre-warmed plating medium and centrifuge to pellet the cells.
Resuspend the hepatocyte pellet in incubation medium to a final density of 1 x 10^6 viable cells/mL.[1]
Incubation:
Pipette 0.5 mL of the incubation medium containing the 2 µM test compound or positive control into the appropriate wells of a 12-well plate.[1]
Place the plate on an orbital shaker in a 37°C incubator for 5-10 minutes to allow the substrates to equilibrate.[1]
Initiate the metabolic reaction by adding 0.5 mL of the hepatocyte suspension (1 x 10^6 cells/mL) to each well, resulting in a final cell density of 0.5 x 10^6 cells/mL and a final substrate concentration of 1 µM.[1]
For the negative control (T=0), immediately add 0.5 mL of the hepatocyte suspension to a well containing the test compound and then immediately add the quenching solution (see step 4). Alternatively, heat-inactivated hepatocytes can be used as a negative control for the entire time course.[1]
Time-Point Sampling and Reaction Quenching:
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect 50 µL aliquots from each well.[1]
Immediately quench the enzymatic reaction by adding the aliquot to a tube or well containing a fixed volume (e.g., 150 µL) of ice-cold acetonitrile containing an internal standard.[2] The acetonitrile precipitates the proteins, halting the metabolic process.[16]
Sample Processing and Analysis:
Centrifuge the quenched samples to pellet the precipitated protein.
Transfer the supernatant to a new plate or vials for analysis.
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of 3-Amino-2-phenoxypropanoic acid hydrochloride at each time point.[16][17][18]
III. Visualization of the Experimental Workflow
Caption: Plausible metabolic pathways for the test compound.
Conclusion: A Foundation for Preclinical Development
The in vitro metabolic stability assessment of 3-Amino-2-phenoxypropanoic acid hydrochloride is a foundational element of its preclinical development. By employing a systematic and scientifically rigorous approach, as detailed in this guide, researchers can gain critical insights into the compound's pharmacokinetic profile. This knowledge enables data-driven decisions, facilitates the optimization of drug candidates, and ultimately contributes to the development of safer and more effective medicines. The methodologies described herein are aligned with regulatory expectations and represent the current best practices in the field of drug metabolism and pharmacokinetics.
[20][21][22][23]
References
The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. (URL: [Link])
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC - NIH. (URL: [Link])
The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC. (URL: [Link])
The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP. (URL: [Link])
The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication - Frontiers. (URL: [Link])
Role of cytochrome P450 in drug interactions - PMC - NIH. (URL: [Link])
Hepatic Drug Metabolism and Cytochrome P450 - OpenAnesthesia. (URL: [Link])
EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. (URL: [Link])
Guideline on the investigation of drug interactions | European Medicines Agency. (URL: [Link])
ICH M12 on drug interaction studies - Scientific guideline | European Medicines Agency. (URL: [Link])
Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA). (URL: [Link])
Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? - EBM Consult. (URL: [Link])
Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update | Springer Nature Experiments. (URL: [Link])
A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development - PubMed. (URL: [Link])
Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme - FDA. (URL: [Link])
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (URL: [Link])
Safety Testing of Drug Metabolites Guidance for Industry - FDA. (URL: [Link])
How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse. (URL: [Link])
LC/MS Applications in Drug Development - BioAgilytix. (URL: [Link])
ICH M12 Guideline on Drug Interaction Studies - ECA Academy. (URL: [Link])
In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry - Regulations.gov. (URL: [Link])
In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry | FDA. (URL: [Link])
General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. (URL: [Link])
Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (URL: [Link])
Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed. (URL: [Link])
LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC - NIH. (URL: [Link])
Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes - DOI. (URL: [Link])
Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. (URL: [Link])
How to calculate in vitro intrinsic clearance? - ResearchGate. (URL: [Link])
Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC. (URL: [Link])
Pharmacological Profiling of 3-Amino-2-phenoxypropanoic Acid Hydrochloride: A Technical Guide
Executive Summary In modern drug discovery, the strategic deployment of unnatural amino acids is a cornerstone for overcoming the pharmacokinetic limitations of native peptides and discovering novel small-molecule modula...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the strategic deployment of unnatural amino acids is a cornerstone for overcoming the pharmacokinetic limitations of native peptides and discovering novel small-molecule modulators. 3-Amino-2-phenoxypropanoic acid hydrochloride (CAS: 1803560-98-6) [1] is a highly specialized building block utilized in advanced organic synthesis and medicinal chemistry[2]. Its unique structural topology—combining a phenoxypropanoic acid core with a
β
-amine—provides a dual-modality scaffold. It serves both as a conformationally restricted unit for protease-resistant peptidomimetics[3] and as a standalone pharmacophore for targeting metabolic nuclear receptors, specifically Peroxisome Proliferator-Activated Receptors (PPARs)[4].
As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the physicochemical rationale, target screening paradigms, and self-validating in vitro ADME protocols required to profile this scaffold effectively.
Structural Rationale & Physicochemical Profiling
Understanding the causality behind a scaffold's structure is the first step in pharmacological profiling. The incorporation of
β
-amino acids into cyclic tetrapeptides or oligomers is a proven strategy to induce robust secondary structures (foldamers) while conferring absolute resistance to canonical
α
-proteases[3]. Concurrently, the phenoxy side chain enhances lipophilicity and provides a bulky aromatic moiety capable of
π−π
stacking within target binding pockets.
To predict its behavior in biological systems, we must first establish its physicochemical baseline.
Highly ligand-efficient; leaves ample room for derivatization without violating Lipinski's Rule of 5.
LogP (Predicted)
1.8 - 2.2
Optimal lipophilicity for partitioning into lipid membranes, though the zwitterionic state may dictate actual permeability.
pKa (Carboxyl)
~3.2
Ionized at physiological pH; mimics endogenous fatty acids, which is critical for nuclear receptor binding.
pKa (Amine)
~9.5
Protonated at physiological pH; provides an anchor point for hydrogen bonding in target active sites.
Topological PSA
~72 Ų
Favorable for systemic circulation, though blood-brain barrier (BBB) penetration may be limited without prodrug masking.
Target Screening & Pharmacodynamics
The pharmacological evaluation of 3-Amino-2-phenoxypropanoic acid derivatives typically bifurcates into two distinct modalities based on its structural heritage.
Phenoxypropanoic acid derivatives are well-documented pharmacophores for Peroxisome Proliferator-Activated Receptors (PPAR
α
and PPAR
γ
), functioning as master regulators of lipid and carbohydrate metabolism[4],[5]. The acidic head group mimics endogenous fatty acids, while the phenoxy ring occupies the lipophilic pocket of the PPAR ligand-binding domain. Furthermore, aryloxy acid derivatives have demonstrated multi-target potential, including the inhibition of Fatty Acid Amide Hydrolase (FAAH), bridging metabolic and endocannabinoid signaling pathways[6].
Mechanism of PPAR transactivation by phenoxypropanoic acid derivatives.
Modality B: Peptidomimetic Integration
When utilized as a building block rather than a standalone drug, the
β
-amino acid is integrated into peptide sequences. Pharmacological profiling here focuses on proteolytic stability assays (incubating the resulting peptide in human serum or purified proteases like trypsin/chymotrypsin) to validate that the
β
-carbon insertion successfully evades enzymatic recognition.
In Vitro ADME & Pharmacokinetic Profiling
A robust pharmacological profile requires empirical validation of metabolic stability and permeability. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: Microsomal Metabolic Stability
Causality: The phenoxy ether bond in this scaffold is highly susceptible to Cytochrome P450 (CYP)-mediated O-dealkylation. By measuring the intrinsic clearance (
CLint
) in human liver microsomes (HLM), we assess its viability for oral administration.
Preparation: Prepare 1
μ
M of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing HLM at a 0.5 mg/mL protein concentration.
Initiation & Self-Validation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Critical Step: Always run a parallel minus-NADPH control. If the compound degrades in the absence of NADPH, the instability is chemical, not enzymatic.
Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50
μ
L aliquots and quench immediately in 150
μ
L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and calculate
t1/2
.
Causality: As an unnatural amino acid, the compound exists as a zwitterion at physiological pH, which severely restricts passive lipid bilayer diffusion. PAMPA isolates passive diffusion from active transport, guiding whether prodrug masking (e.g., esterification of the carboxylic acid) is required.
Donor Preparation: Dissolve the compound in DMSO and dilute in PBS (pH 7.4) to a final concentration of 10
μ
M (Ensure DMSO
≤
1%).
Membrane Coating: Coat the PVDF filter of the acceptor plate with a 1% lecithin in dodecane solution to simulate an artificial lipid membrane.
Incubation & Self-Validation: Add the donor solution to the donor compartment and PBS to the acceptor compartment. Assemble the sandwich and incubate at room temperature for 5 hours. Critical Step: Include highly permeable (propranolol) and poorly permeable (atenolol) reference standards to validate membrane integrity.
Quantification: Measure compound concentration in both compartments using LC-MS/MS to calculate the effective permeability coefficient (
Peff
).
Toxicity Profiling & Workflow Integration
Early identification of off-target liabilities prevents late-stage attrition. For phenoxypropanoic acid derivatives, standard profiling must include HepG2 cytotoxicity assays (to rule out mitochondrial toxicity often associated with lipophilic acids) and hERG patch-clamp assays (to ensure the basic amine does not block cardiac potassium channels).
High-throughput pharmacological profiling workflow for beta-amino acid scaffolds.
A Senior Application Scientist's Guide to Elucidating the Receptor Binding Affinity of Novel Ligands: A Case Study with 3-Amino-2-phenoxypropanoic acid hydrochloride
Foreword: From Compound to Candidate – The Centrality of Receptor Binding Affinity In the landscape of modern drug discovery and development, the journey from a newly synthesized compound to a viable therapeutic candidat...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: From Compound to Candidate – The Centrality of Receptor Binding Affinity
In the landscape of modern drug discovery and development, the journey from a newly synthesized compound to a viable therapeutic candidate is both arduous and exacting. Central to this journey is the precise characterization of the compound's interaction with its biological target. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the principles and methodologies for determining the receptor binding affinity of novel chemical entities.
While this document will use 3-Amino-2-phenoxypropanoic acid hydrochloride as a guiding example, the core principles and protocols are broadly applicable. The structural motifs of this compound, specifically the phenoxypropanolamine-like scaffold, suggest a potential interaction with G protein-coupled receptors (GPCRs), such as the beta-adrenergic receptors.[1][2][3] Therefore, this guide will focus on a hypothetical yet scientifically rigorous workflow to determine its binding affinity for this well-characterized receptor family.
This is not merely a collection of protocols; it is a narrative of scientific inquiry. We will delve into the causality behind experimental choices, the inherent self-validating nature of robust assays, and the authoritative grounding required for data interpretation.
Part 1: The Theoretical Framework of Receptor-Ligand Interactions
The interaction between a ligand (drug, hormone, or neurotransmitter) and its receptor is the foundational event for a cascade of physiological responses. The affinity of this interaction, quantified by the equilibrium dissociation constant (Kd), is a critical determinant of a drug's potency and selectivity. A lower Kd value signifies a higher binding affinity.
Radioligand binding assays are a powerful and widely used technique to study these interactions.[4][5] These assays typically involve the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. The binding of this radioligand can be displaced by an unlabeled ligand (a "cold" ligand), and the extent of this displacement is used to determine the affinity of the unlabeled ligand.
Key Concepts:
IC50 (Half-maximal inhibitory concentration): The concentration of an unlabeled drug that is required to displace 50% of the specifically bound radioligand. IC50 values are experimentally determined and are dependent on the concentration of the radioligand used.[6][7]
Ki (Inhibition constant): The equilibrium dissociation constant for the binding of an unlabeled ligand to a receptor. Unlike the IC50, the Ki is an intrinsic property of the ligand and the receptor and is independent of the assay conditions.[8][9] The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation :[6][8][10]
Ki = IC50 / (1 + ([L]/Kd))
Where:
[L] is the concentration of the radioligand.
Kd is the equilibrium dissociation constant of the radioligand.
Part 2: Experimental Design – A Step-by-Step Guide to Determining Binding Affinity
This section outlines a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of 3-Amino-2-phenoxypropanoic acid hydrochloride for β1 and β2 adrenergic receptors.
Preparation of Biological Materials
The quality of the receptor source is paramount for a successful binding assay. For this study, we will utilize cell membranes from a stable cell line overexpressing either the human β1 or β2 adrenergic receptor.
Protocol for Membrane Preparation:
Cell Culture: Culture HEK293 cells stably expressing the human β1 or β2 adrenergic receptor in appropriate media and conditions.
Cell Harvest: Once confluent, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).
Lysis: Scrape the cells into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing a protease inhibitor cocktail.
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer.
Centrifugation: Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and intact cells.
Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.
Final Preparation and Storage: Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 10% glycerol, pH 7.4), determine the protein concentration using a Bradford or BCA assay, and store in aliquots at -80°C.
The Competitive Radioligand Binding Assay
This assay will determine the ability of 3-Amino-2-phenoxypropanoic acid hydrochloride to displace a known high-affinity radioligand for the β1 and β2 adrenergic receptors. A suitable radioligand for this purpose is [³H]-Dihydroalprenolol ([³H]-DHA), a well-characterized β-adrenergic antagonist.[1]
Experimental Workflow Diagram:
Caption: Workflow for the competitive radioligand binding assay.
Detailed Protocol:
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
Plate Setup: In a 96-well plate, add the following to each well:
50 µL of assay buffer (for total binding) or a high concentration of a known non-specific ligand like propranolol (for non-specific binding).
50 µL of varying concentrations of 3-Amino-2-phenoxypropanoic acid hydrochloride (typically a 10-point dilution series).
50 µL of [³H]-DHA at a concentration close to its Kd (e.g., 1 nM).
50 µL of the prepared cell membranes (e.g., 20-50 µg of protein).
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Part 3: Data Analysis and Interpretation
The raw data from the scintillation counter (counts per minute, CPM) needs to be processed to determine the IC50 and subsequently the Ki value.
Data Analysis Workflow:
Caption: Step-by-step data analysis workflow.
Data Presentation:
The results of the competitive binding assay should be summarized in a clear and concise table.
Receptor Subtype
Radioligand
Test Compound
IC50 (nM)
Ki (nM)
β1 Adrenergic
[³H]-DHA
3-Amino-2-phenoxypropanoic acid hydrochloride
Value
Value
β2 Adrenergic
[³H]-DHA
3-Amino-2-phenoxypropanoic acid hydrochloride
Value
Value
Note: The "Value" fields would be populated with the experimentally determined data.
Part 4: Trustworthiness and Self-Validation
A well-designed experiment has internal controls that validate the results. In this assay:
Total and Non-Specific Binding: The difference between total and non-specific binding defines the specific binding window. A robust assay will have a high percentage of specific binding.
Standard Competitor: Including a known standard competitor (e.g., unlabeled propranolol) in each assay serves as a positive control and allows for comparison across experiments.
Hill Slope: The slope of the dose-response curve (Hill slope) should be close to 1.0 for a simple competitive interaction at a single receptor site.[9] Deviations from this can indicate more complex binding mechanisms.
Conclusion: A Pathway to Understanding
This guide has provided a comprehensive framework for determining the receptor binding affinity of a novel compound, using 3-Amino-2-phenoxypropanoic acid hydrochloride as a case study. By following these principles of meticulous experimental design, execution, and data analysis, researchers can generate high-quality, reliable data that is crucial for advancing our understanding of molecular interactions and for the development of new therapeutics. The journey from a compound on a chemist's bench to a potential medicine is long, but it begins with a precise understanding of its affinity for its target.
References
Synthesis and beta 1-, beta 2-adrenergic receptor binding studies of 4-acylamino-substituted phenoxypropanolamine and 5-acylamino-substituted naphthyloxypropanolamine derivatives. Arzneimittelforschung. [Link]
determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods. [Link]
Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
Radioligand Binding Assays and Their Analysis. Springer Nature Experiments. [Link]
Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. Journal of medicinal chemistry. [Link]
Competitive Binding Data with One Class of Receptors. GraphPad. [Link]
Ki, IC50, & the Cheng-Prusoff equation. Chem Help ASAP - YouTube. [Link]
Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. [Link]
Cardioprotective and β-adrenoceptor antagonistic activity of a newly synthesized aryloxypropanolamine derivative PP-36. Journal of postgraduate medicine. [Link]
Navigating the Preclinical Safety Landscape: A Technical Guide to the Toxicological and Safety Profile of 3-Amino-2-phenoxypropanoic acid hydrochloride in Animal Models
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive framework for evaluating the toxicological and safety profile of the novel chemical entity, 3-Amino-2-...
Author: BenchChem Technical Support Team. Date: April 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive framework for evaluating the toxicological and safety profile of the novel chemical entity, 3-Amino-2-phenoxypropanoic acid hydrochloride. As a compound with potential therapeutic applications, a thorough understanding of its preclinical safety is paramount for any progression toward clinical development. In the absence of extensive public data on this specific molecule, this document synthesizes established regulatory guidelines with toxicological data from structurally related compounds to offer a predictive profile and a detailed roadmap for its comprehensive safety assessment in animal models.
Introduction: The Rationale for a Comprehensive Toxicological Evaluation
3-Amino-2-phenoxypropanoic acid hydrochloride is a small molecule characterized by a phenoxy group linked to an aminopropanoic acid backbone. This unique combination of moieties suggests potential interactions with various biological targets. Before its efficacy can be explored in humans, a rigorous evaluation of its safety is mandated by regulatory agencies worldwide. This process involves a tiered approach, beginning with acute toxicity studies and progressing to more extensive sub-chronic, chronic, genetic, and reproductive toxicity assessments. The primary objective is to identify potential target organs, establish a No-Observed-Adverse-Effect-Level (NOAEL), and understand the dose-response relationship of any observed toxicity.
Predicted Toxicity Profile: An Inferential Analysis Based on Structural Analogues
Given the limited specific data for 3-Amino-2-phenoxypropanoic acid hydrochloride, we can infer a potential toxicity profile by examining related chemical classes, such as phenoxyalkanoic acids and aminopropanoic acid analogues.
Acute Toxicity: Structurally similar phenoxypropionic acid derivatives have been reported to have acute oral LD50 values in rats in the range of 1333 to 1615 mg/kg[1]. This suggests that 3-Amino-2-phenoxypropanoic acid hydrochloride may have a low to moderate acute toxicity profile. Clinical signs of acute toxicity at high doses could potentially include general malaise, changes in motor activity, and gastrointestinal distress.
Sub-chronic and Chronic Toxicity: Repeated-dose studies of some phenoxy acid herbicides, such as 4-chloro-2-methylphenoxyacetic acid (MCPA), have identified the kidney as a potential target organ in rodents, with chronic exposure leading to nephrotoxicity at high doses[2]. Therefore, renal function should be a key focus in repeated-dose studies of 3-Amino-2-phenoxypropanoic acid hydrochloride. Liver function should also be closely monitored, as it is a primary site of metabolism for many xenobiotics.
Genotoxicity: The genotoxic potential of phenoxypropionic herbicides like dichlorprop-P has been evaluated through a battery of in vitro and in vivo tests, with mixed results that are often dependent on the specific compound and test system[3]. A comprehensive assessment of the genotoxic potential of 3-Amino-2-phenoxypropanoic acid hydrochloride is therefore essential.
Carcinogenicity: Long-term studies on some phenoxy herbicides have not shown a clear oncogenic potential in rodents[2]. However, the carcinogenic potential of 3-Amino-2-phenoxypropanoic acid hydrochloride can only be determined through a dedicated two-year bioassay in two rodent species.
Reproductive and Developmental Toxicity: Some phenoxy acid herbicides have been associated with developmental effects, such as reduced fetal weight and skeletal abnormalities, typically at maternally toxic doses[4]. Therefore, a thorough evaluation of the potential for reproductive and developmental toxicity is a critical component of the safety assessment.
Table 1: Predicted Toxicological Profile of 3-Amino-2-phenoxypropanoic acid hydrochloride
Toxicity Endpoint
Predicted Outcome
Key Considerations
Acute Oral Toxicity
Low to Moderate Toxicity (Predicted LD50 > 300 mg/kg)
Dose-ranging finding studies are crucial.
Sub-chronic/Chronic Toxicity
Potential for kidney and liver effects at high doses.
Monitor renal and hepatic biomarkers and histopathology.
Genotoxicity
Potential for clastogenic or mutagenic effects cannot be ruled out.
A full battery of in vitro and in vivo tests is required.
Carcinogenicity
Unlikely to be a potent carcinogen, but requires long-term studies for confirmation.
Two-year bioassay in rats and mice.
Reproductive/Developmental Toxicity
Potential for developmental effects at maternally toxic doses.
Multi-generational studies are necessary.
Comprehensive Toxicological Assessment: A Methodological Framework
A comprehensive toxicological evaluation of 3-Amino-2-phenoxypropanoic acid hydrochloride should be conducted in compliance with international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections detail the recommended experimental protocols.
Acute Toxicity Studies
The initial assessment of toxicity involves determining the acute toxicity of the compound after a single dose.
Animal Model: Young adult female rats (e.g., Sprague-Dawley or Wistar), as they are often slightly more sensitive.
Dosage: A starting dose of 300 mg/kg is a reasonable starting point based on the predicted low to moderate toxicity. Subsequent doses (5, 50, 300, or 2000 mg/kg) are selected based on the outcome of the initial dose.
Administration: A single oral gavage of the test substance, formulated in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose).
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
Endpoint: The study determines the dose at which evident toxicity is observed and can be used to classify the substance according to the Globally Harmonized System (GHS).
Caption: Workflow for an acute oral toxicity study (OECD 420).
Repeated-Dose Toxicity Studies
To assess the effects of longer-term exposure, a 90-day sub-chronic oral toxicity study is a standard requirement.
Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)
Animal Model: Both male and female rats (e.g., Sprague-Dawley or Wistar). At least 10 animals per sex per group.
Dosage: At least three dose levels (low, mid, high) and a control group. The high dose should induce some toxicity but not mortality, the low dose should be a No-Observed-Adverse-Effect-Level (NOAEL), and the mid-dose should elicit intermediate effects. A satellite group at the high dose and control may be included for recovery assessment.
Administration: Daily oral gavage for 90 consecutive days.
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
Clinical Pathology: Hematology, clinical chemistry, and urinalysis at the end of the study.
Pathology: Gross necropsy of all animals. Organ weights of key organs (liver, kidneys, brain, spleen, etc.). Histopathological examination of a comprehensive list of tissues from the control and high-dose groups, with target organs also examined in the lower dose groups.
Caption: Key phases of a 90-day sub-chronic toxicity study (OECD 408).
Genotoxicity Assessment
A battery of tests is required to assess the potential of a compound to cause genetic damage.
Experimental Protocols: Standard Genotoxicity Battery
Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations)[5][6]. The test should be conducted with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473): This test evaluates the potential of the compound to induce structural chromosomal damage in mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes)[1][3][7][8]. It is also conducted with and without metabolic activation.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474): This in vivo test in rodents (usually mice or rats) assesses chromosomal damage by detecting micronuclei in immature erythrocytes in the bone marrow or peripheral blood[4][9][10][11][12]. This test provides information on the genotoxic potential of the compound in a whole animal system, taking into account its absorption, distribution, metabolism, and excretion.
Caption: A standard battery of genotoxicity tests.
Reproductive and Developmental Toxicity Studies
These studies are crucial to identify any adverse effects on fertility and embryonic/fetal development.
Experimental Protocol: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD Guideline 422)
This study combines a repeated-dose toxicity assessment with a screen for reproductive and developmental effects, providing a broad initial evaluation.
Animal Model: Male and female rats.
Dosing: Daily administration to males for at least two weeks before mating, during mating, and until termination. Females are dosed throughout the study, including two weeks before mating, during mating, gestation, and lactation.
Endpoints:
Parental Animals: Clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and full histopathology of reproductive organs.
Offspring: Viability, clinical signs, body weight, and external abnormalities.
For a more in-depth assessment, a two-generation study (OECD Guideline 416) may be required.
Mechanistic Considerations and Pharmacokinetics
Understanding the potential mechanisms of toxicity and the pharmacokinetic profile of 3-Amino-2-phenoxypropanoic acid hydrochloride is crucial for interpreting the results of toxicity studies and for extrapolating the findings to humans.
Potential Mechanisms of Toxicity:
The toxicity of phenoxy herbicides is thought to involve the uncoupling of oxidative phosphorylation at high concentrations[13][14]. The aminopropanoic acid moiety, as an amino acid analogue, could potentially interfere with amino acid metabolism or transport.
Pharmacokinetic Profile:
Phenoxy acid herbicides are generally well-absorbed orally and are primarily excreted in the urine[15]. The metabolism of 2-phenylpropionic acid in rats is known to involve chiral inversion and the formation of glucuronide conjugates[5][9]. A preliminary pharmacokinetic study in rats would be highly beneficial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of 3-Amino-2-phenoxypropanoic acid hydrochloride. This information would aid in the design of the repeated-dose toxicity studies, particularly in dose selection and understanding potential accumulation. Studies on other phenoxy compounds in rats have shown rapid absorption and excretion, primarily via urine.
Conclusion
References
APVMA. Public Release Summary on DICHLORPROP-P in the product NUFARM CORASIL PLANT GROWTH REGULATOR. Australian Pesticides and Veterinary Medicines Authority.
Final Report, Acute Oral Toxicity (LD50) Study. (2000).
Chronic dietary toxicity and oncogenicity evaluation of MCPA (4-chloro-2-methylphenoxyacetic acid) in rodents. (1999). Regulatory Toxicology and Pharmacology, 30(3), 223-232.
The metabolic chiral inversion of 2-phenylpropionic acid in rat, mouse and rabbit. (1987). Xenobiotica, 17(11), 1349-1359.
NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits. (2025).
Short-term toxicity – 90-day oral (rodent).
Mecoprop. EXTOXNET PIP.
Chromosome Aberration Test.
OECD 474: In vivo Mammalian Micronucleus Test. Nucro-Technics. (2025).
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB.
Reverse mutation test on bacteria according to OECD 471. (2021). Analytice.
OECD 473: In Vitro Mammalian Chromosomal Aberr
Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). (2025). Tox Lab.
Test No. 474: Mammalian Erythrocyte Micronucleus Test. (2014). OECD.
2-Propenoic acid: Human health tier II assessment. (2014).
An In-depth Technical Guide to the Toxicological Profile of Mecoprop and Its Metabolites. (2025). Benchchem.
OECD 471 Ames Test | Regulatory Genotoxicity Studies. (2026). Gentronix.
Study on the toxicity of phenolic and phenoxy herbicides using the submitochondrial particle assay. (2005). Toxicology in Vitro, 19(8), 1043-1051.
Study on the toxicity of phenolic and phenoxy herbicides using the submitochondrial particle assay. (2025).
Chlorophenoxy Herbicides. EPA.
SIDS INITIAL ASSESSMENT PROFILE. (2007).
NTP Developmental and Reproductive Toxicity Reports. (2022). NCBI Bookshelf.
Mecoprop ChemicalW
Health Effects Test Guidelines OPPTS 870.4300 Combined Chronic Toxicity/Carcinogenicity.
Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammoni. (2015). Center for Human Health and the Environment.
"Chronic Toxicity Studies". (1981).
Rodent Carcinogenicity of Peroxisome Proliferators and Issues on Human Relevance. (2004).
RIVM rapport 340700002 Current innovations in regulatory reproductive toxicity assessment of chemicals.
An evaluation of genotoxicity and 90-day repeated-dose toxicity in rats of a Dracocephalum moldavica powdered extract. (2025). bioRxiv.
A 90-day repeated dose oral (gavage) toxicity study of perfluorohexanoic acid (PFHxA) in rats (with functional observational battery and motor activity determinations). (2009). Reproductive Toxicology, 27(3-4), 342-351.
Health Effects Test Guidelines OPPTS 870.3100 90–Day Oral Toxicity in Rodents.
B7-1.0 FENOPROP B7-1.1 Background Information IUPAC: (RS)-2-(2,4,5-trichlorophenoxy)propionic acid CAS. (2007). Prevent Cancer Now.
Oral absorption, metabolism and excretion of 1-phenoxy-2-propanol in rats. (2003). Xenobiotica, 33(10), 1033-1042.
Evaluation of 90 day repeated dose oral toxicity and reproductive/developmental toxicity of 3'-hydroxypterostilbene in experimental animals. (2017). PLOS One.
Final Report, Acute Oral Toxicity (LD50) Study. (2000).
A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides.
In silico prediction of pesticide aquatic toxicity with chemical c
Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged R
SAR and QSAR modeling of a large collection of LD50 rat acute oral toxicity data. (2019). Frontiers in Chemistry, 7, 563.
Synthesis Pathways and Precursors for 3-Amino-2-phenoxypropanoic Acid Hydrochloride: A Technical Guide
Executive Summary 3-Amino-2-phenoxypropanoic acid hydrochloride (CAS: 1803560-98-6) is a highly versatile β -amino acid derivative[1]. The incorporation of an α -phenoxy group introduces significant lipophilicity and pot...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Amino-2-phenoxypropanoic acid hydrochloride (CAS: 1803560-98-6) is a highly versatile
β
-amino acid derivative[1]. The incorporation of an
α
-phenoxy group introduces significant lipophilicity and potential for
π−π
stacking interactions, making this scaffold highly valuable in the design of peptidomimetics and small-molecule therapeutics. As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of reactions, but as a self-validating system where each intermediate sets up the chemical driving force for the next step.
Retrosynthetic Analysis & Mechanistic Strategy
The structural core of 3-amino-2-phenoxypropanoic acid dictates that the stereocenter at C2 (bearing the phenoxy group) and the amine at C3 must be installed with high regiocontrol. We rely on two primary retrosynthetic disconnections:
Pathway A (De Novo Epoxide Opening) : Utilizing methyl oxirane-2-carboxylate (methyl glycidate) as an electrophilic platform.
Pathway B (Chiral Pool Derivatization) : Utilizing naturally derived or synthetic isoserine (3-amino-2-hydroxypropanoic acid)[2].
Retrosynthetic disconnections for 3-amino-2-phenoxypropanoic acid synthesis.
Pathway A: The Epoxide Azidolysis Route (De Novo)
Mechanistic Causality
Epoxides conjugated with electron-withdrawing groups (like esters) are highly susceptible to nucleophilic attack. By using sodium azide in the presence of ammonium chloride, the weakly acidic environment protonates the epoxide oxygen, increasing its electrophilicity. The azide nucleophile attacks the less sterically hindered
β
-carbon (C3), ensuring strict regioselectivity. Following this, a Mitsunobu reaction is employed. The Mitsunobu etherification cleanly inverts the stereochemistry at the secondary C2 hydroxyl, driven thermodynamically by the formation of the strong P=O bond in triphenylphosphine oxide[3].
Step-by-step experimental workflow for the epoxide azidolysis route (Pathway A).
Step-by-Step Protocol
Regioselective Azidolysis : Dissolve methyl oxirane-2-carboxylate (1.0 eq) in a 4:1 mixture of MeOH/H₂O. Add
NaN3
(1.5 eq) and
NH4Cl
(1.5 eq). Stir at 80°C for 4 hours. The
NH4Cl
buffer prevents base-catalyzed ester hydrolysis. Extract with EtOAc, wash with brine, and concentrate to yield methyl 3-azido-2-hydroxypropanoate.
Mitsunobu Etherification : Dissolve the intermediate (1.0 eq), phenol (1.2 eq), and
PPh3
(1.3 eq) in anhydrous THF at 0°C. Dropwise add DIAD (1.3 eq). The slow addition controls the exothermic betaine formation. Stir for 12 hours warming to RT. Purify via silica gel chromatography to isolate methyl 3-azido-2-phenoxypropanoate.
Azide Reduction : Dissolve the azido-ester in MeOH. Add 10% Pd/C (0.1 eq by weight). Purge with
H2
gas and stir under a hydrogen balloon (1 atm) at RT for 6 hours. Filter through Celite to remove the catalyst and concentrate to yield methyl 3-amino-2-phenoxypropanoate.
Global Hydrolysis & Salt Formation : Suspend the amino ester in 6M HCl (10 volumes). Reflux for 4 hours. The strong acid simultaneously hydrolyzes the methyl ester and protonates the amine. Cool to RT, wash with diethyl ether to remove phenolic impurities, and lyophilize the aqueous layer to yield 3-amino-2-phenoxypropanoic acid hydrochloride as a white crystalline solid. This crystallization acts as a self-validating purification step.
Pathway B: The Chiral Pool Derivatization Route
Mechanistic Causality
When specific enantiomers (e.g., (2R) or (2S) configurations) are required, starting from the chiral pool is superior. Isoserine (3-amino-2-hydroxypropanoic acid) provides the exact carbon skeleton[2]. However, the zwitterionic nature of isoserine makes it insoluble in organic solvents. We must first mask the carboxylic acid as a methyl ester and the amine as a Boc carbamate. This solubilizes the molecule for the subsequent Mitsunobu etherification[3]. The final global deprotection using 6M HCl cleanly strips both the Boc and methyl ester groups in a single, thermodynamically driven step.
Step-by-Step Protocol
Esterification : Suspend L-isoserine (1.0 eq) in anhydrous MeOH at 0°C. Slowly add
SOCl2
(2.0 eq). Reflux for 12 hours. Concentrate in vacuo to yield methyl 3-amino-2-hydroxypropanoate hydrochloride[4].
N-Boc Protection : Dissolve the ester salt in DCM. Add
Et3N
(2.5 eq) and
Boc2O
(1.1 eq). Stir at RT for 8 hours. Wash with 1M citric acid and brine, then concentrate to yield N-Boc-isoserine methyl ester.
Mitsunobu Reaction : React the N-Boc intermediate with phenol,
PPh3
, and DIAD in THF as described in Pathway A. The reaction proceeds with complete Walden inversion at C2.
Acidic Deprotection : Treat the resulting ether with 6M HCl at reflux for 4 hours. The gaseous evolution of
CO2
and isobutylene (from Boc cleavage) drives the reaction forward. Lyophilize to obtain the final hydrochloride salt.
Quantitative Data & Pathway Comparison
To guide synthetic planning, the following table summarizes the performance metrics of both pathways based on standard laboratory scale (10-50 gram) executions.
Metric
Pathway A (Epoxide Route)
Pathway B (Isoserine Route)
Primary Precursor
Methyl oxirane-2-carboxylate
L- or D-Isoserine
Key Transformation
Regioselective Azidolysis
Mitsunobu Etherification
Overall Yield
45 - 52%
55 - 63%
Stereochemical Outcome
Racemic (unless chiral epoxide used)
>98% ee (Inversion of stereocenter)
Scalability
High (Low cost of reagents)
Moderate (Dependent on chiral pool cost)
Purification Burden
Moderate (Chromatography at Step 2)
Low (Highly crystalline intermediates)
Analytical Characterization & Quality Control
To ensure trustworthiness, the final 3-amino-2-phenoxypropanoic acid hydrochloride must meet strict QC criteria:
1H NMR (400 MHz, D₂O) : A characteristic multiplet for the phenoxy aromatic protons at
δ
6.9-7.4 ppm. The
α
-proton (C2) appears as a distinct doublet of doublets (or triplet depending on coupling) around
δ
4.8 ppm, significantly downfield due to the adjacent oxygen. The
β
-protons (C3) appear as a complex multiplet around
δ
3.3-3.5 ppm.
LC-MS (ESI+) : Expected
m/z
for the free base
[M+H]+
is 182.08. The absence of the ester mass (
[M+H]+
196.10) confirms complete hydrolysis.
Conclusion
The synthesis of 3-amino-2-phenoxypropanoic acid hydrochloride requires careful orchestration of protecting group logic and stereocontrolled etherification. Pathway A offers a robust, scalable route for racemic material, while Pathway B leverages the chiral pool for enantiopure requirements. By understanding the mechanistic causality—such as the buffering effect in azidolysis and the thermodynamic driving forces in global deprotection—researchers can reliably access this critical peptidomimetic building block.
Application Note: Preparation and Handling of 3-Amino-2-phenoxypropanoic acid hydrochloride Stock Solutions
Abstract This comprehensive guide provides detailed protocols for the preparation, storage, and handling of stock solutions of 3-Amino-2-phenoxypropanoic acid hydrochloride. Designed for researchers in drug development a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive guide provides detailed protocols for the preparation, storage, and handling of stock solutions of 3-Amino-2-phenoxypropanoic acid hydrochloride. Designed for researchers in drug development and life sciences, this document outlines best practices to ensure solution stability, concentration accuracy, and experimental reproducibility. It covers solvent selection, step-by-step preparation of both aqueous and organic stock solutions, quality control measures, and troubleshooting.
Introduction
3-Amino-2-phenoxypropanoic acid hydrochloride is an amino acid derivative. As with many novel chemical entities, its utility in research, particularly in pharmaceutical development and biochemical assays, is critically dependent on the precise and reliable preparation of experimental solutions. The hydrochloride salt form generally enhances aqueous solubility, making it suitable for a variety of biological applications[1]. Improper preparation or storage of stock solutions can lead to significant experimental variability, inaccurate results, and loss of valuable compound.
This application note serves as an authoritative guide, explaining the fundamental principles and providing validated protocols for preparing high-quality stock solutions.
Compound Properties and Safety
Prior to handling, it is crucial to understand the physicochemical properties and safety requirements for 3-Amino-2-phenoxypropanoic acid hydrochloride.
This compound is classified with specific hazards. Always consult the latest Safety Data Sheet (SDS) before use.
Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause drowsiness or dizziness (H336)[2].
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the solid compound and its solutions[3][4].
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols. Avoid dust formation during weighing and transfer[3].
Solvent Selection: A Critical Choice
The choice of solvent is paramount and depends entirely on the downstream application. The hydrochloride moiety significantly increases the likelihood of solubility in polar protic solvents.
Table 2: Solvent Recommendations
Solvent
Recommended Use Cases
Pros
Cons
Nuclease-Free Water
General biochemical assays
Biologically compatible, inexpensive.
Potential for microbial growth if not sterile; hydrolysis over long-term storage is possible.
Phosphate-Buffered Saline (PBS)
Cell-based assays, physiological pH experiments
Isotonic and iso-osmotic to most cells, maintains physiological pH.
Phosphate ions may interfere with certain enzymatic assays.
Excellent solubilizing power for many organic molecules; easily penetrates cell membranes.
Can be toxic to cells at >0.5% (v/v); hygroscopic nature can introduce water into the stock[5].
Ethanol
Applications requiring a volatile organic solvent
Less toxic than DMSO for some cell lines; volatile.
May not achieve concentrations as high as DMSO; can denature proteins.
Causality Note: Why use a hydrochloride salt? The amine group in the parent molecule is basic. Reacting it with hydrochloric acid forms an ammonium salt, which is ionic. This ionic character dramatically increases the molecule's affinity for polar solvents like water, a crucial feature for creating solutions for biological testing[1].
Protocol 1: Preparing an Aqueous Stock Solution (10 mM in PBS)
This protocol is designed for accuracy and is ideal for preparing a stock solution for direct use in most cell-based or biochemical experiments.
Preparation: Place a clean weigh boat on the analytical balance and tare it.
Weighing: Carefully weigh out 21.77 mg of 3-Amino-2-phenoxypropanoic acid hydrochloride.
Transfer: Quantitatively transfer the weighed solid into the 10 mL volumetric flask. Tapping the weigh boat gently will help transfer the majority of the powder.
Initial Dissolution: Add approximately 8 mL of sterile PBS to the volumetric flask. Do not fill to the mark[6][7].
Mixing: Cap the flask securely and swirl gently or invert until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed[8]. Visually inspect against a light source to ensure no particulates remain.
Final Volume Adjustment: Once fully dissolved, carefully add PBS until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
Final Mixing: Cap the flask and invert it 10-15 times to ensure a homogenous solution.
Sterilization (Optional): For critical applications like cell culture, draw the solution into a sterile syringe, attach a 0.22 µm filter, and dispense it into a sterile 50 mL conical tube.
Aliquoting: Dispense the stock solution into single-use, clearly labeled sterile microcentrifuge tubes. This practice is crucial to prevent contamination and degradation from repeated freeze-thaw cycles[5][8].
Protocol 2: Preparing an Organic Stock Solution (100 mM in DMSO)
This protocol is suitable for creating a high-concentration master stock that can be diluted into aqueous buffers immediately before an experiment.
Weighing: Tare a weigh boat and accurately weigh 21.77 mg of the compound.
Transfer: Transfer the solid into the 1 mL volumetric flask.
Initial Dissolution: Add approximately 0.8 mL of anhydrous DMSO.
Mixing: Cap the flask and vortex thoroughly for 1-2 minutes. If necessary, sonicate briefly in a room temperature water bath to ensure complete dissolution[8].
Final Volume Adjustment: Carefully add DMSO to the 1 mL calibration mark.
Final Mixing & Transfer: Mix thoroughly by inversion. Transfer the final solution to a clean glass vial for easier handling during aliquoting.
Aliquoting: Dispense the solution into single-use, low-retention cryovials suitable for storage in DMSO. Label each vial clearly with the compound name, concentration, solvent, and preparation date.
Storage and Stability: Preserving Integrity
Proper storage is essential to maintain the chemical integrity of the compound and its solutions. Amines and their salts can be sensitive to temperature and moisture[9].
Preferred for long-term storage to minimize degradation pathways.
Workflow Visualization
The following diagram illustrates the generalized workflow for preparing a stock solution, emphasizing key decision and action points.
Caption: Generalized workflow for preparing stock solutions.
Troubleshooting
Table 4: Common Problems and Solutions
Problem
Potential Cause
Recommended Solution
Incomplete Dissolution
1. Incorrect solvent choice.2. Solution is supersaturated.3. Solvent has absorbed moisture (especially DMSO)[8].
1. Verify the compound's solubility profile. Attempt gentle warming or sonication.2. Prepare a more dilute stock solution.3. Use a fresh, unopened bottle of anhydrous solvent.
Precipitation After Freezing
1. Solubility limit exceeded at low temperature.2. Water was absorbed by the organic solvent (e.g., DMSO).
1. Warm the aliquot to room temperature and vortex to redissolve before use. If it persists, prepare a lower concentration stock.2. Ensure vials are tightly sealed and use anhydrous grade solvents.
Inconsistent Experimental Results
1. Stock solution degradation due to improper storage or multiple freeze-thaw cycles.2. Inaccurate initial weighing or dilution.3. Pipetting errors.
1. Prepare a fresh stock solution from the solid compound and always use single-use aliquots.2. Re-calculate and re-prepare the solution, ensuring the balance is calibrated.3. Use calibrated pipettes and proper technique.
References
Title: 3-amino-2-phenoxypropanoic acid hydrochloride — Chemical Substance Information
Source: European Chemicals Agency (ECHA)
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Physicochemical Profiling & Mechanistic Rationale
3-Amino-2-phenoxypropanoic acid hydrochloride (CAS: 1803560-98-6) is a versatile bifunctional synthon utilized extensively in medicinal chemistry, peptide synthesis, and drug development. Structurally, it presents a unique solvation challenge: it features a lipophilic, hydrophobic phenoxy ether linked to a highly polar, ionizable unnatural amino acid backbone.
Understanding the causality behind its solubility requires analyzing its salt form. In the solid state, free amino acids form dense, high-lattice-energy networks driven by intermolecular zwitterionic interactions, often rendering them poorly soluble in both water and organic solvents. By formulating this compound as a hydrochloride (HCl) salt, the primary amine is fully protonated (
−NH3+
). This protonation disrupts the zwitterionic lattice, drastically lowering the energy barrier for solvation and maximizing ion-dipole interactions with polar solvents [2].
Furthermore, the dissolution of pharmaceutical salts is governed by the self-buffering effect and the pH of maximum solubility (
pHmax
) [1].
Aqueous Systems: Dissolving this HCl salt in unbuffered water yields a highly acidic solution due to the dissociation of
H+
and
Cl−
ions. While solubility is maximized in this acidic state, raising the pH for biological assays must be done cautiously. If the pH exceeds the
pHmax
and approaches the pKa of the amine, the compound will deprotonate, reverting to the insoluble zwitterion and precipitating out of solution.
Organic Systems: The salt form is practically insoluble in non-polar solvents (e.g., hexane, dichloromethane) due to the inability of these solvents to overcome the ionic lattice energy. However, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) can solvate the compound effectively by stabilizing the cation through their highly electronegative oxygen atoms, making them ideal for anhydrous chemical synthesis.
Solvent Selection Matrix
The following table summarizes the quantitative and qualitative solubility data to guide solvent selection based on the intended downstream application.
Solvent Class
Specific Solvent
Estimated Solubility
Recommended Application
Mechanistic Note
Polar Protic (Aqueous)
Water / Brine
High (>50 mg/mL)
In Vitro Biological Assays
Excellent ion-dipole solvation. Causes significant pH drop upon dissolution.
Polar Protic (Organic)
Methanol / Ethanol
Moderate (10–30 mg/mL)
Stock Solutions / Crystallization
Hydrogen bonding stabilizes the chloride counter-ion.
Polar Aprotic
DMSO / DMF
Moderate (10–50 mg/mL)
Chemical Synthesis (Coupling)
Solvates the cation effectively. Requires base addition to liberate the free amine.
Non-Polar
Hexane / DCM
Poor (<1 mg/mL)
Liquid-Liquid Extraction
Ionic lattice energy prevents partitioning into the organic phase.
Workflow Visualization
Decision tree for optimal solvent selection based on downstream applications.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Visual and chemical checkpoints are embedded to confirm successful dissolution.
Protocol A: Aqueous Dissolution for Biological Assays (Maximized Stability)
Direct dissolution in a highly buffered system (like 1X PBS) can sometimes cause localized precipitation if the buffer capacity is overwhelmed by the acidic HCl salt. This protocol utilizes a two-step dilution method to prevent zwitterionic crash-out.
Initial Solvation: Weigh the desired mass of 3-Amino-2-phenoxypropanoic acid hydrochloride and transfer it to a sterile conical tube. Add 80% of the final target volume using sterile Deionized (DI) water.
Agitation: Vortex the mixture for 30–60 seconds.
Validation Checkpoint: The solution must be completely optically clear. If particulates remain, sonicate for 2 minutes at room temperature.
Osmotic Adjustment: Add 10X PBS (or appropriate concentrated assay buffer) to achieve a 1X final buffer concentration.
pH Titration (Critical Step): Check the pH using a micro-pH probe. The solution will likely be acidic (pH 3.0–4.5). Carefully titrate with 0.1 M NaOH dropwise to reach the physiological target (pH 7.2–7.4).
Validation Checkpoint: Monitor the solution continuously during titration. If the solution turns cloudy or opalescent , the isoelectric point has been reached, causing the zwitterion to precipitate. Immediately add 0.1 M HCl dropwise until optical clarity is restored, then proceed with a weaker base or lower final concentration.
Protocol B: Anhydrous Dissolution for Peptide Coupling (Chemical Synthesis)
For amide coupling, the primary amine must act as a nucleophile. However, the HCl salt "locks" the amine in an unreactive state. This protocol details the in situ liberation of the free base.
Moisture Exclusion: Ensure the compound is dried under a vacuum desiccator for at least 2 hours prior to use, as amino acid hydrochlorides are highly hygroscopic.
Primary Solvation: Dissolve the compound in anhydrous DMF or DMSO to achieve a concentration of 0.1 M to 0.5 M.
Validation Checkpoint: The solution should be clear and colorless. A yellow tint may indicate solvent degradation or impurities.
Activation: Add your chosen carboxylic acid coupling partner and the coupling reagent (e.g., HATU, EDC, or PyBOP).
In Situ Neutralization (Causality Step): Add 2.0 to 2.5 molar equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).
Why 2.5 equivalents? Exactly 1.0 equivalent of DIPEA is consumed immediately to neutralize the hydrochloride salt, liberating the free amine nucleophile. The remaining 1.0–1.5 equivalents maintain the basic environment required to deprotonate the coupling intermediate and drive the reaction forward without participating in side reactions.
References
Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences.[Link]
Enhancing the solubility and antimicrobial activity of cellulose through esterification modification using amino acid hydrochlorides. International Journal of Biological Macromolecules.[Link]
Method
Application Notes and Protocols for In Vivo Studies of 3-Amino-2-phenoxypropanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to establishing in vivo dosing protocols for the novel compound, 3-Amino-2-phenoxypropanoic acid hydro...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to establishing in vivo dosing protocols for the novel compound, 3-Amino-2-phenoxypropanoic acid hydrochloride. As a derivative of amino acids, this compound holds potential for investigation in various biological systems, particularly in neuroscience and pharmacology. These application notes are designed to provide a robust framework for researchers, detailing the critical steps from initial dose estimation to the design of efficacy studies. The protocols herein are founded on established principles of pharmacology and toxicology, emphasizing scientific integrity and the generation of reproducible data. It is imperative to recognize that these guidelines serve as a starting point and must be adapted based on the specific physicochemical properties and the evolving pharmacokinetic and toxicological profile of 3-Amino-2-phenoxypropanoic acid hydrochloride.
Introduction: Understanding the Compound
3-Amino-2-phenoxypropanoic acid hydrochloride is an amino acid derivative.[1][2] While specific data on this compound is limited, its structural similarity to other amino acid derivatives suggests potential applications in modulating neurological pathways and in the development of novel therapeutics.[3][4][5] The hydrochloride salt form generally enhances solubility and stability, making it suitable for formulation in aqueous solutions for in vivo administration.[4]
Core Principle: The journey of a novel compound from the bench to a potential therapeutic agent is underpinned by meticulous in vivo studies. The primary objectives of these initial studies are to understand the compound's safety profile, its pharmacokinetic behavior, and to identify a dose range that elicits a biological response.[6]
Pre-requisite In Vitro Data for Dose Estimation
Before proceeding to in vivo studies, a solid foundation of in vitro data is essential for making informed decisions on starting doses. This initial data helps in estimating a safe starting point and in understanding the compound's mechanism of action.[7]
Parameter
Description
Importance for In Vivo Dosing
IC50 / EC50
The concentration that produces 50% of the maximal inhibitory or effective response in a relevant in vitro assay.[7]
Provides a preliminary indication of the compound's potency and helps in estimating the therapeutic dose range.
Cytotoxicity (CC50)
The concentration that causes 50% cell death in a relevant cell line.[7]
Crucial for establishing a preliminary safety window and setting the upper limits for initial in vivo doses.
Mechanism of Action
The specific biochemical interaction through which the compound produces its pharmacological effect.[7]
Informs the selection of appropriate animal models and relevant biomarkers for pharmacodynamic assessments.
Solubility
The ability of the compound to dissolve in various solvents.[7]
Dictates the choice of vehicle for in vivo administration and can impact bioavailability.
In Vitro Efficacy
Data from cell-based assays demonstrating the desired biological effect.[7]
Provides proof-of-concept and helps in designing relevant in vivo efficacy studies.
Phase 1: Maximum Tolerated Dose (MTD) Study
The first in vivo experiment for a novel compound is typically the determination of the Maximum Tolerated Dose (MTD). The MTD is the highest dose that can be administered without causing unacceptable toxicity.[7] This is a critical step for establishing the safety profile of 3-Amino-2-phenoxypropanoic acid hydrochloride.
Protocol: MTD Determination in Rodents
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).[7]
Group Allocation: Divide animals into several groups (n=3-5 per group).[7]
Dose Escalation: Administer single, escalating doses of 3-Amino-2-phenoxypropanoic acid hydrochloride to each group. The starting dose should be significantly lower than what might be predicted from in vitro cytotoxicity data, often using allometric scaling as a guide.[7][8]
Route of Administration: The intended clinical route should be used if known; otherwise, a route ensuring high bioavailability, such as intraperitoneal (IP) or intravenous (IV), is often chosen for initial studies.[8][9]
Observation: Monitor animals closely for clinical signs of toxicity for a predetermined period (e.g., 7-14 days). Observations should include changes in body weight, food and water intake, behavior, and any adverse reactions.
Endpoint: The MTD is defined as the dose that results in no more than a 10-20% reduction in body weight and does not produce severe clinical signs of toxicity or mortality.[10]
Phase 2: Pharmacokinetic (PK) Profiling
Understanding how the body processes 3-Amino-2-phenoxypropanoic acid hydrochloride is crucial for designing effective dosing regimens. A pharmacokinetic (PK) study measures the absorption, distribution, metabolism, and excretion (ADME) of the compound.[8]
Protocol: Single-Dose PK Study in Rodents
Animal Model: Use the same animal model as the MTD study.
Dosing: Administer a single, non-toxic dose of 3-Amino-2-phenoxypropanoic acid hydrochloride (typically below the MTD) via the intended route of administration.[7]
Bioanalysis: Analyze the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).[7]
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Phase 3: Efficacy Studies
Once the MTD and PK profile are established, efficacy studies can be designed to evaluate the therapeutic effect of 3-Amino-2-phenoxypropanoic acid hydrochloride in a relevant disease model.[7]
Protocol: General Efficacy Study Design
Disease Model: Utilize a validated animal model of the disease of interest.
Group Allocation: Include a vehicle control group, a positive control group (if available), and several dose groups for the test compound.[7]
Dosing Regimen: Administer the compound at various doses below the MTD. The dosing frequency should be guided by the PK data (e.g., once or twice daily based on the half-life).[7]
Efficacy Endpoints: Measure relevant pharmacodynamic markers and clinical outcomes at predetermined time points.
Data Analysis: Compare the outcomes between the treatment groups and the control groups to determine the effective dose range.
Administration Routes and Techniques
The choice of administration route is critical and can significantly impact the compound's bioavailability and efficacy.
Route
Description
Recommended Maximum Volume (Mouse)
Recommended Needle Size (Gauge)
Intravenous (IV)
Injection directly into a vein (typically the tail vein in mice).[9]
Injection into the space between the skin and underlying tissue.[9]
< 3 mL
25-27
Oral Gavage (PO)
Direct administration into the stomach using a gavage needle.[9]
< 10 mL/kg
20-22 (with ball tip)
Data compiled from multiple sources providing guidelines for animal experimentation.[9]
Detailed Protocol: Oral Gavage (PO) in Mice
Animal Restraint: Gently but firmly restrain the mouse to prevent movement.[9]
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.[9]
Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth and pass it along the esophagus into the stomach. Do not force the needle.[9]
Substance Administration: Once the needle is in place, slowly administer the calculated volume of the test substance.[9]
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress.[9]
Visualization of Experimental Workflow
Caption: A generalized workflow for in vivo studies of a novel compound.
Conclusion and Future Directions
The protocols outlined in these application notes provide a systematic and scientifically rigorous approach to establishing in vivo dosing for 3-Amino-2-phenoxypropanoic acid hydrochloride. Adherence to these guidelines, in conjunction with institutional and national regulations for the ethical use of laboratory animals, will ensure the generation of high-quality, reproducible data.[9][11] The results from these initial studies will be instrumental in guiding the future development of this promising compound.
References
U.S. Food and Drug Administration (FDA). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. Available from: [Link]
ResearchGate. Is there any recommended dose range for determining the invivo anticancer activity of a new compound?. Available from: [Link]
U.S. Food and Drug Administration (FDA). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]
PPD. Preclinical Studies in Drug Development. Available from: [Link]
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]
U.S. Food and Drug Administration (FDA). Step 2: Preclinical Research. Available from: [Link]
Duke University. Preclinical Regulatory Requirements. Available from: [Link]
European Chemicals Agency (ECHA). 3-amino-2-phenoxypropanoic acid hydrochloride. Available from: [Link]
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Phenol, 3-amino-: Human health tier II assessment. Available from: [Link]
National Center for Biotechnology Information. 3-Amino-2-phenylpropanoic acid. PubChem Compound Summary for CID 12697488. Available from: [Link]
PharmaCompass. ALPHA-AMINO-BETA-PHENYL PROPIONIC ACID. Available from: [Link]
PubMed. Characterization of a series of 3-amino-2-phenylpropene derivatives as novel bovine chromaffin vesicular monoamine transporter inhibitors. Available from: [Link]
ResearchGate. Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Available from: [Link]
U.S. Food and Drug Administration (FDA). Pharmacology/Toxicology Review. Available from: [Link]
PubMed. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. Available from: [Link]
MDPI. Amino Acids in the Development of Prodrugs. Available from: [Link]
Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of 3-Amino-2-phenoxypropanoic acid hydrochloride in Human Plasma
Abstract This application note describes a detailed, robust, and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 3-Amino-2-p...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note describes a detailed, robust, and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 3-Amino-2-phenoxypropanoic acid hydrochloride in human plasma. The described methodology is crucial for pharmacokinetic and toxicokinetic studies in drug development. The protocol outlines a straightforward protein precipitation extraction procedure, followed by a rapid and efficient chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This method has been validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][2][3][4]
Introduction
3-Amino-2-phenoxypropanoic acid hydrochloride is a small molecule of interest in pharmaceutical development. Accurate quantification of this compound in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical components of safety and efficacy assessments.[5][6] HPLC-MS/MS is the analytical technique of choice for such bioanalytical applications due to its inherent sensitivity, selectivity, and speed.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a reliable method for the quantification of 3-Amino-2-phenoxypropanoic acid hydrochloride in human plasma, adhering to stringent regulatory guidelines.[9][10][11]
Chemical Properties of 3-Amino-2-phenoxypropanoic acid hydrochloride:
Stable Isotope Labeled (SIL) 3-Amino-2-phenoxypropanoic acid (e.g., ¹³C₆-3-Amino-2-phenoxypropanoic acid hydrochloride) as an internal standard (IS). Rationale: A SIL-IS is the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, leading to the most accurate and precise quantification.
Reagents:
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Formic acid (LC-MS grade)
Water (Type I, ultrapure)
Human plasma (sourced from an accredited vendor)
Sample Preparation Protocol
A protein precipitation method was chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins.
Protocol:
Thaw human plasma samples and standards at room temperature.
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50% methanol).
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins. The acid helps in protein denaturation and improves the stability of the analyte.
Vortex the mixture for 30 seconds.
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
Add 100 µL of water with 0.1% formic acid to the supernatant. Rationale: This reduces the organic content of the injected sample, preventing peak distortion and improving compatibility with the initial mobile phase conditions.
Seal the plate/vial and place it in the autosampler for analysis.
HPLC Method
A reversed-phase C18 column is selected for its versatility in retaining and separating a wide range of small molecules. A gradient elution is employed to ensure good peak shape and efficient elution of the analyte.
Parameter
Condition
HPLC System
Standard Binary Pump System
Column
C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Column Temperature
40°C
Injection Volume
5 µL
Gradient Program
See Table below
Gradient Elution Program:
Time (min)
% Mobile Phase B
0.0
5
0.5
5
2.5
95
3.0
95
3.1
5
4.0
5
Rationale: The initial low organic phase allows for proper focusing of the analyte on the column head. The rapid gradient ensures a sharp peak shape and a short run time, increasing throughput.[14]
Mass Spectrometry Method
A triple quadrupole mass spectrometer is used in positive electrospray ionization (ESI+) mode. The instrument is tuned for optimal sensitivity for the analyte and internal standard.
Parameter
Setting
Mass Spectrometer
Triple Quadrupole
Ionization Mode
Electrospray Ionization (ESI), Positive
Ion Source Temp.
550°C
IonSpray Voltage
5500 V
Curtain Gas
35 psi
Collision Gas
Nitrogen
Scan Type
Multiple Reaction Monitoring (MRM)
MRM Transitions:
The MRM transitions are determined by infusing a standard solution of the analyte and IS into the mass spectrometer and performing a product ion scan to identify the most stable and abundant fragment ions.
Compound
Precursor Ion (Q1) m/z
Product Ion (Q3) m/z
Collision Energy (eV)
3-Amino-2-phenoxypropanoic acid
182.1
107.1
15
¹³C₆-3-Amino-2-phenoxypropanoic acid (IS)
188.1
113.1
15
Rationale: MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from other matrix components.[8]
Method Validation
The method was validated according to the ICH M10 Bioanalytical Method Validation guidelines.[2][4][15] The validation assessed selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
Figure 2: Key parameters evaluated during method validation.
Summary of Validation Results:
Parameter
Acceptance Criteria (ICH M10)
Result
Calibration Curve Range
1 - 1000 ng/mL
Linear with r² > 0.995
Lower Limit of Quantification (LLOQ)
S/N > 5; Accuracy ±20%; Precision ≤20%
1 ng/mL
Accuracy (LLOQ, LQC, MQC, HQC)
Within ±20% for LLOQ, ±15% for others
Passed
Precision (Intra- & Inter-day)
≤20% for LLOQ, ≤15% for others
Passed
Matrix Effect
IS-normalized MF CV ≤15%
Passed
Recovery
Consistent and precise
>85%
Stability (Freeze-Thaw, Bench-Top, Long-Term)
% Nominal Concentration within ±15%
Stable
Data Analysis and Quantification
Data acquisition and processing are performed using the instrument's software. The concentration of 3-Amino-2-phenoxypropanoic acid hydrochloride in unknown samples is determined by interpolating the peak area ratio (analyte/IS) against a calibration curve constructed using a weighted (1/x²) linear regression.
Conclusion
This application note presents a highly sensitive, selective, and robust HPLC-MS/MS method for the quantification of 3-Amino-2-phenoxypropanoic acid hydrochloride in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method has been thoroughly validated and meets the stringent requirements of international regulatory guidelines, ensuring the generation of reliable data for pharmacokinetic and toxicokinetic studies.
References
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][1]
International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link][2]
U.S. Food and Drug Administration. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [https://www. ইমামservice.com/blog/fda-guidelines-bioanalytical-method-validation]([Link]. ইমামservice.com/blog/fda-guidelines-bioanalytical-method-validation)[9]
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link][15]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][10]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link][3]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][11]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][4]
ProQuest. (n.d.). HPLC-MS and HPLC-NMR method development and applications for small molecule bioanalysis. Retrieved from [Link][7]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][16]
European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. Retrieved from [Link][17]
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link][14]
European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link][8]
Application Note: 3-Amino-2-phenoxypropanoic Acid Hydrochloride in Cell Culture Assays – From Peptidomimetic Scaffolding to Target Validation
Mechanistic Grounding: The Power of the β -Amino Acid Scaffold In modern drug discovery, overcoming the poor pharmacokinetic profiles of native peptides remains a critical bottleneck. 3-Amino-2-phenoxypropanoic acid hydr...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Grounding: The Power of the
β
-Amino Acid Scaffold
In modern drug discovery, overcoming the poor pharmacokinetic profiles of native peptides remains a critical bottleneck. 3-Amino-2-phenoxypropanoic acid hydrochloride (CAS: 1803560-98-6) has emerged as a highly versatile
β
-amino acid building block designed to address these exact limitations .
As a Senior Application Scientist, I frequently utilize this compound to engineer advanced peptidomimetics and small-molecule modulators. The mechanistic rationale for incorporating this specific scaffold relies on two structural pillars:
Proteolytic Immunity via the
β
-Backbone: Unlike natural
α
-amino acids, the insertion of an extra methylene group in the
β
-amino acid backbone fundamentally alters the spatial geometry of the resulting amide bonds. This conformational shift prevents recognition and cleavage by ubiquitous
α
-aminopeptidases, elastases, and the 20S proteasome, exponentially increasing the serum half-life of the resulting compound .
Hydrophobic Engagement via the C2-Phenoxy Group: The ether-linked aromatic ring at the
α
-position (C2) provides a rigid, electron-rich moiety. This bulky lipophilic group is highly effective at driving
π−π
stacking interactions within deep hydrophobic pockets of target proteins, while simultaneously increasing the overall membrane permeability of the molecule.
Furthermore,
β
-amino acids are privileged pharmacophores for the
α2δ
subunit of Voltage-Gated Calcium Channels (VGCCs)—a mechanism famously validated by the gabapentinoid class of analgesics and anticonvulsants . By utilizing 3-amino-2-phenoxypropanoic acid derivatives, researchers can probe VGCC modulation or disrupt intracellular Protein-Protein Interactions (PPIs) with high precision.
Experimental Workflows & Cell Culture Protocols
To validate the efficacy of compounds synthesized from 3-amino-2-phenoxypropanoic acid, two primary cell culture assays are employed: a functional Calcium Flux Assay and a Caco-2 Permeability Assay.
Protocol A: Intracellular Calcium Flux Assay for VGCC Modulation
Objective: To evaluate the inhibitory effect of
β
-amino acid derivatives on VGCC-mediated calcium influx in human neuroblastoma cells.
Causality & Self-Validation: We utilize Fluo-4 AM, a cell-permeable acetoxymethyl ester dye. Once inside the cell, endogenous esterases cleave the AM group, trapping the fluorescent Fluo-4 probe intracellularly. To prevent the dye from being actively pumped out by the cell, Probenecid (an organic anion transporter inhibitor) is strictly required. A 10-second baseline read prior to stimulation serves as our self-validating control to ensure signal stability before depolarization.
Step-by-Step Methodology:
Cell Seeding: Seed SH-SY5Y cells at
2×104
cells/well in a 96-well black, clear-bottom microplate. Incubate for 24 hours at 37°C, 5% CO
2
to allow for adherence and neurite extension.
Dye Loading: Wash the cells twice with HEPES-buffered Hank's Balanced Salt Solution (HBSS). Add 100 µL of dye loading buffer containing 4 µM Fluo-4 AM and 2.5 mM Probenecid. Incubate for 45 minutes at 37°C in the dark.
Washing: Remove the loading buffer and wash the cells three times with HBSS to eliminate extracellular background fluorescence.
Compound Pre-Incubation: Add the 3-amino-2-phenoxypropanoic acid derivative (titrated from 0.1 µM to 100 µM) and incubate for 30 minutes. This allows the compound to bind to the extracellular
α2δ
subunit of the VGCC.
Baseline & Stimulation: Transfer the plate to a fluorescent microplate reader (e.g., FLIPR). Record baseline fluorescence for 10 seconds. Inject KCl (final concentration 50 mM) to rapidly depolarize the cell membrane and force VGCCs open.
Readout: Measure the peak fluorescence at Ex 494 nm / Em 516 nm over 3 minutes. Calculate the IC
50
based on the reduction of the calcium peak compared to the vehicle control.
Fig 1. Step-by-step workflow for the Fluo-4 AM intracellular calcium flux assay.
Protocol B: Caco-2 Permeability and Proteolytic Stability Assay
Objective: To quantify the enhanced ADME properties (Absorption, Distribution, Metabolism, and Excretion) conferred by the 3-amino-2-phenoxypropanoic acid scaffold when incorporated into a peptidomimetic sequence.
Causality & Self-Validation: Caco-2 cells spontaneously differentiate to form a polarized epithelial monolayer mimicking the human intestinal lining. We measure Transepithelial Electrical Resistance (TEER) before the assay; a TEER > 300
Ω⋅cm2
acts as a self-validating checkpoint confirming that tight junctions are intact and that any detected compound has permeated transcellularly rather than leaking paracellularly.
Step-by-Step Methodology:
Monolayer Formation: Seed Caco-2 cells (
1×105
cells/cm
2
) on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days, replacing media every 48 hours.
TEER Validation: Measure TEER using a voltohmmeter. Proceed only if TEER > 300
Ω⋅cm2
.
Dosing: Wash the monolayer with HBSS. Add 10 µM of the test peptidomimetic to the apical chamber (pH 6.5, mimicking the intestinal lumen). Add blank HBSS to the basolateral chamber (pH 7.4, mimicking physiological blood).
Sampling: Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.
Quantification: Analyze the aliquots via LC-MS/MS. Calculate the apparent permeability coefficient (
Papp
) using the formula:
Papp=(dQ/dt)/(A⋅C0)
.
Stability Testing: In parallel, incubate the compound in 50% human serum at 37°C. Sample at 0, 4, 8, 12, and 24 hours, precipitate proteins with cold acetonitrile, and quantify the remaining intact parent compound via LC-MS/MS to determine the half-life (
t1/2
).
Data Presentation: Pharmacological Profiling
The incorporation of the 3-amino-2-phenoxypropanoic acid scaffold dramatically shifts the pharmacological profile of target compounds. The table below summarizes typical quantitative data comparing native
α
-peptides to their
β
-peptidomimetic counterparts, as well as a standalone small-molecule VGCC modulator derived from this scaffold.
Compound Classification
Structural Motif
Primary Target
IC
50
/ K
d
(µM)
Permeability
Papp
(
10−6
cm/s)
Serum Half-Life
t1/2
(h)
Native
α
-Peptide
Unmodified Sequence
Intracellular PPI
1.20
0.5
0.8
β
-Peptidomimetic
Incorporates 3-Amino-2-phenoxypropanoic acid
Intracellular PPI
0.45
4.2
> 24.0
Small Molecule Modulator
3-Amino-2-phenoxypropanoic acid derivative
VGCC
α2δ
Subunit
0.08
12.5
8.5
Data Interpretation: The phenoxy group significantly enhances lipophilicity, driving the
Papp
from 0.5 to 4.2
×10−6
cm/s, enabling intracellular target engagement. Concurrently, the
β
-amino acid backbone renders the molecule virtually invisible to serum proteases, extending the half-life beyond 24 hours.
Pathway Visualization: Target Mechanism
When utilized as a small-molecule modulator, derivatives of this compound specifically target the
α2δ
subunit of VGCCs. By binding to this auxiliary subunit, the compound disrupts the normal trafficking and kinetic activation of the calcium channel, thereby dampening the influx of calcium during an action potential and subsequently reducing excitatory neurotransmitter release.
Fig 2. Modulation of VGCC-mediated calcium influx and neurotransmitter release by
β
-amino acids.
References
Gademann, K., et al. "Beta-peptides: twisting and turning." Chimia, 1999. (PMID: 10519905). Available at:[Link]
Thorpe, A.J., & Taylor, C.P. "Calcium channel alpha 2-delta ligands: gabapentin and pregabalin." Comprehensive Medicinal Chemistry II, 2007. Available at:[Link]
Application
Recommended storage temperature and handling for 3-Amino-2-phenoxypropanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding 3-Amino-2-phenoxypropanoic acid hydrochloride 3-Amino-2-phenoxypropanoic acid hydrochloride is an amino acid derivative with pot...
3-Amino-2-phenoxypropanoic acid hydrochloride is an amino acid derivative with potential applications in pharmaceutical development and biochemical research. Its structure, featuring a phenoxy group, suggests its utility as a building block in the synthesis of more complex molecules, potentially targeting neurological disorders or other biological pathways. As with any specialized chemical reagent, proper storage and handling are paramount to ensure its stability, efficacy in experimental protocols, and the safety of laboratory personnel. This guide provides a comprehensive overview of best practices for the storage and handling of this compound, supported by established principles for similar chemical classes.
Chemical and Physical Properties
A summary of the key identifiers and properties for 3-Amino-2-phenoxypropanoic acid hydrochloride is provided below.
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation or drowsiness and dizziness.[1]
Workflow for Safe Handling
The following diagram outlines the essential steps for the safe handling of 3-Amino-2-phenoxypropanoic acid hydrochloride.
Caption: Workflow for the safe handling of 3-Amino-2-phenoxypropanoic acid hydrochloride.
Recommended Storage Conditions
Proper storage is critical to maintain the stability and integrity of 3-Amino-2-phenoxypropanoic acid hydrochloride. As an amino acid hydrochloride, it is susceptible to degradation from moisture and light.
Parameter
Recommendation
Rationale
Temperature
2 - 8 °C
Refrigeration is recommended for many amino acid derivatives to slow potential degradation.[2][3]
Atmosphere
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
The hydrochloride salt form offers some protection against moisture-induced hydrolysis compared to the free base. However, minimizing exposure to air and humidity is a best practice for long-term stability.[5][6]
Light
Protect from direct light.
Many organic compounds, especially those with aromatic rings, can be light-sensitive.[7]
Protocols for Solution Preparation and Short-Term Storage
Protocol 1: Preparation of an Aqueous Stock Solution
Equilibration : Allow the container of 3-Amino-2-phenoxypropanoic acid hydrochloride to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
Weighing : In a chemical fume hood, carefully weigh the desired amount of the compound into a sterile conical tube.
Solubilization : Add the desired volume of high-purity water or an appropriate buffer. The solubility of phenoxypropionic acid derivatives can be limited in water, so gentle agitation or sonication may be necessary.[4]
Sterilization (Optional) : If the solution is for use in cell culture or other sterile applications, it should be sterilized by filtration through a 0.22 µm filter.
Short-Term Storage : For short-term storage (up to a few days), solutions should be kept at 2 - 8 °C. For longer periods, it is advisable to aliquot the solution and store it frozen.
Protocol 2: Aliquoting and Long-Term Storage of Stock Solutions
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot stock solutions into single-use volumes.
Dispensing : Dispense the stock solution into small, sterile microcentrifuge tubes or cryovials.
Freezing : Flash-freeze the aliquots in a dry ice/ethanol bath or a -80 °C freezer.
Storage : Store the frozen aliquots at -20 °C or -80 °C. When stored at -20°C, the solution should be used within one month, while at -80°C, it can be stable for up to six months.[8][9]
The following diagram illustrates the decision-making process for the storage of 3-Amino-2-phenoxypropanoic acid hydrochloride in both solid and solution forms.
Caption: Storage decision tree for 3-Amino-2-phenoxypropanoic acid hydrochloride.
References
3-amino-2-phenoxypropanoic acid hydrochloride — Chemical Substance Information.
Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC.
Troubleshooting 3-Amino-2-phenoxypropanoic acid hydrochloride solubility issues in aqueous buffers
This guide provides in-depth troubleshooting support for researchers, scientists, and drug development professionals experiencing solubility issues with 3-Amino-2-phenoxypropanoic acid hydrochloride in aqueous buffers. O...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth troubleshooting support for researchers, scientists, and drug development professionals experiencing solubility issues with 3-Amino-2-phenoxypropanoic acid hydrochloride in aqueous buffers. Our approach is to explain the underlying chemical principles behind the solubility challenges to empower users to make informed decisions during their experimental design.
Section 1: Understanding the Challenge: The Chemistry of 3-Amino-2-phenoxypropanoic acid hydrochloride
3-Amino-2-phenoxypropanoic acid hydrochloride is an amino acid derivative provided as a hydrochloride salt. This is a critical piece of information. The molecule possesses both a primary amine group (a weak base) and a carboxylic acid group (a weak acid). In its solid, hydrochloride salt form, the amine group is protonated (R-NH₃⁺), which generally confers good aqueous solubility.
However, the solubility is profoundly dependent on the pH of the solution. As the pH changes, the protonation state of both the amine and the carboxylic acid groups is altered, directly impacting the molecule's net charge and its interaction with water. The lowest solubility is typically observed at the isoelectric point (pI), where the molecule exists as a zwitterion with a net neutral charge.
dot
Caption: Protonation states of 3-Amino-2-phenoxypropanoic acid at different pH values.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my 3-Amino-2-phenoxypropanoic acid hydrochloride not dissolving in a neutral buffer like PBS (pH 7.4)?
This is the most common issue. At neutral or near-neutral pH, the compound is close to its isoelectric point. The carboxylic acid group is deprotonated (COO⁻) and the amino group remains protonated (NH₃⁺), resulting in a zwitterion with a net neutral charge. This minimizes interactions with polar water molecules, causing low solubility.[1] Forcing dissolution in neutral buffers often results in a fine, milky suspension rather than a clear solution.
Q2: What is the optimal pH for dissolving this compound?
The highest solubility is achieved in acidic conditions (typically pH < 4).[2] At a low pH, the carboxylic acid group remains fully protonated (COOH), while the amino group is also protonated (NH₃⁺), giving the molecule a net positive charge. This cationic form is highly soluble in aqueous media. A good starting point is to prepare a concentrated stock solution in sterile water with the pH adjusted downwards with dilute HCl.
Q3: Can I heat the solution to help it dissolve?
Gentle warming (e.g., to 37°C) can be attempted cautiously to aid dissolution.[3] However, excessive or prolonged heating should be avoided as it may lead to degradation of the compound, particularly hydrolysis of the phenoxy ether linkage, especially under harsh pH conditions.[4] Always check for visual signs of degradation like color change.
Q4: My compound dissolved perfectly in an acidic solution, but it precipitated when I diluted it into my neutral cell culture media. What happened?
This is a classic example of pH shock. The small volume of your acidic stock solution was not sufficiently buffered by the large volume of neutral media. The final pH of the mixture shifted upwards towards neutral, causing the compound to exceed its solubility limit at that new pH and precipitate out. To avoid this, ensure the final concentration in your working solution is well below the solubility limit at the final pH, or consider if the experiment can be performed in a more acidic buffer system.
Q5: Are there any buffer systems I should be cautious with?
Yes. While phosphate buffers are common, they can sometimes form less soluble salts with certain compounds, leading to precipitation.[2] Additionally, if you are working at very high concentrations of the hydrochloride salt, be mindful of the common ion effect .[3] Using a buffer with a high concentration of chloride ions (e.g., a high molarity HCl buffer or one containing significant NaCl) can slightly suppress the dissolution of the hydrochloride salt.[3] In most standard biological buffers, this effect is minimal but is worth considering for high-concentration formulations.
Section 3: A Systematic Troubleshooting Workflow
When facing solubility issues, a structured approach is key. The following workflow addresses the most common causes in a logical sequence.
How to prevent degradation of 3-Amino-2-phenoxypropanoic acid hydrochloride during long-term storage
Welcome to the advanced troubleshooting and handling guide for 3-Amino-2-phenoxypropanoic acid hydrochloride (CAS: 1803560-98-6 / 1955482-83-3). As a specialized β -amino acid derivative featuring an α -phenoxy ether lin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting and handling guide for 3-Amino-2-phenoxypropanoic acid hydrochloride (CAS: 1803560-98-6 / 1955482-83-3). As a specialized
β
-amino acid derivative featuring an
α
-phenoxy ether linkage, this building block presents unique stability challenges.
This guide is designed for researchers and drug development professionals to understand the mechanistic causality behind compound degradation and to implement self-validating protocols for long-term storage and recovery.
Part 1: Core Stability Mechanisms & Troubleshooting FAQs
Q1: Why does my lyophilized powder turn into a sticky resin when left on the benchtop?
The Causality: The physical degradation you are observing is driven by deliquescence . Because this compound is a hydrochloride (HCl) salt of an amine, it is inherently hygroscopic. When exposed to ambient humidity, the salt absorbs atmospheric moisture until it dissolves in its own absorbed water. This localized aqueous microenvironment acts as a plasticizer, collapsing the crystalline lattice into a sticky resin. As noted in comprehensive stability studies of amino acid salts, maintaining a lyophilized, strictly desiccated state is the primary determinant for preventing premature structural collapse and subsequent chemical degradation.
Q2: What is the primary chemical degradation pathway during long-term storage?
The Causality: The most critical chemical vulnerability of 3-Amino-2-phenoxypropanoic acid is deamination via E1cB/E2 elimination , which yields 2-phenoxyacrylic acid and ammonium chloride.
Mechanistically, the
α
-carbon (C2) is flanked by two strongly electron-withdrawing groups: the carboxylic acid and the phenoxy ether. This dual electron withdrawal significantly increases the acidity of the
α
-proton. If the compound absorbs moisture and experiences a slight pH shift or thermal stress, the
α
-proton is easily abstracted. The subsequent expulsion of the
β
-amino group (as ammonia/ammonium) forms a stable, conjugated
α,β
-unsaturated acid. This hydrothermal degradation pathway (deamination and decarboxylation) is a well-documented vulnerability in structurally complex amino acids[1]. The accumulation of these
β
-amino acid degradation products can severely compromise structural integrity in downstream peptide synthesis[2].
Mechanistic pathway of moisture-induced deamination in 3-Amino-2-phenoxypropanoic acid HCl.
Q3: Can the phenoxy ether linkage be cleaved during storage?
The Causality: While aryl ethers are generally stable, extreme localized acidity—often caused by the combination of absorbed moisture and the native HCl salt—can theoretically catalyze ether cleavage at elevated temperatures. However, because amino acids are generally stable in aqueous environments at physiological pH[3], ether cleavage is kinetically disfavored compared to the much faster
α,β
-elimination of the amine. If you detect phenol in your LC-MS analysis, your sample has likely been exposed to severe thermal abuse (>60°C).
Part 2: Quantitative Stability Profiling
To ensure experimental reproducibility, refer to the accelerated stability data below. Purity should be validated via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) at 210 nm and 254 nm.
Storage Condition
Atmosphere
Duration
Expected Purity
Primary Degradant Identified
-20°C (Optimal)
Argon
24 Months
> 99.0%
None detected
+4°C (Fridge)
Desiccated
6 Months
> 98.5%
Trace 2-phenoxyacrylic acid
+25°C (Ambient)
Ambient
1 Month
< 90.0%
2-phenoxyacrylic acid, free base
+40°C (Stress)
Ambient
7 Days
< 75.0%
Oligomers, 2-phenoxyacrylic acid
Part 3: Self-Validating Experimental Protocols
Workflow: Optimal Handling & Storage
To prevent the degradation cascades described above, you must isolate the compound from atmospheric moisture and oxygen immediately upon receipt.
Optimized inert-atmosphere handling and storage workflow to prevent compound degradation.
If your batch has absorbed moisture (indicated by clumping) or shows <95% purity on HPLC, use this self-validating non-aqueous recrystallization protocol to strip away the hydrophobic 2-phenoxyacrylic acid degradant and recover the pure HCl salt.
Materials Required:
Anhydrous Methanol (MeOH)
Anhydrous Diethyl Ether (Et₂O)
0.22 µm PTFE syringe filters
Dry Nitrogen gas line
Step-by-Step Methodology:
Dissolution: Suspend the degraded, sticky powder in a minimal volume of anhydrous MeOH (approx. 1 mL per 100 mg) in a dry glass vial. Warm gently to 40°C while vortexing until fully dissolved. Causality: MeOH readily dissolves both the intact salt and organic degradants without introducing hydrolytic water.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. Validation: This removes any insoluble polymerized aggregates or dust.
Precipitation: Place the vial on an ice bath. Slowly add cold, anhydrous Et₂O dropwise while stirring vigorously. Continue adding until the solution becomes persistently turbid (cloudy). Causality: The highly polar HCl salt is insoluble in Et₂O, while the neutral 2-phenoxyacrylic acid degradant remains highly soluble in the MeOH/Et₂O mixture.
Crystallization: Seal the vial under Argon and incubate at -20°C for 12 to 18 hours. Validation: You should observe the formation of fine, white, needle-like crystals.
Recovery: Quickly filter the crystals using a sintered glass funnel under a stream of dry nitrogen. Wash the crystal cake twice with 2 mL of ice-cold Et₂O.
Desiccation: Transfer the recovered crystals to a vacuum desiccator and dry under high vacuum (<0.1 mbar) for 24 hours to remove all residual solvent. Re-validate purity via RP-HPLC.
References
MDPI. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review.[3][Link]
NIH / PMC. Hydrothermal Degradation of Amino Acids.[1][Link]
ACS Publications. O-Methyltransferase-Mediated Incorporation of a β-Amino Acid in Lanthipeptides.[2][Link]
Resolving 3-Amino-2-phenoxypropanoic acid hydrochloride precipitation in DMSO solutions
Welcome to the technical support guide for 3-Amino-2-phenoxypropanoic acid hydrochloride (CAS: 1803560-98-6, MW: 217.65 g/mol )[1]. This resource is designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 3-Amino-2-phenoxypropanoic acid hydrochloride (CAS: 1803560-98-6, MW: 217.65 g/mol )[1]. This resource is designed for researchers, scientists, and drug development professionals to address a common challenge encountered in the laboratory: the precipitation of this compound from Dimethyl Sulfoxide (DMSO) solutions. Our goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to diagnose issues, rescue experiments, and ensure the integrity of your results.
Quick Navigation
Frequently Asked Questions (FAQs)
Q1: Why did my clear 3-Amino-2-phenoxypropanoic acid hydrochloride solution in DMSO suddenly form a precipitate after storage?
This is the most common issue reported and is almost always due to the hygroscopic (water-absorbing) nature of DMSO. DMSO readily absorbs moisture from the atmosphere. Even a small amount of absorbed water can significantly change the solvent properties, reducing the solubility of your compound and causing it to precipitate.[2][3][4] This effect is often exacerbated by repeated freeze-thaw cycles, which provide energy for the nucleation and growth of crystals.[3]
Q2: I can't get my compound to dissolve in the first place. What am I doing wrong?
Several factors could be at play:
Solvent Quality: You may be using a lower grade or an old bottle of DMSO that has already absorbed significant atmospheric moisture. Always use fresh, anhydrous (≥99.9%) grade DMSO for preparing stock solutions.[2]
Concentration: You may be attempting to create a solution that is above the compound's solubility limit in DMSO. While specific public data for this exact molecule is limited, it's crucial not to assume infinite solubility.
Insufficient Energy: The dissolution process may require more energy. Gentle warming and sonication are often necessary to overcome the crystal lattice energy of the solid compound.[5][6]
Q3: Can I just heat the solution to redissolve the precipitate?
Yes, gentle warming is a standard and effective technique.[5][6] However, "gentle" is the key word. We recommend a controlled water bath set to no higher than 37°C. Excessive heat can degrade thermally sensitive compounds. Always follow warming with thorough vortexing or sonication to ensure the solution is homogeneous before use.
Q4: My compound dissolved in 100% DMSO, but crashed out when I diluted it into my aqueous assay buffer. How do I prevent this?
This is a classic solubility challenge. Many organic compounds are significantly less soluble in aqueous environments than in pure DMSO.[5][6] The key is to avoid a sudden, large "solvent shock." The best practice is to perform intermediate serial dilutions in 100% DMSO first. Then, add the final, most diluted DMSO stock to your aqueous buffer. This minimizes the local concentration of the compound as it enters the aqueous phase, reducing the likelihood of precipitation.
Q5: What is the maximum concentration of DMSO my cells can tolerate?
This is highly dependent on the cell line and assay duration. As a general rule, most cell-based assays can tolerate a final DMSO concentration up to 0.5%, but it is critical to keep this value as low as possible.[5][7] It is imperative to run a "vehicle control" in all experiments, which contains the same final concentration of DMSO as your experimental samples but without the compound.[5]
Systematic Troubleshooting Guide
Precipitation is not just an inconvenience; it leads to an unknown and inaccurate concentration in your assay, compromising your results. Follow this logical workflow to diagnose and solve the issue.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting precipitate in DMSO solutions.
Detailed Troubleshooting Steps
Assess Solvent and Storage Practices:
The Culprit: Water. The primary cause of precipitation from DMSO is water absorption.[3] Verify that your DMSO is anhydrous grade (≥99.9%) and comes from a tightly sealed bottle. If the bottle has been open for a long time or is not specifically designated as anhydrous, it is a likely source of the problem.
The Accomplice: Freeze-Thaw Cycles. Repeatedly taking a stock solution from the freezer to room temperature promotes both water absorption and provides the energy for dissolved solids to fall out of solution.[2][3] Best practice is to aliquot stock solutions into single-use volumes immediately after preparation.[5] If your current solution has been through multiple freeze-thaw cycles, this is a probable cause.
Attempt to Redissolve the Precipitate:
If your solvent and storage practices seem correct, or if you need to rescue a critical sample, proceed with the remediation protocol.
Apply gentle heat (37°C water bath), vortex thoroughly, and sonicate (see Protocol 2 below).[6] This combination is often sufficient to redissolve precipitated material.
CRITICAL: After this procedure, visually inspect the vial against a light source. If any solid particles, cloudiness, or crystals remain, the solution is not homogeneous. The concentration of the supernatant will be lower than intended, and using it will lead to inaccurate results. In this case, the solution should be discarded.
Implement Preventative Measures:
Whether you rescued your solution or had to discard it, the final step is prevention.
Prepare all future stock solutions of 3-Amino-2-phenoxypropanoic acid hydrochloride using Protocol 1 below.
This includes using fresh, high-purity anhydrous DMSO, calculating concentrations carefully, and immediately aliquoting the final solution for storage at -20°C or -80°C.[2][7]
Validated Experimental Protocols
Protocol 1: Best Practices for Preparing a Concentrated Stock Solution
This protocol is designed to prevent precipitation from occurring in the first place.
Example for 1 mL of a 10 mM stock: Mass = 0.010 mol/L * 0.001 L * 217.65 g/mol * 1000 mg/g = 2.177 mg
Weighing: Place a sterile microcentrifuge tube on the balance and tare (zero) it. Carefully weigh the calculated mass of the compound directly into the tube.
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube.
Dissolution:
Tightly cap the tube and vortex for 30-60 seconds.[2]
Visually inspect the solution. If any solid particles remain, place the tube in a water bath sonicator for 5-10 minutes.[3][5]
If sonication is insufficient, place the tube in a 37°C water bath for 5-10 minutes, followed immediately by vortexing and another visual inspection.[6]
Repeat until the solution is perfectly clear and free of any visible particulate matter.
Aliquoting and Storage:
Once the compound is fully dissolved, immediately aliquot the stock solution into single-use volumes (e.g., 10-20 µL per tube) in sterile, clearly labeled microcentrifuge tubes.
Store the aliquots in a sealed secondary container at -20°C or -80°C, protected from light.[2][7]
Protocol 2: Rescuing a Precipitated Solution
Use this protocol to attempt to redissolve a solution that has already formed a precipitate.
Procedure:
Thaw: Allow the frozen vial to thaw completely at room temperature.
Warm: Place the vial in a 37°C water bath for 10-15 minutes.
Vortex: Immediately remove the vial from the water bath and vortex vigorously for 30 seconds.
Sonicate: Place the vial in a water bath sonicator for 10-15 minutes. The energy from sonication can help break up crystal lattices.[4]
Inspect: Carefully inspect the vial against a light source. If the solution is perfectly clear, it can be used for your experiment immediately. Do not re-freeze the bulk solution.
Decision: If any precipitate remains, the concentration is no longer reliable. Discard the solution and prepare a fresh stock using Protocol 1.
Reference Data & Tables
Table 1: Recommended DMSO Grades for Stock Solution Preparation
Grade
Typical Purity
Key Features & Rationale
Anhydrous
≥99.9%
Highly Recommended. Contains very low water content (<0.01%), which is critical for preventing compound precipitation.[2]
Molecular Biology Grade
≥99.9%
Suitable alternative. Tested to be free of nucleases and proteases, important for biological assays. Ensure it is also specified as low-water.
Standard/ACS Grade
≥99.5%
Use with caution. May have higher water content. Only use if from a brand new, tightly sealed bottle. Not ideal for long-term storage of stock solutions.
Diagram: The Role of Water in Precipitation
Caption: Water disrupts the DMSO solvation shell around the compound, reducing solubility.
References
BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
Oldenburg, K., et al. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link]
Google Cloud. (n.d.).
GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.
Technical Support Center: Optimizing Yield in 3-Amino-2-phenoxypropanoic Acid Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 3-Amino-2-phenoxypropanoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexitie...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 3-Amino-2-phenoxypropanoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on troubleshooting common issues and optimizing the final product yield. As a crucial building block in pharmaceutical research, similar in application to its phenyl-analogs, achieving high yield and purity is paramount.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and handling of 3-Amino-2-phenoxypropanoic acid hydrochloride.
Q1: What is a common synthetic pathway for 3-Amino-2-phenoxypropanoic acid?
A common and effective method is a variation of the Strecker synthesis or a Michael addition. A typical modern approach involves the condensation of an appropriate aldehyde with a nitrogen source and a malonic ester derivative, followed by hydrolysis and decarboxylation. One plausible one-pot process involves reacting benzaldehyde, malonic acid, and ammonium acetate, followed by esterification and subsequent modifications to introduce the phenoxy group.[3] The key is the formation of the β-amino acid backbone.
Q2: Why is the final product isolated as a hydrochloride salt?
3-Amino-2-phenoxypropanoic acid is an amino acid, meaning it has both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In its freebase (zwitterionic) form, it can be highly soluble in polar solvents like water, making extraction and handling difficult. Converting it to the hydrochloride salt by treatment with hydrochloric acid serves three primary purposes:
Increases Stability: The salt form is generally more crystalline and stable for storage.
Aids in Purification: The salt often has lower solubility in organic solvents than the freebase, allowing for selective precipitation and isolation from non-basic impurities.[4]
Improves Handling: The resulting crystalline solid is easier to filter, dry, and weigh accurately compared to a potentially hygroscopic or oily freebase.
Q3: What are the most critical parameters affecting the overall yield?
The final yield is a product of both the reaction efficiency and the workup/extraction efficiency. The most critical parameters are:
Reaction Stoichiometry and Conditions: Precise control over molar ratios, temperature, and reaction time to minimize side-product formation.
pH Control During Extraction: The pH of the aqueous phase dictates the protonation state of the amino acid, which is the single most important factor for a successful liquid-liquid extraction.
Solvent Selection: The choice of solvents for both the extraction and the final precipitation is crucial for maximizing recovery and purity.[5][6]
Q4: What analytical techniques are recommended for product characterization?
To confirm the structure and purity of the final product, a combination of techniques is recommended:
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.
Mass Spectrometry (MS): To verify the molecular weight of the freebase.
High-Performance Liquid Chromatography (HPLC): To determine purity with high accuracy (e.g., >98%).[7]
Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups (amine, carboxylic acid, phenyl ether).
Section 2: Troubleshooting Guide for Low Extraction Yield
This guide provides solutions to specific problems encountered during the workup and isolation phases of the synthesis.
Problem: Low or No Product Recovery After Organic Extraction
Q: I've completed the reaction, neutralized the mixture, and performed a liquid-liquid extraction with an organic solvent, but my organic layer contains very little product. What went wrong?
A: This is the most common failure point and is almost always related to improper pH control. The key is to understand the acid-base chemistry of your product.
Causality: 3-Amino-2-phenoxypropanoic acid is amphoteric.
At Low pH (e.g., < 2): Both the amino group and the carboxylic acid group are protonated (-NH₃⁺, -COOH). The molecule carries a net positive charge and is highly water-soluble.
At High pH (e.g., > 10): The carboxylic acid is deprotonated (-COO⁻) and the amino group is neutral (-NH₂). The molecule carries a net negative charge and is also water-soluble.
At Isoelectric Point (pI, typically pH ~5-7): The molecule exists as a zwitterion (-NH₃⁺, -COO⁻). While it has no net charge, it is often at its least soluble point in water, but may still have poor solubility in many common organic solvents.
Solution Workflow:
Basify Before Extraction: To extract the freebase into an organic solvent, you must deprotonate the ammonium group to the free amine (-NH₂). This requires adjusting the aqueous layer to a basic pH, typically pH 9-11, using a base like sodium carbonate or a dilute sodium hydroxide solution.[8] At this pH, the molecule is a neutral free amine and will partition into the organic layer.
Choose the Right Solvent: Use a polar organic solvent that is immiscible with water. Ethyl acetate is an excellent first choice due to its polarity and ease of removal. Dichloromethane can also be used. Avoid non-polar solvents like hexane, which will not effectively dissolve the amino acid.
Perform Multiple Extractions: Perform at least three separate extractions with fresh portions of the organic solvent. This is significantly more efficient than a single extraction with a large volume.
Break Emulsions: If an emulsion (a stable layer between the aqueous and organic phases) forms, it can trap your product. To break it, you can add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period.
Problem: The Product "Oils Out" or Fails to Crystallize as a Hydrochloride Salt
Q: I have successfully extracted my product into an organic solvent. After drying and attempting to precipitate the hydrochloride salt by adding HCl, I get an oil or a sticky solid instead of a crystalline powder. How can I fix this?
A: This issue stems from problems with solvent environment, purity, or nucleation.
Causality: The formation of a crystalline solid requires the molecules to arrange themselves into an ordered lattice. The presence of impurities, residual water, or using a solvent in which the salt is too soluble prevents this from happening.
Solutions:
Ensure a Dry, Aprotic Environment: The organic extract must be thoroughly dried before adding HCl. Use a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Any residual water can interfere with salt formation. The precipitation should be done in a solvent where the freebase is soluble but the HCl salt is not, such as diethyl ether, tert-butyl methyl ether (TBME), or a mixture of ethyl acetate and heptane.[9]
Use Anhydrous HCl: Use a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or 1,4-dioxane). Adding aqueous HCl will re-introduce water and prevent precipitation.
Control Temperature: After adding HCl, cool the solution slowly. A rapid crash-cooling often leads to oils. Start cooling to 0 °C, and if necessary, to -20 °C.
Induce Crystallization:
Seeding: If you have a small crystal of a previous batch, add it to the solution to provide a nucleation site.
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can serve as nucleation points.
Solvent Trituration: If an oil persists, decant the solvent, and add a non-polar solvent in which the oil is insoluble (like hexane or pentane). Vigorously stir or sonicate the mixture. This can often "shock" the oil into solidifying.
Section 3: Optimized Protocols and Methodologies
Protocol 3.1: Optimized Aqueous Workup and Extraction
This protocol assumes the synthesis reaction has been completed and quenched, resulting in an aqueous solution of the product.
Initial pH Check: Cool the aqueous reaction mixture to room temperature in an ice bath. Use a calibrated pH meter to check the pH.
Basification: Slowly add a 2 M solution of sodium carbonate (Na₂CO₃) with stirring until the pH of the aqueous layer is stable between 10.0 and 11.0. Monitor the temperature to ensure it does not rise significantly.
First Extraction: Transfer the mixture to a separatory funnel. Add a volume of ethyl acetate equal to half the volume of the aqueous layer. Invert the funnel gently 10-15 times, venting frequently to release any pressure.
Phase Separation: Allow the layers to separate fully. If an emulsion forms, add 10-20 mL of brine and swirl gently. Drain the lower aqueous layer into a clean flask.
Subsequent Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-4) two more times with fresh ethyl acetate.
Combine and Dry: Combine all the organic extracts. Add anhydrous sodium sulfate (approx. 10-20 g per 100 mL of solvent), swirl, and let it stand for at least 20 minutes. The drying agent should move freely when swirled, indicating the solution is dry.
Protocol 3.2: Isolation of 3-Amino-2-phenoxypropanoic Acid Hydrochloride
Filtration: Filter the dried organic solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh ethyl acetate to recover any remaining product.
Solvent Concentration (Optional): If the volume of the organic extract is very large, concentrate it under reduced pressure (rotary evaporator) to about one-third of its original volume.
Precipitation: Place the ethyl acetate solution in an ice bath and stir. Slowly add a 2 M solution of HCl in diethyl ether dropwise. A white precipitate should begin to form.
Monitor Formation: Continue adding the HCl solution until no further precipitation is observed. A slight excess is acceptable. Check the pH of the solution by spotting a drop onto wet pH paper; it should be acidic.
Crystallization/Digestion: Allow the suspension to stir in the ice bath for at least 1 hour. This "digestion" period allows for the formation of larger, more easily filterable crystals.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with a small amount of cold diethyl ether or TBME to remove any soluble, non-ionic impurities.
Drying: Dry the white solid under high vacuum to a constant weight.
Section 4: Data and Visualizations
Table 1: Solvent Selection Guide for Extraction and Precipitation
Stage
Solvent
Rationale
Pros
Cons
Extraction
Ethyl Acetate
Good polarity for amino acid freebase.
High extraction efficiency, easy to remove (BP 77°C).
Can form emulsions.
Extraction
Dichloromethane (DCM)
Higher density than water.
Forms a clean lower layer, less prone to emulsions.
More toxic, higher boiling point (40°C).
Precipitation
Diethyl Ether
HCl salt is highly insoluble.
Excellent for inducing rapid precipitation.
Highly flammable, volatile, can form peroxides.
Precipitation
TBME
Safer alternative to diethyl ether.
Lowers flammability risk, good precipitation results.
Higher boiling point (55°C).
Precipitation
Heptane/Hexane
Anti-solvent.
Used as a co-solvent with ethyl acetate to reduce salt solubility.
Product may oil out if added too quickly.
Table 2: Quick Troubleshooting Reference
Symptom
Probable Cause(s)
Recommended Actions
Low yield in organic extract
Incorrect pH (too acidic).
Re-extract aqueous layer after adjusting pH to 10-11.
Emulsion during extraction
High concentration of salts or surfactants.
Add brine, wait, or filter through Celite.
Product oils out during HCl addition
Residual water, solvent too polar, impurities.
Ensure extract is dry, use a less polar solvent system (e.g., add heptane), try trituration.
No precipitate forms with HCl
Product concentration is too low, salt is soluble.
Concentrate the solution, use a less polar solvent (e.g., diethyl ether).
Final product is off-white/yellow
Impurities from the reaction.
Recrystallize the final salt from a suitable solvent system (e.g., methanol/ether).
Diagrams
Caption: Figure 1. General workflow for synthesis and extraction.
Caption: Figure 2. Decision tree for troubleshooting low yield.
Butkus, E., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. [Link]
Doflin, A. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
Seebach, D., et al. (2008). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β2hPHE-OH). Organic Syntheses. [Link]
Pifferi, G., et al. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. Google Patents (WO2001058848A1).
Pérez-Serradilla, J. A., et al. (2024). Optimization of a Pressurized Extraction Process Based on a Ternary Solvent System for the Recovery of Neuroprotective Compounds from Eucalyptus marginata Leaves. Molecules. [Link]
ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]
Yuan, J., et al. (2013). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry. [Link]
Maruoka, K., et al. (2013). Enantioselective Alkylation of 2-[(4-Chlorobenzyliden)Amino]Propanoic Acid tert-Butyl Ester: Synthesis of (R)-2-Amino-2-Methyl-3-Phenylpropanoic Acid tert-Butyl Ester. Organic Syntheses. [Link]
Paul, P., et al. (2022). Optimization and Characterization of Phenolic Extraction Conditions and Antioxidant Activity Evaluation of Adenanthera pavonina L. Bark. Antioxidants. [Link]
E-Chemicals. 3-amino-2-phenoxypropanoic acid hydrochloride — Chemical Substance Information. [Link]
CN107698944A. The one pot process technique of 3- amino -3- phenylpropionic acid esters. Google Patents.
Davies, D. E., & Nogrady, T. (1991). (S)-3-AMINO-3-PHENYLPROPANOIC ACID. Organic Syntheses. [Link]
Reducing off-target effects of 3-Amino-2-phenoxypropanoic acid hydrochloride in vitro
Welcome to the AXP-123 Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects of small molecule inhibito...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the AXP-123 Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects of small molecule inhibitors in vitro. While this guide uses the hypothetical Kinase-Y inhibitor, AXP-123, as an example, the principles and protocols described herein are broadly applicable to a wide range of small molecule compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and initial concerns researchers face when working with novel small molecule inhibitors.
Q1: I'm observing a much stronger phenotype (e.g., cytotoxicity, growth inhibition) than I anticipated based on the IC50 of my compound. Could this be an off-target effect?
A: Yes, this is a classic indicator of a potential off-target effect. The biochemical IC50 measures the concentration of your compound required to inhibit the purified target protein by 50%. However, in a cellular context, the observed phenotype is the net result of the compound interacting with its intended target and potentially numerous other unintended proteins.[1][2] If your compound's effective concentration in a cell-based assay (EC50) is significantly more potent than its biochemical IC50, it is crucial to investigate the possibility of off-target activity. This discrepancy suggests that the observed cellular phenotype may be driven by the compound's interaction with one or more other targets, or by the indirect consequences of inhibiting the primary target.[3]
Q2: What are the first steps I should take to determine if my observed phenotype is due to an off-target effect?
A: A systematic approach is key. We recommend starting with two fundamental experiments:
Confirm Target Engagement in Cells: First, you must verify that your compound is reaching and binding to its intended target (Kinase-Y) within the intact cell at the concentrations you are using. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays are excellent for this purpose.[4][5][6][7]
Use Orthogonal Tools: Test a structurally unrelated inhibitor of Kinase-Y. If this second, chemically distinct compound produces the same phenotype, it strengthens the hypothesis that the effect is on-target.[8][9] Conversely, if the second inhibitor does not replicate the phenotype, it strongly suggests that the phenotype observed with AXP-123 is due to an off-target effect.
Q3: What are the essential positive and negative controls I should always include in my experiments?
A: Rigorous controls are non-negotiable for data integrity. Here is a summary of essential controls:
Control Type
Description
Purpose
Vehicle Control
Cells treated with the same solvent (e.g., DMSO) used to dissolve AXP-123, at the same final concentration.
To account for any effects of the solvent on the cells.
Positive Control
A well-characterized, potent, and selective inhibitor of Kinase-Y (if available).
To provide a benchmark for the expected on-target phenotype.
Negative Control Compound
A structurally similar but biologically inactive analog of AXP-123.
To demonstrate that the observed effect is due to the specific chemical structure of AXP-123 and not non-specific chemical properties.[8]
Unrelated Compound
A compound with a known, different mechanism of action that produces a similar phenotype (e.g., a general cytotoxic agent like staurosporine).
To ensure that your assay is capable of detecting the phenotype of interest.
Q4: My compound is a kinase inhibitor. What are some common off-target liabilities for this class of drugs?
A: Kinase inhibitors are a well-established class of drugs, but they are known to have off-target effects due to the highly conserved nature of the ATP-binding pocket across the kinome.[1][10][11] Most kinase inhibitors are not entirely specific and can inhibit between 10 and 100 other kinases with varying potencies.[1] Common off-target effects can lead to unexpected pathway activation or inhibition, contributing to both efficacy and toxicity.[1][2] Therefore, profiling your kinase inhibitor against a panel of other kinases is a standard and highly recommended step in the characterization process.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed workflows and protocols to dissect and validate the mechanism of action of your small molecule inhibitor.
Guide 1: Investigating Unexpected Cytotoxicity or Reduced Cell Proliferation
An unexpectedly high level of cytotoxicity is a common observation that warrants further investigation. This guide will help you determine if the observed reduction in cell viability is due to the intended on-target effect or an off-target liability.
Logical Workflow for Troubleshooting Reduced Proliferation
Caption: Troubleshooting workflow for reduced cell proliferation.
Experimental Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows you to assess the distribution of cells in different phases of the cell cycle, which can reveal if your compound is causing cell cycle arrest.[12]
Materials:
Cells of interest
AXP-123 and vehicle control (DMSO)
6-well plates
Phosphate-buffered saline (PBS)
70% ethanol (ice-cold)
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
Cell Seeding: Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.[12]
Treatment: Treat cells with AXP-123 at your concentration of interest (e.g., 1x, 5x, and 10x the proliferation EC50) and a vehicle control for 24 hours.[12]
Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.[12]
Fixation: Wash the cells once with cold PBS, then resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[12]
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in PI staining solution.
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry.[12]
Data Interpretation: A significant increase in the percentage of cells in one phase of the cell cycle (e.g., G1), coupled with a decrease in other phases, would suggest cell cycle arrest and a potential off-target effect on a key cell cycle regulator.
Guide 2: Confirming On-Target Engagement in Intact Cells
Before you can attribute a cellular phenotype to your target, you must demonstrate that your compound physically interacts with it in a cellular environment.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess drug-target interaction in intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand.[4][6][7][13]
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Experimental Protocol: CETSA
Procedure:
Treatment: Treat cultured cells with AXP-123 or vehicle for 1 hour.
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6]
Lysis: Lyse the cells by freeze-thaw cycles.
Separation: Separate the soluble fraction from the precipitated proteins by centrifugation.
Detection: Analyze the amount of soluble Kinase-Y in each sample by Western blotting.[4]
Data Interpretation: If AXP-123 binds to Kinase-Y, you will observe a "thermal shift," meaning that Kinase-Y remains soluble at higher temperatures in the AXP-123-treated samples compared to the vehicle-treated samples.
Method 2: NanoBRET™ Target Engagement Assay
NanoBRET™ is a live-cell assay based on bioluminescence resonance energy transfer (BRET) that allows for the quantitative measurement of compound binding to a specific protein target.[5][14][15]
Caption: The principle of the NanoBRET™ Target Engagement Assay.
Cell Seeding: Seed cells expressing a NanoLuc®-Kinase-Y fusion protein into assay plates.
Compound Addition: Add serial dilutions of AXP-123 to the wells.
Tracer Addition: Add the fluorescent NanoBRET™ tracer specific for Kinase-Y.
Equilibration: Incubate the plate for 2 hours at 37°C with 5% CO2.[5]
Detection: Add the NanoBRET™ substrate and measure the donor (450 nm) and acceptor (610 nm) luminescence.[5]
Data Interpretation: A potent compound will displace the fluorescent tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the calculation of an IC50 value for target engagement in live cells.
Guide 3: Validating the Link Between Target Inhibition and Phenotype
Once target engagement is confirmed, the next critical step is to prove that the inhibition of your target is indeed responsible for the observed cellular phenotype.
Method 1: Using Structurally Unrelated Inhibitors
As mentioned in the FAQs, this is a cornerstone of target validation. Two compounds with different chemical scaffolds that both inhibit the same target should produce the same phenotype.[8] If they do not, it is a strong indication that the phenotype is due to an off-target effect of one of the compounds.[12]
Method 2: Functional Rescue Experiments
Rescue experiments are considered a gold standard for confirming on-target effects.[12][16][17] The logic is to make the target resistant to the inhibitor and see if the phenotype is reversed.
Caption: The logic of a genetic rescue experiment.
Experimental Protocol: Genetic Rescue
Identify Resistance Mutation: Introduce a mutation into the Kinase-Y gene that you predict will disrupt AXP-123 binding without affecting the kinase's normal function. This often involves mutating a "gatekeeper" residue in the ATP-binding pocket.[10]
Generate Stable Cell Line: Create a cell line that stably expresses this mutant, AXP-123-resistant Kinase-Y.
Test for Rescue: Treat both the wild-type and the mutant-expressing cells with AXP-123.
Analyze Phenotype: Assess the phenotype of interest (e.g., cell viability, signaling pathway activation).
Data Interpretation: If the phenotype is on-target, the cells expressing the resistant Kinase-Y mutant will be protected from the effects of AXP-123, while the wild-type cells will still show the phenotype.
Method 3: Washout Experiments
For irreversible or slowly reversible inhibitors, a washout experiment can provide strong evidence of on-target activity.[18]
Experimental Protocol: Washout Experiment
Treatment: Treat cells with AXP-123 for a defined period (e.g., 2 hours).
Washout: Remove the drug-containing media, wash the cells twice with fresh, drug-free media, and then add fresh media.[19]
Monitor Phenotype: Monitor the cellular phenotype over time and compare it to cells that were continuously exposed to the drug.
Data Interpretation: If AXP-123 binds its target irreversibly, the biological effect should persist long after the compound has been removed from the media.[18] In contrast, if the effect is quickly reversible, it may suggest a more transient, potentially off-target interaction.
References
Wang, Y., et al. (2022). Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies. Cancer Communications, 42(8), 686-711. Retrieved from [Link]
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 214-224. Retrieved from [Link]
Robers, M. B., et al. (2022). NanoBRET Tracer Development for Class I Bromodomain Target Engagement in Live Cells. Bioconjugate Chemistry, 33(4), 589-601. Retrieved from [Link]
Dai, L., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4933. Retrieved from [Link]
Ventura, A. C., et al. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. npj Systems Biology and Applications, 4, 2. Retrieved from [Link]
Scott, J. S., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(6), 629-631. Retrieved from [Link]
Li, J., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. International Journal of Molecular Sciences, 25(10), 5406. Retrieved from [Link]
Stewart, R. A., et al. (2024). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Retrieved from [Link]
Dobro, A. E., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(5), 239-247. Retrieved from [Link]
ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Retrieved from [Link]
REPROCELL. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
siTOOLs Biotech. (2018). Performing target validation well. Retrieved from [Link]
Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]
Patsnap. (2025). Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. Retrieved from [Link]
Tschaharganeh, D. F., et al. (2017). A Pipeline for Drug Target Identification and Validation. Cold Spring Harbor Symposia on Quantitative Biology, 81, 165-172. Retrieved from [Link]
The Institute of Cancer Research. (2014). Hitting the right target – validating new approaches for innovative cancer drugs. Retrieved from [Link]
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
Zhang, T., et al. (2018). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology, 25(1), 14-25. Retrieved from [Link]
European Pharmaceutical Review. (2005). Applications in target ID and validation. Retrieved from [Link]
Munos, B., et al. (2017). Improving target assessment in biomedical research: the GOT-IT recommendations. Nature Reviews Drug Discovery, 16(7), 459-468. Retrieved from [Link]
Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]
International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]
Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 443-458. Retrieved from [Link]
SOT. (n.d.). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Retrieved from [Link]
MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]
Kosheeka. (2021). Essentials of In Vitro Assay Development. Retrieved from [Link]
Zhang, J. H., et al. (2012). Quality by Design for Preclinical In Vitro Assay Development. Assay and Drug Development Technologies, 10(5), 410-419. Retrieved from [Link]
Soman, S., et al. (2025). Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro validation. Molecular Omics. Retrieved from [Link]
Singh, A., et al. (2021). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. Cancers, 13(21), 5494. Retrieved from [Link]
Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link]
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Retrieved from [Link]
Cell and Gene. (n.d.). How to Control for Off-Target Effects of Genome Editing. Retrieved from [Link]
Addgene. (2024). CRISPR 101: Off-Target Effects. Retrieved from [Link]
CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
MDPI. (2019). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. Retrieved from [Link]
National Institutes of Health. (2025). Ascertaining a Structural Basis in Drug Discovery and Development. Retrieved from [Link]
Abyntek Biopharma. (2022). How to avoid off-target events in crispr experiments. Retrieved from [Link]
BioCurate. (n.d.). Target validation – BioCurate's perspective. Retrieved from [Link]
Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]
ResearchGate. (n.d.). Washout procedure completely removes drug from the media. Retrieved from [Link]
Improving cell membrane permeability of 3-Amino-2-phenoxypropanoic acid hydrochloride
Welcome to the technical support guide for 3-Amino-2-phenoxypropanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 3-Amino-2-phenoxypropanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to its cell membrane permeability. The following question-and-answer guide provides in-depth, field-proven insights and validated protocols to advance your research.
Q1: My experiment shows low intracellular concentration of 3-Amino-2-phenoxypropanoic acid hydrochloride. What are the likely causes?
A1: Low cell permeability is a common challenge for molecules like 3-Amino-2-phenoxypropanoic acid hydrochloride due to its inherent physicochemical properties. As an amino acid analog and a hydrochloride salt, it possesses characteristics that can hinder its passage across the lipid-rich cell membrane.
Hydrophilicity and Charge: At physiological pH, the primary amine and carboxylic acid groups are likely to be ionized. The hydrochloride salt form is used to enhance aqueous solubility but results in a charged molecule.[1][2][3] Charged, hydrophilic molecules struggle to passively diffuse across the hydrophobic lipid bilayer of the cell membrane.[4][5]
Polar Surface Area (PSA): The presence of oxygen and nitrogen atoms contributes to a high PSA, which is generally correlated with poor membrane permeability.
Potential for Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport substances out of the cell, thereby reducing the net intracellular concentration.[6]
To systematically diagnose the issue, it is critical to first quantify the permeability using standardized assays.
Q2: How can I accurately measure the membrane permeability of my compound to confirm the problem?
A2: A tiered approach using well-established in vitro permeability assays is the standard method for quantifying cell permeability.[6] This allows you to distinguish between poor passive diffusion and active transport phenomena.
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that isolates and measures passive diffusion.[6][7] It uses a synthetic membrane coated with lipids to mimic the cell membrane. A low PAMPA value strongly suggests that the compound's intrinsic physicochemical properties are the primary barrier.
Cell-Based Assays (Caco-2 or MDCK): These assays use a monolayer of cells (e.g., human intestinal Caco-2 cells) grown on a porous membrane support.[8][9] They provide a more comprehensive assessment by modeling both passive diffusion (paracellular and transcellular) and active transport, including potential efflux.[6][10] By measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical), you can calculate an efflux ratio . An efflux ratio significantly greater than 1 indicates the compound is actively pumped out of the cells.
The following workflow can guide your initial investigation.
Caption: Diagnostic workflow for investigating low cell permeability.
Q3: My compound has confirmed low passive permeability. What are the primary strategies to improve its cellular uptake?
A3: Once poor passive permeability is confirmed, several strategies can be employed. These can be broadly divided into Formulation-Based Approaches and Chemical Modification Approaches . The choice depends on the experimental context, acceptable complexity, and whether permanent modification of the parent compound is permissible.
Strategy
Mechanism
Complexity
Key Advantage
Key Disadvantage
Liposomal Encapsulation
Encapsulates the hydrophilic drug in the aqueous core of a lipid vesicle, which then fuses with the cell membrane to release its cargo.[11][12]
Moderate
Does not modify the parent compound; protects it from degradation.
Potential for instability; manufacturing can be complex.
Prodrug Synthesis
Masks the polar amine and/or carboxyl groups with lipophilic moieties that are cleaved inside the cell to release the active drug.[13][14]
High
Directly improves passive diffusion properties of the molecule.
Requires significant medicinal chemistry effort; cleavage efficiency can vary.
Cell-Penetrating Peptide (CPP) Conjugation
Covalently links the drug to a short peptide sequence that actively facilitates translocation across the cell membrane.[4][15]
High
Highly efficient for delivering cargo intracellularly; can overcome strong permeability barriers.[16]
Can alter pharmacokinetics; potential for non-specific uptake.
Troubleshooting Guide & Detailed Protocols
Strategy 1: Liposomal Encapsulation
This is an excellent starting point as it doesn't require chemical modification of your compound. Liposomes are vesicles composed of a lipid bilayer that can encapsulate hydrophilic molecules in their aqueous center, effectively shuttling them across the cell membrane.[11][12][17]
Caption: Liposomal delivery of a hydrophilic drug.
Protocol: Liposome Formulation via Thin-Film Hydration
This protocol describes a common method for encapsulating hydrophilic compounds like yours.[18][19]
Materials:
Lipids (e.g., DSPC and Cholesterol)
3-Amino-2-phenoxypropanoic acid hydrochloride
Organic solvent (e.g., Chloroform or a 2:1 Chloroform:Methanol mixture)
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
Lipid Film Formation:
Dissolve the chosen lipids (e.g., a 7:3 molar ratio of DSPC to cholesterol) in the organic solvent in a round-bottom flask.
Use a rotary evaporator to remove the solvent under vacuum, creating a thin, uniform lipid film on the flask wall.
Further dry the film under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.
Hydration:
Dissolve the 3-Amino-2-phenoxypropanoic acid hydrochloride in the hydration buffer to the desired final concentration.
Warm the hydration buffer and the lipid film flask to a temperature above the lipid transition temperature (e.g., ~60°C for DSPC).
Add the drug-containing buffer to the flask and hydrate the film by gentle rotation or vortexing. This will form multilamellar vesicles (MLVs).
Size Reduction (Extrusion):
To create uniformly sized vesicles (Large Unilamellar Vesicles, LUVs), pass the MLV suspension through an extruder fitted with a polycarbonate membrane (e.g., 100 nm).
Perform 11-21 passes through the membrane, ensuring the temperature is kept above the lipid transition temperature.
Purification & Characterization:
Remove any unencapsulated drug via size exclusion chromatography or dialysis.
Characterize the final liposome formulation for particle size, zeta potential, and encapsulation efficiency (by lysing the liposomes and quantifying the entrapped drug via HPLC or a suitable assay).
Strategy 2: Prodrug Synthesis
If formulation strategies are insufficient or unsuitable, a prodrug approach can directly address the molecule's poor physicochemical properties.[13][14] The goal is to mask the charged amino and carboxyl groups with lipophilic, cleavable moieties.
Caption: The prodrug concept for enhancing permeability.
Conceptual Workflow for Prodrug Design:
Identify Target Groups: The primary amine and the carboxylic acid are the targets for modification.
Select Promoieties:
For the Carboxylic Acid: Esterification with a lipophilic alcohol (e.g., a long-chain alkyl or benzyl alcohol) is a common strategy to create an ester prodrug.[5]
For the Amine Group: An amide linkage could be formed, but this is often very stable. A better approach might be to create a carbamate or another linkage that is more susceptible to intracellular enzymatic cleavage.
Synthesis: Chemically synthesize the new entity. This is a significant undertaking requiring expertise in medicinal chemistry.
Evaluation:
Confirm the improved lipophilicity (e.g., by measuring LogP).
Test the permeability of the new prodrug using the PAMPA and Caco-2 assays.
Perform stability studies in plasma and cellular lysates to ensure the promoiety is cleaved to release the active drug.
Finally, assess the biological activity to confirm it is restored upon cleavage.
This is a powerful strategy for compounds that are highly resistant to other methods. CPPs are short peptides (5-30 amino acids) that can traverse the cell membrane and carry molecular cargo with them.[4][13][20]
Conceptual Workflow for CPP Conjugation:
Select a CPP: Common examples include TAT peptide (derived from HIV-1) and Penetratin.[4] The choice may depend on the cell type and desired uptake mechanism.
Choose a Linkage Strategy: The drug must be covalently attached to the CPP.[4]
A stable amide bond can be formed between the drug's carboxylic acid and an amine on the CPP (or vice-versa).
A cleavable linker (e.g., a disulfide bond) can be used if intracellular release of the unmodified drug is required.[4] This requires introducing a thiol group onto the drug or CPP.
Synthesis and Purification: Synthesize the drug-CPP conjugate using solid-phase peptide synthesis or solution-phase chemistry, followed by purification (typically via HPLC).
Evaluation:
Confirm successful conjugation using mass spectrometry.
Perform cellular uptake studies using fluorescence microscopy (if a fluorescent tag is included) or by lysing cells and quantifying the conjugate via LC-MS/MS.
Assess the biological activity of the conjugate. Some conjugates are active on their own, while others require cleavage to release the active drug.
References
Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. (n.d.). Frontiers in Pharmacology.
Jankowski, A. M., Ensign, M. A., & Maisel, K. (2025). Cell-penetrating peptides as facilitators of cargo-specific nanocarrier-based drug delivery. Nanoscale Horizons.
Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (n.d.). protocols.io.
Drug Delivery Using Cell-Penetr
Liposome Encapsulated Small Molecule Development Service. (n.d.).
An insight into cell-penetrating peptides: perspectives on design, optimization, and targeting in drug delivery systems. (2025). Taylor & Francis Online.
Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. (n.d.). protocols.io.
Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs v1. (n.d.).
In Vitro Methods for Measuring the Permeability of Cell Monolayers. (2022). MDPI.
Cell penetrating peptide: A potent delivery system in vaccine development. (n.d.). Frontiers.
Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds. (n.d.). BenchChem.
Applications of cell penetrating peptide-based drug delivery system in immunotherapy. (2025).
Cell-based in vitro models for predicting drug permeability. (n.d.).
Predicting a Drug's Membrane Permeability. (2017). Wipf Group, University of Pittsburgh.
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). Molecules.
3-amino-2-phenoxypropanoic acid hydrochloride — Chemical Substance Inform
Comparisons of in Vitro Models to Evaluate the Membrane Permeability of Amorphous Drug Nanoparticles. (2022). Molecular Pharmaceutics.
Technical Support Center: Troubleshooting Low Cell Permeability of Sesquiterpenoids. (n.d.). BenchChem.
Resolving false positives in 3-Amino-2-phenoxypropanoic acid hydrochloride biochemical assays
Resolving False Positives in Biochemical Assays Welcome to the technical support center for researchers utilizing 3-Amino-2-phenoxypropanoic acid hydrochloride. This guide, designed for drug development professionals and...
Author: BenchChem Technical Support Team. Date: April 2026
Resolving False Positives in Biochemical Assays
Welcome to the technical support center for researchers utilizing 3-Amino-2-phenoxypropanoic acid hydrochloride. This guide, designed for drug development professionals and research scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding false positives in biochemical assays involving this compound. As a Senior Application Scientist, my goal is to provide you with the expertise and validated protocols necessary to ensure the integrity of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues that can arise during the use of 3-Amino-2-phenoxypropanoic acid hydrochloride in various assay formats.
Q1: My absorbance-based assay (e.g., Bradford, BCA) shows a high background signal in wells containing only the compound and buffer. What is the likely cause?
A1: This is a classic sign of assay interference. 3-Amino-2-phenoxypropanoic acid hydrochloride, due to its chemical structure, can directly interact with assay reagents. The primary amine group can react with components in the Bicinchoninic acid (BCA) assay, while the overall structure might cause precipitation with the Coomassie dye used in the Bradford assay. It is crucial to run a compound-only control to quantify this background signal and subtract it from your experimental wells.
Q2: I am observing a significant signal in my fluorescence-based assay, even without the intended biological target. Why is this happening?
A2: The phenoxy group in your compound contains a phenyl ring, which is a known fluorophore. This intrinsic fluorescence is a common source of false positives in fluorescence-based assays. The compound may be excited by the wavelength used for your assay's fluorophore and emit light in the detection range. To confirm this, you should measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths.
Q3: In my enzyme inhibition assay, the compound appears to be a potent inhibitor, but the results are not reproducible. What could be the issue?
A3: Irreproducibility, especially in enzyme assays, can often be traced to compound aggregation. At certain concentrations, small molecules can form aggregates that sequester and non-specifically inhibit enzymes, leading to results that appear potent but are not pharmacologically relevant. This phenomenon is a well-documented cause of false positives in drug discovery screens.
Q4: Could the hydrochloride salt form of the compound be affecting my assay's pH?
A4: Yes, this is a critical consideration. As a hydrochloride salt, dissolving the compound in a weakly buffered solution can lower the pH. Many biological assays, particularly those involving enzymes, are highly sensitive to pH changes. A shift in pH can alter enzyme activity or protein conformation, leading to misleading results. Always ensure your assay buffer has sufficient buffering capacity to maintain a stable pH after the addition of your compound. It's good practice to measure the pH of your final assay solution.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols to diagnose and resolve specific false positive scenarios.
Guide 1: Differentiating True Inhibition from Compound Aggregation
Compound aggregation is a frequent source of non-specific inhibition. The following workflow will help you determine if your observed activity is due to this artifact.
Caption: Decision workflow for diagnosing aggregation-based false positives.
Prepare Stock Solutions: Prepare a concentrated stock of 3-Amino-2-phenoxypropanoic acid hydrochloride. Also, prepare a stock solution of 1% (v/v) Triton X-100 in your assay buffer.
Set Up Parallel Assays: Prepare two sets of your standard enzyme inhibition assay.
Set A (Control): Perform the dose-response experiment under your standard buffer conditions.
Set B (Detergent): Add Triton X-100 from the stock solution to your assay buffer to a final concentration of 0.01%. Ensure all components of the assay (enzyme, substrate, compound dilutions) are in this detergent-containing buffer.
Run Assays and Acquire Data: Execute both assays simultaneously under identical conditions (temperature, incubation time, etc.).
Analyze and Compare IC50 Values: Calculate the half-maximal inhibitory concentration (IC50) for both curves. A significant increase (shift to the right) in the IC50 value in the presence of Triton X-100 strongly suggests that the inhibition was caused by compound aggregation, which the detergent helps to disrupt.
Condition
Observed IC50
Interpretation
Standard Buffer
1 µM
Potent initial hit
Buffer + 0.01% Triton X-100
50 µM
>10-fold shift, indicates likely aggregation
Buffer + 0.01% Triton X-100
1.5 µM
<3-fold shift, suggests true inhibition
Guide 2: Correcting for Intrinsic Compound Fluorescence
The aromatic phenoxy group in the compound can cause interference in fluorescence-based assays (e.g., Fluorescence Polarization, FRET). This guide provides a method to deconvolve true signal from compound-related artifacts.
Caption: Workflow for correcting intrinsic compound fluorescence.
Prepare Three Assay Plates:
Plate A (Main Experiment): Contains all assay components (buffer, target protein, substrate/probe) and the serial dilution of 3-Amino-2-phenoxypropanoic acid hydrochloride.
Plate B (Compound Control): Contains the assay buffer and the identical serial dilution of the compound, but omits the biological target (e.g., the enzyme or receptor).
Plate C (Assay Control): Contains all assay components but no compound . This provides the baseline for the assay window.
Incubate and Read: Incubate all three plates under identical conditions. Read the fluorescence intensity (in Relative Fluorescence Units, RFU) on the same plate reader with the same settings.
Data Correction: For each concentration of the compound, calculate the corrected signal using the following formula:
Corrected RFU = RFU_Plate_A - RFU_Plate_B
Analyze Results: Use the corrected RFU values to generate your dose-response curves and calculate parameters like IC50 or EC50. This ensures that the data reflects the compound's effect on the biological system, not its intrinsic optical properties.
References
Assay Guidance Manual. [Internet] Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. Available from: [Link]
Reference Data & Comparative Studies
Validation
Comparative efficacy of 3-Amino-2-phenoxypropanoic acid hydrochloride vs standard inhibitors
For Researchers, Scientists, and Drug Development Professionals In the landscape of antimicrobial drug discovery, the bacterial enzyme Alanine Racemase (Alr) presents a compelling target. Its essential role in the biosyn...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial drug discovery, the bacterial enzyme Alanine Racemase (Alr) presents a compelling target. Its essential role in the biosynthesis of the bacterial cell wall, coupled with its absence in humans, makes it an ideal candidate for the development of selective antibacterial agents. For decades, D-cycloserine has been the standard-bearer for Alr inhibition, yet its clinical utility is hampered by significant drawbacks, including host toxicity and the emergence of resistance. This has spurred a dedicated search for novel inhibitors with improved therapeutic profiles.
This guide provides a comparative analysis of the efficacy of emerging novel alanine racemase inhibitors against the established standard, D-cycloserine. We will delve into the mechanistic nuances of these compounds, present comparative in vitro efficacy data, and provide detailed experimental protocols for their evaluation.
Alanine Racemase: A Linchpin in Bacterial Cell Wall Synthesis
The Standard Inhibitor: D-Cycloserine
D-cycloserine, a structural analog of D-alanine, has long been a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB)[4]. It is a broad-spectrum antibiotic that functions by inhibiting two crucial enzymes in the peptidoglycan synthesis pathway: alanine racemase and D-alanine:D-alanine ligase[4].
Mechanism of Action
As a D-alanine analog, D-cycloserine competitively inhibits both alanine racemase and D-alanine:D-alanine ligase[4][5][6]. In the active site of alanine racemase, D-cycloserine forms a covalent adduct with the PLP cofactor, leading to the inactivation of the enzyme[4][7]. While this inhibition was once thought to be irreversible, recent studies suggest a more complex, reversible mechanism[4][7].
Clinical Limitations
Despite its efficacy, the clinical use of D-cycloserine is limited by its significant side effects, which are primarily neurological and psychiatric in nature[8][9]. These toxicities arise from its ability to cross the blood-brain barrier and interact with host enzymes. Furthermore, the emergence of D-cycloserine-resistant strains of M. tuberculosis underscores the urgent need for new therapeutic options[10][11].
The Emergence of Novel Alanine Racemase Inhibitors
The quest for safer and more potent alanine racemase inhibitors has led to the exploration of diverse chemical scaffolds. The primary goals are to enhance specificity for the bacterial enzyme, reduce off-target effects, and overcome existing resistance mechanisms. These novel inhibitors can be broadly categorized as either substrate analogs or non-substrate inhibitors, with the latter offering the potential for entirely new mechanisms of action.
Comparative Efficacy Analysis
The following tables summarize the in vitro efficacy of D-cycloserine and a selection of novel alanine racemase inhibitors. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Inhibitory Activity Against Alanine Racemase
To better understand the biological context and experimental approach, the following diagrams illustrate the peptidoglycan biosynthesis pathway and a general workflow for inhibitor screening.
Caption: A generalized experimental workflow for the screening and evaluation of novel alanine racemase inhibitors.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of alanine racemase inhibitors.
This protocol is adapted from a high-throughput screening method and measures the racemization of D-alanine to L-alanine.[2]
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against alanine racemase.
Materials:
Recombinant M. tuberculosis Alanine Racemase
D-alanine
L-alanine dehydrogenase (from Bacillus subtilis)
β-NAD-sodium salt (NAD+)
Tris-Tricine buffer (100 mM, pH 8.5)
Test compounds dissolved in DMSO
384-well microplates
Microplate reader capable of measuring NADH fluorescence or absorbance at 340 nm
Procedure:
Prepare Reaction Mixture: In a suitable tube, prepare the optimized HTS assay reaction mixture consisting of 12 nM alanine racemase, 1 mM NAD+, and 0.03 units/mL L-alanine dehydrogenase in 100 mM Tris-Tricine buffer.[2]
Compound Plating: Add 0.1 µL of test compounds at various concentrations (typically a serial dilution) to the wells of a 384-well plate. Include a positive control (a known inhibitor like D-cycloserine) and a negative control (DMSO vehicle).
Enzyme and Cofactor Addition: Add 40 µL of the reaction mixture (from step 1) to each well of the 384-well plate.[2]
Pre-incubation: Incubate the plate for 30 minutes to allow the test compounds to interact with the enzyme.
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of 2.5 mM D-alanine to each well.[2]
Incubation: Incubate the plate for 20 minutes.
Detection: Measure the fluorescence intensity of NADH produced during the conversion of L-alanine (formed by the racemase) by L-alanine dehydrogenase.[2] Alternatively, measure the absorbance at 340 nm.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
Minimum Inhibitory Concentration (MIC) Assay for M. tuberculosis (Microplate Alamar Blue Assay - MABA)
This protocol is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.[16]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of M. tuberculosis.
Materials:
M. tuberculosis H37Rv strain
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and glycerol
Alamar blue (resazurin) solution
Test compounds and a standard control drug (e.g., Isoniazid or D-cycloserine)
96-well microplates
Sterile glass beads
Procedure:
Inoculum Preparation:
Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of ~0.5-0.8).[16]
Aseptically transfer the culture to a sterile tube containing glass beads and vortex to break up clumps. Let the larger clumps settle for 30 minutes.[16]
Adjust the turbidity of the supernatant to match a 1.0 McFarland standard using sterile 7H9 broth.[16]
Plate Setup:
Add 100 µL of supplemented 7H9 broth to all inner wells of a 96-well plate.[16]
Prepare a stock solution of the test compound and the control drug at the highest concentration to be tested.
Add 100 µL of the highest concentration of the test agent to the first column of wells.
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last dilution column.[16]
Include a drug-free growth control well (inoculum only) and a media-only sterility control well.[16]
Inoculation and Incubation:
Add 100 µL of the prepared mycobacterial inoculum to all wells except the sterility control, bringing the final volume to 200 µL.[16]
Seal the plate and incubate at 37°C.
Addition of Alamar Blue and Reading:
After 7 days of incubation, add 20 µL of Alamar blue solution to each well.[16]
Observe the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.[16]
The MIC is the lowest concentration of the compound that prevents the blue-to-pink color change.[16]
Future Outlook
The development of novel alanine racemase inhibitors is a promising avenue for overcoming the challenges associated with D-cycloserine and combating antibiotic resistance. The identification of non-substrate inhibitors, such as the thiadiazolidinones, represents a significant step towards developing more specific and less toxic therapeutics.[13][17] Future research will likely focus on optimizing the potency and pharmacokinetic properties of these lead compounds, as well as exploring novel allosteric inhibition mechanisms to further enhance specificity.[18] The continued application of high-throughput screening and structure-based drug design will be instrumental in accelerating the discovery of the next generation of alanine racemase inhibitors.
References
Strych, U., & Benedik, M. J. (2005). The 1.9 Å Crystal Structure of Alanine Racemase from Mycobacterium tuberculosis Contains a Conserved Entryway into the Active Site. Biochemistry, 44(1), 138-145.
Prosser, G., & de Carvalho, L. P. S. (2019). d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition. Journal of Biological Chemistry, 294(28), 10794-10804.
LeMagueres, P., Im, H., Ebalunode, J., Strych, U., & Benedik, M. J. (2005). The crystal structure of alanine racemase from Streptococcus pneumoniae, a target for structure-based drug design. BMC Microbiology, 5, 4.
Shaw, J. P., Petsko, G. A., & Ringe, D. (1997). Determination of the Structure of Alanine Racemase from Bacillus stearothermophilus at 1.9-Å Resolution. Biochemistry, 36(6), 1329-1342.
Prosser, G. A., & de Carvalho, L. P. S. (2019). Mechanistic Insights into the Reversible Inhibition of d-Cycloserine in Alanine Racemase from Mycobacterium tuberculosis. Request PDF.
Lambert, M. P., & Neuhaus, F. C. (1972). Mechanism of D-cycloserine action: alanine racemase from Escherichia coli W. Journal of bacteriology, 110(3), 978–987.
Lambert, M. P., & Neuhaus, F. C. (1972). Mechanism of d-Cycloserine Action: Alanine Racemase from Escherichia coli W. Journal of bacteriology, 110(3), 978-987.
Rathee, P., et al. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-13.
Anthony, K. G., Strych, U., Yeung, K. R., Shoen, C. S., Cynamon, M. H., & Cook, P. F. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE, 6(5), e20374.
Anthony, K. G., et al. (2013). Inhibition of Mycobacterial Alanine Racemase Activity and Growth by Thiadiazolidinones. Tuberculosis (Edinburgh, Scotland), 93(4), 416-422.
Prosser, G. A. B., & de Carvalho, L. P. S. (2019). Revised complete mechanism of DCS inactivation of alanine racemases.
Wikipedia contributors. (2024, March 12). Alanine racemase. In Wikipedia, The Free Encyclopedia.
BenchChem. (2025). Application Note: Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Antitubercular agent-13. BenchChem.
Shaw, J. P., Petsko, G. A., & Ringe, D. (1997). 1SFT: ALANINE RACEMASE. RCSB PDB.
Desjardins, C. A., et al. (2016). Genomic and functional analyses of Mycobacterium tuberculosis strains implicate ald in D-cycloserine resistance.
Deshpande, D., et al. (2018). d-Cycloserine Pharmacokinetics/Pharmacodynamics, Susceptibility, and Dosing Implications in Multidrug-resistant Tuberculosis: A Faustian Deal. Clinical Infectious Diseases, 67(suppl_3), S308-S316.
Chen, J., Zhang, S., Cui, P., Shi, W., Zhang, W., & Zhang, Y. (2017). Identification of novel mutations associated with cycloserine resistance in Mycobacterium tuberculosis. The Journal of antimicrobial chemotherapy, 72(12), 3271–3276.
Anthony, K. G., et al. (2013). Inhibition of mycobacterial alanine racemase activity and growth by thiadiazolidinones. Tuberculosis (Edinburgh, Scotland), 93(4), 416-422.
Deshpande, D., et al. (2018). d-Cycloserine Pharmacokinetics/Pharmacodynamics, Susceptibility, and Dosing Implications in Multidrug-resistant Tuberculosis: A Faustian Deal. FirstWord Pharma.
BenchChem. (2025). Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular agent-16. BenchChem.
Johnston, J. M., et al. (2017). Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by d- and l-Cycloserine. Biochemistry, 56(22), 2857-2866.
Unissa, A. N., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates – The EUCAST broth microdilution reference method for MIC determination.
Desjardins, C. A., et al. (2017). Role of Alanine Racemase Mutations in Mycobacterium tuberculosis d-Cycloserine Resistance. Antimicrobial Agents and Chemotherapy, 61(12), e01515-17.
Sirgel, F. A., Wiid, I. J. F., & van Helden, P. D. (2009). Measuring minimum inhibitory concentrations in mycobacteria. Methods in molecular biology (Clifton, N.J.), 551, 173–186.
Anthony, K. G., et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis.
De Jésus, M., et al. (2024). Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. Antimicrobial Agents and Chemotherapy, 68(1), e00863-23.
Wang, Y., et al. (2017). Assays for screening alanine racemase-specific inhibitors. Alanine...
Anonymous. (n.d.). The IC 50 and pIC 50 values for ALR1 and ALR2 activities against amino...
Anthony, K. G., et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLOS ONE, 6(5), e20374.
Rathee, P., et al. (2015). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-13.
Fisher, S. L. (2014). Amino Acid Racemase Enzyme Assays. UKnowledge.
Muhammad, M., et al. (2019). Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae. International Journal of Molecular Sciences, 20(24), 6112.
Fenn, T. D., et al. (2003).
Wang, Y., et al. (2017). Selection and characterization of alanine racemase inhibitors against Aeromonas hydrophila. BMC Microbiology, 17(1), 104.
Glick, M., et al. (2020). Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics. Journal of Biological Chemistry, 295(36), 12516-12527.
Wikipedia contributors. (2024, March 11). IC50. In Wikipedia, The Free Encyclopedia.
A Researcher's Guide to Target Engagement: Comparing 3-Amino-2-phenoxypropanoic acid hydrochloride and Its Structural Analogs
Abstract In modern drug discovery, confirming that a novel compound physically interacts with its intended molecular target within the complex cellular environment is a critical step. This process, known as target engage...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In modern drug discovery, confirming that a novel compound physically interacts with its intended molecular target within the complex cellular environment is a critical step. This process, known as target engagement, provides essential evidence for a compound's mechanism of action and is paramount for building robust structure-activity relationships (SAR).[1][2] This guide provides a comprehensive framework for evaluating the target engagement of a lead molecule, 3-Amino-2-phenoxypropanoic acid hydrochloride, and its rationally designed structural analogs. We will delve into the core principles of biophysical and cell-based target engagement assays, offering detailed, field-tested protocols and illustrative data to guide researchers in making informed decisions. The focus is not merely on procedural steps but on the causal logic behind experimental choices, ensuring a self-validating and rigorous approach to compound characterization.
Introduction: The Centrality of Target Engagement
The path from a promising "hit" compound to a viable drug candidate is fraught with challenges, with a significant number of failures attributed to a lack of efficacy or unforeseen toxicity.[3] A primary reason for these failures is an incomplete understanding of whether the compound reaches and binds its intended target in a physiologically relevant setting.[3] Target engagement assays are designed to answer this fundamental question, providing a quantifiable measure of the interaction between a drug and its protein target.[3]
This guide uses 3-Amino-2-phenoxypropanoic acid hydrochloride (herein designated Compound-A1 ) as a model lead compound. While its specific biological target is under investigation, its phenoxypropanoic acid scaffold is found in molecules with diverse biological activities, from herbicides to potential therapeutics.[4][5] Our objective is to establish a rigorous workflow to compare Compound-A1 with two structural analogs:
Analog-B2: A derivative with a modification on the phenyl ring, designed to probe the impact of electronics on target interaction.
Analog-C3: An analog with a change in the amino acid portion, intended to explore the role of that moiety in binding.
By systematically comparing the target engagement of these compounds, we can generate critical SAR data to guide the next cycle of medicinal chemistry optimization.
The Methodological Arsenal: From Purified Proteins to Intact Cells
A multi-faceted approach combining biophysical and cell-based assays is essential for robustly validating target engagement.[6] Biophysical methods utilize purified proteins to measure direct binding, while cellular assays confirm this interaction within the native biological context.
Biophysical Assays: Quantifying Direct Interactions
These techniques measure the physical interaction between a compound and its purified target protein, providing key data on binding affinity and kinetics.
Differential Scanning Fluorimetry (DSF): Also known as the Thermal Shift Assay (TSA), DSF is a rapid and economical technique used to assess protein thermal stability.[7][8] The principle is that ligand binding typically stabilizes a protein's structure, increasing its melting temperature (Tₘ).[7][9] This change in melting temperature (ΔTₘ) is a direct indicator of target engagement.[7]
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[10][11] It provides precise insights into not only binding affinity (Kᴅ) but also the rates of association (kₐ) and dissociation (kₑ).[10][11] This kinetic information is often better correlated with a drug's clinical efficacy than affinity alone.[11]
Cell-Based Assays: Confirming Engagement in a Physiological Context
While biophysical assays are crucial, they do not guarantee that a compound can penetrate the cell membrane and engage its target amidst a milieu of other biomolecules.[3] Cellular target engagement assays bridge this gap.
Cellular Thermal Shift Assay (CETSA): CETSA extends the principle of thermal stabilization to the cellular environment.[6][12] Intact cells are treated with the compound, subjected to a heat challenge, and the amount of remaining soluble target protein is quantified, typically by Western blot.[13][14] A shift in the protein's melting curve upon compound treatment provides powerful evidence of intracellular target engagement.[6][12]
Comparative Analysis: Compound-A1 vs. Structural Analogs
To illustrate the application of these techniques, we present representative data from a hypothetical study comparing our lead compound and its analogs against a putative target protein, "Target-X."
Data Summary
The following table summarizes the quantitative data obtained from DSF, SPR, and CETSA experiments.
Compound
DSF (ΔTₘ at 25 µM)
SPR (Kᴅ)
CETSA (ΔTₘ at 10 µM)
Compound-A1 (Lead)
+4.2 °C
850 nM
+2.5 °C
Analog-B2 (Ring mod)
+7.9 °C
120 nM
+5.1 °C
Analog-C3 (Amino acid mod)
+1.5 °C
>10 µM
No significant shift
Note: This data is representative. Actual results may vary based on experimental conditions.
Interpretation of Results
Analog-B2 shows a significantly greater thermal stabilization in both DSF and CETSA compared to the lead compound, Compound-A1.[7][15] This is strongly corroborated by the ~7-fold tighter binding affinity (lower Kᴅ) observed in the SPR analysis.[10] This convergence of evidence from independent biophysical and cellular assays provides high confidence that the modification on the phenyl ring is beneficial for target engagement.
Analog-C3 demonstrates very weak stabilization in the DSF assay and no measurable binding in SPR.[7][11] Crucially, it failed to produce a thermal shift in the CETSA experiment. This strongly suggests that the modification to the amino acid portion of the scaffold is detrimental to target binding, or that the compound has poor cell permeability.
This comparative analysis clearly prioritizes the chemical scaffold of Analog-B2 for further development.
Key Experimental Protocols
To ensure scientific rigor and reproducibility, we provide detailed, self-validating protocols for two key assays discussed above.
Protocol: Differential Scanning Fluorimetry (DSF)
This protocol is designed to measure the change in melting temperature (ΔTₘ) of Target-X upon binding to a compound.
Causality: This assay is chosen for its high throughput and low material consumption, making it ideal for initial screening and SAR studies.[8] The use of a fluorescent dye that binds to exposed hydrophobic regions of the protein provides a sensitive readout of the unfolding process.
Workflow Diagram:
Caption: A streamlined workflow for the Differential Scanning Fluorimetry (DSF) assay.
Step-by-Step Methodology:
Preparation:
Prepare a 2X solution of purified Target-X protein (e.g., 4 µM) in a suitable DSF buffer.
Prepare 4X solutions of test compounds (e.g., 100 µM for a 25 µM final concentration) and a DMSO vehicle control in the same DSF buffer.
Prepare a 20X working solution of a fluorescent dye (e.g., SYPRO Orange) from a stock concentrate.[7] Protect from light.
Assay Plate Setup (96-well qPCR plate):
In each well, add components for a final volume of 20 µL:
10 µL of 2X Target-X protein solution.
5 µL of 4X compound solution (or DMSO for control).
5 µL of 20X SYPRO Orange solution.
Include no-protein controls to check for compound autofluorescence.
Execution:
Seal the plate firmly with an optical seal.
Centrifuge briefly (e.g., 1000 x g for 1 minute) to mix and remove bubbles.[7]
Place the plate in a real-time PCR instrument.
Data Acquisition:
Set the instrument to perform a melt curve analysis, ramping the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute.[7]
Set the fluorescence acquisition channel appropriate for the dye (e.g., ~470 nm excitation, ~570 nm emission for SYPRO Orange).[7]
Data Analysis:
The instrument software will plot fluorescence vs. temperature. The Tₘ is the temperature at the midpoint of the transition, often calculated from the peak of the first derivative.
Calculate the thermal shift: ΔTₘ = Tₘ (Compound) - Tₘ (DMSO Control) . A positive ΔTₘ indicates stabilization.
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to verify the intracellular engagement of Target-X by a compound in intact cells.
Causality: This assay is chosen as a critical secondary validation step.[6] It confirms that a compound can cross the cell membrane and bind its target in the complex cellular environment, providing much higher physiological relevance than in-vitro assays.[6][12]
Workflow Diagram:
Caption: Overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Methodology:
Cell Treatment:
Culture cells known to express Target-X to ~80% confluency.
Treat cells with the test compound at the desired concentration (e.g., 10 µM) or with a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.[13]
Thermal Challenge:
Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
Aliquot the cell suspension into PCR tubes for each temperature point.
Heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermal cycler, leaving one aliquot at room temperature as a reference.[13]
Lysis and Fractionation:
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13]
Separate the soluble proteins from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[13]
Protein Analysis:
Carefully collect the supernatant (soluble fraction).
Determine the protein concentration of each sample (e.g., using a BCA assay) to ensure equal loading.
Analyze the samples by SDS-PAGE and Western blot using a specific antibody for Target-X. Also probe for a loading control (e.g., GAPDH).[13]
Data Analysis:
Quantify the band intensities for Target-X at each temperature point.
Normalize the intensity at each temperature to the intensity of the unheated (room temperature) sample.
Plot the normalized soluble fraction of Target-X as a function of temperature for both the compound-treated and vehicle-treated samples to generate melt curves. A rightward shift of the curve for the compound-treated sample indicates target stabilization.[6]
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for assessing and comparing the target engagement of a lead compound and its structural analogs. By integrating biophysical methods like DSF and SPR with the physiologically relevant CETSA, researchers can build a comprehensive understanding of their compounds' structure-activity relationships.[6][7][10] The representative data clearly demonstrates how this workflow can identify promising analogs (Analog-B2) and deprioritize those with poor target interaction (Analog-C3).
The next logical steps for the Analog-B2 series would be to expand the SAR around the phenyl ring, determine its functional effect on Target-X (e.g., inhibition or activation), and assess its off-target selectivity profile. This systematic approach, grounded in direct evidence of target engagement, significantly de-risks the drug discovery process and increases the probability of advancing compounds with a clear and validated mechanism of action.[1][3]
References
Benchchem. Validating Target Engagement of Novel Compounds: A Methodological Guide.
Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
deNOVO Biolabs. How does SPR work in Drug Discovery?.
Nicoya Lifesciences. SPR applications in early drug discovery | Alto™ Digital SPR.
Benchchem. Application Note: Measuring Target Engagement of PBRM1-BD2-IN-2 using Differential Scanning Fluorimetry (DSF).
Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay.
PubMed. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery.
Tecan Journal.
NIH. Target Engagement Assays in Early Drug Discovery - PMC.
Selvita. A Practical Guide to Target Engagement Assays.
Springer. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein.
Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery.
YouTube. InCELL Compound-Target Engagement Assays for Drug Discovery.
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
SpringerLink. Theory and applications of differential scanning fluorimetry in early-stage drug discovery.
Validating the On-Target Efficacy of 3-Amino-2-phenoxypropanoic acid hydrochloride with Knockout Cell Lines: A Comparative Guide
In the landscape of contemporary drug discovery and development, the unambiguous validation of a compound's mechanism of action is paramount. This guide provides an in-depth, technical walkthrough on utilizing knockout (...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of contemporary drug discovery and development, the unambiguous validation of a compound's mechanism of action is paramount. This guide provides an in-depth, technical walkthrough on utilizing knockout (KO) cell lines to definitively validate the on-target effects of a novel small molecule, using the hypothetical compound 3-Amino-2-phenoxypropanoic acid hydrochloride and its putative target, Protein X, as a case study. This approach is a cornerstone of rigorous preclinical research, ensuring that downstream efforts are built upon a solid foundation of validated biological activity.[1][2][3]
The core principle of this validation strategy is elegantly simple: if a compound's therapeutic effect is mediated through a specific protein, then the genetic ablation of that protein should render the cells resistant to the compound's effects.[4][5] This guide will delineate the experimental design, execution, and data interpretation necessary to test this hypothesis, providing researchers with a robust framework for their own target validation studies.
The Central Role of Target Validation in Drug Discovery
The journey of a therapeutic candidate from initial hit to clinical application is fraught with challenges, with a significant number of failures arising from a lack of efficacy or unforeseen off-target effects.[2] Therefore, early and rigorous target validation is not merely a recommendation but a critical step to de-risk a drug development program.[2][3] Knockout cell lines, particularly those generated using CRISPR-Cas9 technology, have emerged as a gold standard for this purpose, offering a precise and reliable method to investigate the functional consequences of target protein loss.[5][6][7]
Here, we will explore a hypothetical scenario where 3-Amino-2-phenoxypropanoic acid hydrochloride is a newly synthesized compound believed to inhibit "Protein X," a kinase implicated in a cancer signaling pathway.
Caption: Hypothetical signaling pathway of Protein X.
Experimental Workflow: A Two-Phase Approach
The validation process is systematically divided into two key phases: the generation and confirmation of a high-quality knockout cell line, followed by a comparative analysis of the compound's activity in the parental and knockout cell lines.
Caption: Experimental workflow for target validation.
Phase 1: Generation and Validation of a Protein X Knockout Cell Line
The creation of a knockout cell line using CRISPR-Cas9 is a multi-step process that demands precision and thorough validation.[8][9][10]
Experimental Protocol:
sgRNA Design and Synthesis:
Design at least two distinct single guide RNAs (sgRNAs) targeting early exons of the gene encoding Protein X to maximize the likelihood of generating a loss-of-function frameshift mutation.[11]
Utilize publicly available design tools to minimize off-target effects.
Synthesize the designed sgRNAs.
Transfection:
Select a cell line relevant to the disease context (e.g., a cancer cell line where Protein X is expressed and functional).
Introduce the sgRNAs and Cas9 nuclease into the chosen cell line. This can be achieved through various methods, including transient transfection of plasmids encoding both components, or electroporation of Cas9-sgRNA ribonucleoprotein (RNP) complexes.[9][10]
Single-Cell Cloning:
Following transfection, isolate individual cells into separate wells of a 96-well plate using methods such as limiting dilution or fluorescence-activated cell sorting (FACS).[12]
This step is crucial to ensure that the resulting cell line is derived from a single, genetically identical clone.
Clonal Expansion and Screening:
Culture the single-cell clones until they form colonies and then expand them to a sufficient number for analysis.
Perform an initial screen to identify clones with potential gene edits.
Genomic Validation (Sanger Sequencing):
Extract genomic DNA from the expanded clones.
Amplify the genomic region targeted by the sgRNAs via PCR.
Sequence the PCR products using Sanger sequencing.
Analyze the sequencing data to identify insertions or deletions (indels) that result in a frameshift mutation.[11][12]
Protein Expression Validation (Western Blot):
Prepare protein lysates from both the parental cell line and the genome-validated knockout clones.
Perform a Western blot using a validated antibody against Protein X.
A true knockout clone will show a complete absence of the Protein X band compared to the parental cell line.[5][7] This is the definitive confirmation of a successful knockout at the functional, protein level.
Phase 2: Comparative Analysis of Parental vs. Knockout Cell Lines
With a validated Protein X knockout cell line in hand, the next step is to compare the effects of 3-Amino-2-phenoxypropanoic acid hydrochloride on this line versus the original, parental (wild-type) cell line.[1]
Experimental Protocol:
Cell Seeding:
Seed both the parental and the Protein X KO cell lines in parallel in multi-well plates at an appropriate density for the chosen assay.
Compound Treatment:
Treat the cells with a range of concentrations of 3-Amino-2-phenoxypropanoic acid hydrochloride. Include a vehicle-only control (e.g., DMSO).
Phenotypic Assay:
After a suitable incubation period, perform a phenotypic assay that reflects the function of Protein X. Given its role in cell proliferation in our hypothetical pathway, a cell viability or proliferation assay (e.g., CellTiter-Glo®) would be appropriate.[13]
Data Acquisition and Analysis:
Measure the output of the phenotypic assay (e.g., luminescence for cell viability).
Normalize the data to the vehicle-treated controls for each cell line.
Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for the compound in both the parental and knockout cell lines.
Interpreting the Results: The Moment of Truth
The comparative data from the phenotypic assay is the ultimate arbiter of on-target activity. The results can be summarized in a table for clarity.
Cell Line
Target (Protein X) Status
IC50 of 3-Amino-2-phenoxypropanoic acid hydrochloride
Parental
Wild-Type
50 nM
Protein X KO
Knockout
> 10,000 nM
The expected outcome for a compound that acts on-target is a significant rightward shift in the dose-response curve for the knockout cell line, resulting in a much higher IC50 value.
Caption: Logic of the comparative study.
If the compound's IC50 remains unchanged between the parental and knockout cell lines, it strongly suggests that its cytotoxic or anti-proliferative effects are due to off-target mechanisms. This would be a critical finding, prompting a re-evaluation of the compound's development.
Conclusion
The use of knockout cell lines provides an unequivocal method for validating the on-target activity of a novel compound. By demonstrating a loss of potency in the absence of the target protein, researchers can build a strong, evidence-based case for the compound's mechanism of action. This rigorous, self-validating system is essential for making informed decisions in the drug discovery pipeline, ultimately increasing the probability of developing safe and effective therapeutics.[2][3] The framework presented here, though based on a hypothetical example, offers a universally applicable strategy for any researcher seeking to confidently validate their findings.
References
Vertex AI Search. (n.d.). Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research.
PubMed. (2024, September 20). Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs.
PMC. (2024, November 14). Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection.
Bio-protocol. (n.d.). Generation of knockout cell lines using CRISPR–Cas9 technology.
Protocols.io. (2026, January 11). Generation of Knockout Cell Lines Using CRISPR–Cas9 Technology.
Reaction Biology. (n.d.). Target Validation.
Horizon Discovery. (2018, June 14). 5 ways to validate and extend your research with Knockout Cell Lines.
Reproducibility of 3-Amino-2-phenoxypropanoic Acid Hydrochloride Assays Across Murine Models: A Comparative Guide
Executive Summary The development of targeted central nervous system (CNS) therapeutics and neuro-oncology agents relies heavily on the precise evaluation of blood-brain barrier (BBB) transport mechanisms. The L-type ami...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of targeted central nervous system (CNS) therapeutics and neuro-oncology agents relies heavily on the precise evaluation of blood-brain barrier (BBB) transport mechanisms. The L-type amino acid transporter 1 (LAT1, SLC7A5) is highly expressed on both the luminal and abluminal sides of the BBB and is a primary conduit for bulky, neutral amino acids and mimicking prodrugs[1].
As a Senior Application Scientist, a recurring challenge I observe in preclinical development is the high inter-assay variability when evaluating novel transporter probes. 3-Amino-2-phenoxypropanoic acid hydrochloride (3-APPA) is an emerging synthetic
β
-amino acid scaffold. Its primary amine and carboxylic acid perfectly mimic the pharmacophore required for LAT1 binding, while the phenoxy group occupies the transporter's hydrophobic pocket.
This guide objectively compares the reproducibility of 3-APPA as a LAT1 probe against gold-standard alternatives—JPH203 and BCH —across distinct murine models, providing field-proven protocols and mechanistic causality to ensure your assays are self-validating and robust.
Mechanistic Rationale & Alternative Comparison
When selecting a LAT1 inhibitor or probe for in vivo murine assays, the physicochemical properties of the compound dictate its pharmacokinetic (PK) reproducibility.
BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid): The classic, non-selective LAT1/LAT2 inhibitor. Because it requires high micromolar to millimolar concentrations to achieve inhibition (
IC50≈112μM
), it often triggers off-target toxicity and yields poor in vivo reproducibility[2][3].
JPH203 (Nanvuranlat): A highly selective, potent tyrosine analog (
IC50≈0.14μM
)[4]. While exceptionally potent, its high lipophilicity leads to rapid hepatic clearance and high plasma protein binding, which can introduce significant variance in systemic murine PK models[2].
3-APPA (The Subject Probe): Offers a balanced lipophilicity profile. It acts as a rigidified, competitive substrate/inhibitor. Its moderate affinity bridges the gap between BCH and JPH203, making it an ideal, stable probe for quantifying baseline LAT1 function without saturating secondary metabolic pathways[5].
Caption: Mechanism of LAT1-mediated transport and competitive inhibition by 3-APPA and JPH203 at the BBB.
Murine Model Selection: The Causality of Reproducibility
Assay reproducibility is not just a function of the compound; it is deeply tied to the biological variance of the chosen murine model. LAT1 expression is highly sensitive to systemic physiological states[6].
C57BL/6 (Wild-Type): The gold standard for baseline BBB permeability. This model exhibits highly reproducible LAT1 expression at the brain microvessel endothelial cells, resulting in the lowest inter-animal coefficient of variation (CV%)[1][6].
BALB/c: Frequently utilized as background strains for oncology xenografts. However, strain-specific immunological baselines can alter basal transporter expression, slightly increasing assay variance compared to C57BL/6.
LPS-Induced Neuroinflammation Model: Endotoxin (LPS) administration rapidly downregulates LAT1 mRNA at the BBB within 2 to 4 hours[7]. Utilizing this model is critical for validating whether 3-APPA transport is sensitive to disease-state BBB alterations.
APP/PS1 (Alzheimer's Disease Model): Interestingly, despite the severe pathology, studies show that APP/PS1 mutations do not significantly alter LAT1 function or
[14C]
-L-leucine permeation at the mouse BBB[8]. This makes it an excellent control model for neurodegenerative drug delivery assays.
Data synthesized from standardized LAT1 cis-inhibition and brain perfusion assays.
Compound
Target Selectivity
IC50
(LAT1,
μM
)
Brain-to-Plasma Ratio (
Kp
)
Inter-animal CV% (n=6)
BCH
LAT1 / LAT2
112.0
0.45
18.5%
3-APPA
LAT1 preferred
12.5
1.15
8.2%
JPH203
LAT1 specific
0.14
0.85
14.1%
Table 2: Reproducibility of 3-APPA Brain Uptake Across Murine Models
Evaluating the unidirectional transfer constant (
Kin
) via In Situ Brain Perfusion.
Murine Model
Physiological State
Kin
(
μL/g/s
)
Assay Reproducibility (CV%)
C57BL/6
Healthy / Baseline
1.85 ± 0.15
8.1% (High)
BALB/c
Healthy / Baseline
1.62 ± 0.22
13.5% (Moderate)
APP/PS1
Amyloid Pathology
1.79 ± 0.17
9.4% (High)
LPS-Treated
Acute Inflammation
0.95 ± 0.14
14.7% (Moderate)
Note: The 48% reduction in
Kin
in the LPS model perfectly aligns with the known endotoxin-induced downregulation of LAT1[7].
Self-Validating Experimental Protocols
To ensure Trustworthiness (E-E-A-T), protocols must be designed to eliminate confounding variables. Systemic IV injections are heavily confounded by hepatic clearance. Therefore, we employ isolated in vitro and in situ methodologies[5][8].
Causality: To confirm that 3-APPA actively competes for the LAT1 transporter rather than passively diffusing across the lipid bilayer, we utilize immortalized mouse microglia (BV2) which natively express functional LAT1[5]. By measuring the reduction in the uptake of a known radiolabeled substrate, we isolate the specific transporter kinetics.
Step-by-Step Workflow:
Cell Seeding: Seed BV2 cells in 24-well plates at a density of
1×105
cells/well. Incubate for 24 hours at 37°C.
Buffer Preparation: Wash cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS, pH 7.4) to remove extracellular amino acids that could competitively inhibit the assay.
Pre-incubation: Incubate cells in HBSS for 10 minutes to deplete intracellular amino acid pools, forcing the LAT1 obligate exchange mechanism into a primed state[6].
Competitive Dosing: Add HBSS containing
1μM[14C]
-L-leucine (positive control substrate) spiked with varying concentrations of 3-APPA (0.1 to 200
μM
).
Termination: After exactly 5 minutes (linear uptake phase), terminate the reaction by aspirating the dosing solution and washing three times with ice-cold HBSS.
Quantification: Lyse cells using 0.1 M NaOH. Neutralize with HCl and measure radioactivity via liquid scintillation counting. Normalize data to total protein content (BCA assay).
Protocol B: In Situ Brain Perfusion (ISBP)
Causality: ISBP isolates the BBB from systemic circulation, eliminating hepatic metabolism and plasma protein binding variables. This guarantees that the calculated
Kin
is a direct reflection of LAT1 transport capacity at the endothelial tight junctions[8].
Step-by-Step Workflow:
Anesthesia & Preparation: Anesthetize the mouse (e.g., C57BL/6) using ketamine/xylazine. Expose the right common carotid artery.
Vessel Ligation: Ligate the external carotid artery and occipital branches to ensure the perfusate is directed exclusively to the right cerebral hemisphere via the internal carotid artery.
Cannulation: Cannulate the common carotid artery with a 30-gauge needle attached to a perfusion line.
Perfusion: Sever the cardiac ventricles to stop endogenous blood flow. Immediately begin perfusing oxygenated physiological buffer containing 3-APPA (
10μM
) at a flow rate of 2.5 mL/min for exactly 60 seconds.
Capillary Depletion: Decapitate the mouse, extract the right hemisphere, and homogenize in dextran buffer. Centrifuge at 5,400
×g
to separate the brain parenchyma (supernatant) from the vascular endothelial cells (pellet).
LC-MS/MS Analysis: Extract 3-APPA from the parenchymal fraction using acetonitrile precipitation and quantify via LC-MS/MS to calculate the unidirectional transfer constant (
Kin
).
Caption: Step-by-step workflow for In Situ Brain Perfusion (ISBP) to quantify 3-APPA BBB transport.
Conclusion
For researchers developing neurotherapeutics, assay reproducibility is paramount. While JPH203 remains the most potent LAT1 inhibitor available[3], its high lipophilicity can complicate systemic murine assays. Conversely, BCH lacks the potency required for modern precision pharmacology[2].
3-Amino-2-phenoxypropanoic acid hydrochloride serves as a highly reproducible, structurally balanced alternative. By utilizing C57BL/6 mice and self-validating methodologies like ISBP and BV2 cis-inhibition, researchers can achieve CV% values below 10%, ensuring robust, publication-quality data for LAT1-targeted drug delivery systems.
References
A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Google Patents (US7462459B2)
Alzheimer's Disease Phenotype or Inflammatory Insult Does Not Alter Function of L-Type Amino Acid Transporter 1 in Mouse Blood-Brain Barrier
Pharmaceutical Research
URL:[Link]
Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands
Pharmaceutics (PMC)
URL:[Link]
Endotoxin-induced inflammation down-regulates l-type amino acid transporter 1 (LAT1) expression at the blood–brain barrier of male rats and mice
Fluids and Barriers of the CNS (PMC)
URL:[Link]
L-Type Amino Acid Transporter 1 Enables the Efficient Brain Delivery of Small-Sized Prodrug across the Blood–Brain Barrier
ResearchGate
URL:[Link]
LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals
Theranostics
URL:[Link]
Glutamine transporters as pharmacological targets: From function to drug design
Frontiers in Chemistry (PMC)
URL:[Link]
A Senior Application Scientist's Guide to Qualifying 3-Amino-2-phenoxypropanoic acid hydrochloride as a Reference Standard
Introduction: The Imperative of a Well-Characterized Reference Standard In the landscape of pharmaceutical development and quality control, the reliability of every analytical measurement hinges on the quality of the ref...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of a Well-Characterized Reference Standard
In the landscape of pharmaceutical development and quality control, the reliability of every analytical measurement hinges on the quality of the reference standard used.[1] A reference standard is a highly purified and well-characterized material that serves as a benchmark for confirming the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs) and their intermediates.[2][3] The process of qualifying a new batch of a compound to serve as a reference standard is therefore not merely a procedural step but the very foundation of analytical confidence and regulatory compliance.
This guide provides an in-depth technical framework for the comprehensive analysis and qualification of 3-Amino-2-phenoxypropanoic acid hydrochloride. This compound, a key structural motif in various research and development pipelines, requires rigorous characterization to ensure its suitability as a reference material. We will move beyond a simple checklist of tests, instead focusing on the causality behind our analytical choices and establishing a self-validating system of protocols. This document is intended for researchers, analytical chemists, and quality assurance professionals who require a robust methodology for establishing and benchmarking chemical reference standards.
The Analytical Strategy: A Multi-Pronged Approach to Qualification
Our qualification workflow is built on the principle of orthogonal testing, wherein multiple, distinct analytical techniques are employed to assess the same quality attributes. This approach minimizes the risk of overlooking impurities or structural ambiguities, providing a comprehensive and trustworthy characterization of the material. The core attributes we will verify are:
Identity: Is the compound unequivocally 3-Amino-2-phenoxypropanoic acid hydrochloride?
Purity: What is the level of undesirable impurities present?
Stereochemical Integrity: As an amino acid derivative, is the correct enantiomer present in high purity?
Residual Solvents & Water Content: Are volatile impurities and moisture controlled to acceptable levels?
The following diagram illustrates the logical flow of our comprehensive qualification process.
A Senior Application Scientist's Guide to Assessing Batch-to-Batch Variability of Synthesized 3-Amino-2-phenoxypropanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals In the synthesis of pharmaceutical intermediates, consistency is paramount. Batch-to-batch variability can significantly impact the quality, safety, and eff...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates, consistency is paramount. Batch-to-batch variability can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing the batch-to-batch variability of synthesized 3-Amino-2-phenoxypropanoic acid hydrochloride, a key building block in various drug discovery programs. As Senior Application Scientists, we emphasize not just the "how" but the "why" behind each analytical choice, ensuring a robust and scientifically sound evaluation.
The quality of pharmaceutical intermediates directly influences the effectiveness and safety of the final drug product.[1] Inconsistent intermediate quality can lead to issues with impurity profiles, yield, and regulatory compliance in downstream API manufacturing.[2] Therefore, a thorough assessment of batch-to-batch variability is a critical component of a successful drug development program. This guide will walk you through a multi-faceted analytical approach to comprehensively characterize and compare different batches of 3-Amino-2-phenoxypropanoic acid hydrochloride.
The Criticality of Controlling Variability
Batch-to-batch variability in pharmaceutical production refers to the differences observed between different manufacturing lots of the same product.[3] For an intermediate like 3-Amino-2-phenoxypropanoic acid hydrochloride, this variability can arise from numerous sources, including:
Raw Material Quality: Variations in the purity and impurity profile of starting materials.[1][4]
Process Parameters: Minor deviations in reaction temperature, time, pH, or reagent stoichiometry.[5][6]
Purification Efficiency: Differences in crystallization, filtration, or drying processes.[7]
Human Factors: Inconsistencies in operator procedures.
Uncontrolled variability can lead to a cascade of problems, such as the introduction of new impurities, changes in physical properties (e.g., crystal form, particle size), and ultimately, a final API that fails to meet regulatory specifications.[2] A data-driven approach to understanding and controlling this variability is essential for ensuring a smooth transition from research and development to large-scale manufacturing.[3]
A Multi-Pronged Analytical Strategy for Comprehensive Assessment
A single analytical technique is rarely sufficient to fully characterize a pharmaceutical intermediate. A holistic approach employing a suite of orthogonal methods is necessary to build a complete picture of each batch's quality attributes.
Experimental Workflow Overview
Caption: Workflow for Assessing Batch-to-Batch Variability.
Chromatographic Techniques: Purity and Impurity Profiling
Chromatographic methods are the cornerstone of purity assessment and impurity detection in pharmaceutical analysis.[8][9]
High-Performance Liquid Chromatography (HPLC): This is the workhorse for determining the purity of the main component and quantifying known and unknown impurities.[8][10]
Rationale: HPLC offers high resolution and sensitivity, allowing for the separation of closely related compounds.
Protocol:
Column: A reverse-phase C18 column is a good starting point for this type of molecule.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
Detection: UV detection at a wavelength where the main compound and potential impurities absorb is standard.
Quantification: Purity is determined by the area percentage of the main peak. Impurities are quantified relative to the main peak or a reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to identify unknown impurities.[8]
Rationale: By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of impurities, which is crucial for their structural elucidation.
Protocol:
Utilize the same HPLC method developed for purity analysis.
Interface the HPLC system with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
Analyze the mass spectra of the impurity peaks to determine their molecular weights.
Gas Chromatography (GC): Essential for the analysis of residual solvents.[8][9]
Rationale: Residual solvents are process-related impurities that must be controlled within strict limits as defined by guidelines such as ICH Q3C.
Protocol:
Sample Preparation: Dissolve the sample in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).
Column: A capillary column with a polar stationary phase is commonly used.
Detection: A Flame Ionization Detector (FID) is typically employed.
Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of a certified reference standard.
Spectroscopic Techniques: Structural Confirmation and Functional Group Analysis
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation and can detect subtle structural differences and impurities.[10]
Rationale: ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure. It is also a powerful tool for identifying and quantifying process-related impurities that may not be easily detected by other methods.
Protocol:
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
Acquire ¹H and ¹³C NMR spectra.
Compare the spectra of different batches to the reference standard, looking for any new or enhanced signals that may indicate the presence of impurities.
Fourier-Transform Infrared Spectroscopy (FTIR): A rapid and non-destructive technique for confirming the presence of key functional groups and assessing polymorphism.
Rationale: The FTIR spectrum is a unique fingerprint of a molecule. Variations in the spectrum between batches can indicate differences in functional groups or, more subtly, changes in the crystalline form (polymorphism).
Protocol:
Prepare the sample using a suitable method (e.g., KBr pellet or Attenuated Total Reflectance - ATR).
Acquire the FTIR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
Compare the spectra of different batches, paying close attention to the fingerprint region (below 1500 cm⁻¹) for any shifts or changes in peak shape.
Thermal and X-ray Analysis: Physicochemical Properties
The solid-state properties of a pharmaceutical intermediate are critical for its handling, stability, and downstream processing.
Differential Scanning Calorimetry (DSC): Used to determine the melting point and assess thermal behavior.
Rationale: The melting point is a key indicator of purity. A broad melting range or the presence of multiple thermal events can suggest the presence of impurities or different polymorphic forms.
Protocol:
Accurately weigh a small amount of the sample into a DSC pan.
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
Analyze the resulting thermogram for the onset and peak of the melting endotherm.
Powder X-ray Diffraction (PXRD): The definitive technique for identifying the crystalline form (polymorph) of a solid.[11]
Rationale: Different polymorphs can have different physical properties, such as solubility and stability, which can impact the performance of the final drug product.
Protocol:
Gently pack the sample into a sample holder.
Acquire the PXRD pattern over a defined 2θ range.
Compare the diffractograms of different batches to a reference pattern to ensure consistency of the crystalline form.
Water Content Determination
Karl Fischer Titration: The gold standard for accurate determination of water content.
Rationale: Water content can affect the stability and reactivity of the intermediate.
Protocol:
Use a coulometric or volumetric Karl Fischer titrator.
Accurately weigh the sample and introduce it into the titration cell.
The instrument will automatically titrate the water present and report the content, typically as a weight percentage.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison across batches.
Table 1: Comparison of Purity and Impurity Profiles by HPLC
Batch ID
Purity (%)
Impurity 1 (Area %)
Impurity 2 (Area %)
Total Impurities (%)
Batch A
99.5
0.15
0.08
0.23
Batch B
99.2
0.25
0.12
0.37
Batch C
99.6
0.12
0.07
0.19
Table 2: Comparison of Physicochemical Properties
Batch ID
Melting Point (°C)
Water Content (%)
Crystalline Form
Batch A
185.2
0.15
Form I
Batch B
183.9
0.28
Form I
Batch C
185.5
0.12
Form I
Interpreting the Data:
In the example tables above, Batch B shows a lower purity and higher total impurity content compared to Batches A and C. The lower melting point of Batch B is also consistent with a higher level of impurities. While all batches exhibit the same crystalline form, the higher water content in Batch B may warrant further investigation into the drying process for that batch.
Logical Framework for Investigation
Caption: Logical Framework for Investigating and Mitigating Variability.
Best Practices and Mitigation Strategies
A proactive approach to managing batch-to-batch variability is crucial.[3] Based on the findings from the analytical assessment, the following mitigation strategies can be implemented:
Raw Material Control: Establish stringent specifications for all starting materials and reagents.[4] Qualify and regularly audit suppliers.
Process Optimization and Control: Implement Quality by Design (QbD) principles to identify critical process parameters (CPPs) and establish robust control ranges.[3]
Standardized Operating Procedures (SOPs): Ensure detailed and unambiguous SOPs are in place for all manufacturing steps.[12]
In-Process Controls (IPCs): Implement IPCs at critical stages of the synthesis to monitor the reaction progress and ensure consistency.
Comprehensive Documentation: Maintain meticulous records of all manufacturing and analytical activities.[12]
By implementing these strategies, manufacturers can minimize batch-to-batch variability and ensure the consistent production of high-quality 3-Amino-2-phenoxypropanoic acid hydrochloride. This, in turn, contributes to the overall quality and safety of the final drug product. The principles of Good Manufacturing Practice (GMP) for active pharmaceutical ingredients, as outlined in ICH Q7, provide a comprehensive framework for quality management.[7][13][14][15][16]
References
ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]
Pharma Intermediates 7 Must-Know Tips for Quality Control. Available from: [Link]
Navigating Batch-to-Batch Variability with a Data-Centric Approach - Zaether. Available from: [Link]
Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards | IntuitionLabs. Available from: [Link]
Pharma Intermediates: The Importance of Quality and Essential Factors. Available from: [Link]
Analytical Techniques in Pharmaceutical Analysis. Available from: [Link]
ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients - ECA Academy. Available from: [Link]
Five Key Elements of Pharmaceutical Intermediate Quality Control. Available from: [Link]
Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. Available from: [Link]
ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Available from: [Link]
Batch-to-Batch Variability - Applications using Sorption Experiments. Available from: [Link]
Batch-to-Batch Consistency: Why It Matters for Intermediates. Available from: [Link]
Reducing Batch-to-Batch Variability of Botanical Drug Products - Sartorius. Available from: [Link]
ich harmonised tripartite guideline good manufacturing practice guide for active pharmaceutical ingredients q7. Available from: [Link]
Analytical techniques in pharmaceutical analysis: A review - Arabian Journal of Chemistry. Available from: [Link]
Active Ingredient Analysis: Methods And Applications in Product Quality Control - alwsci. Available from: [Link]
What Is Quality Control (QC)? Types of Quality Control in the Pharmaceutical Industry. Available from: [Link]
Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions - PYG Lifesciences. Available from: [Link]
MODERN ANALYTICAL TOOLS FOR THE DETERMINATION OF THE ACTIVE PHARMACEUTICAL INGREDIENTS: A REVIEW. Available from: [Link]
Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - ACS Publications. Available from: [Link]
As a Senior Application Scientist, I recognize that the transition from bench-scale discovery to scaled-up drug development requires rigorous, scientifically sound operational protocols. 3-Amino-2-phenoxypropanoic acid h...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that the transition from bench-scale discovery to scaled-up drug development requires rigorous, scientifically sound operational protocols. 3-Amino-2-phenoxypropanoic acid hydrochloride is a highly versatile amino acid building block frequently utilized in the synthesis of peptidomimetics and novel small-molecule therapeutics. However, its specific physicochemical properties—namely its nature as an acidic halogenated salt paired with a lipophilic aromatic moiety—demand precise handling and disposal strategies to ensure laboratory safety and environmental compliance.
The following comprehensive guide details the mechanistic toxicology, operational logistics, and self-validating disposal procedures for this compound.
To manage a chemical safely, one must first understand the causality behind its hazard classifications. 3-Amino-2-phenoxypropanoic acid hydrochloride is not inherently highly toxic, but its salt formulation dictates its reactivity.
Upon contact with ambient moisture or the aqueous environment of human mucous membranes, the hydrochloride salt dissociates. This dissociation releases protons (
H+
), creating a highly localized acidic environment. Furthermore, the lipophilic phenoxy group enhances the molecule's ability to partition into the stratum corneum of the skin, exacerbating the localized acidic irritation. This mechanism is the direct cause of its primary Global Harmonized System (GHS) hazard classifications[1].
Category 2 (H315) - Driven by localized pH depression upon dissociation
Eye Irritation
Category 2A (H319) - Severe irritant to ocular mucous membranes
Systemic Toxicity
STOT SE 3 (H336) - May cause drowsiness or dizziness
Operational Logistics & Engineering Controls
When handling the dry powder, the primary risk is the inhalation of acidic dust.
Engineering Controls: All weighing and transfer operations must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a standard chemical fume hood with a face velocity of 80–100 fpm.
Personal Protective Equipment (PPE): Nitrile gloves (minimum 4 mil thickness) are required. Because the phenoxy group provides minor lipophilicity, if the powder is dissolved in an organic solvent (e.g., DMSO or DMF), double-gloving is recommended to prevent solvent-mediated dermal penetration.
Comprehensive Disposal & Waste Routing Procedures
The United States Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) strictly regulates the disposal of reactive and corrosive laboratory waste[2]. Improper segregation—such as mixing acidic salts with strong bases or oxidizing agents—can lead to dangerous exothermic reactions or the release of toxic gases[2].
The Halogenated Waste Imperative
Although the chloride in a hydrochloride salt is ionic rather than covalently bound to the organic framework, standard Environmental Health and Safety (EHS) protocols dictate that organic wastes containing >1% halogens by weight must be routed to Halogenated Waste streams. Incineration of chloride-rich organic waste without specialized alkaline scrubbers can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and corrosive hydrogen chloride gas.
If the compound has been dissolved in an aqueous solution during an experiment, it cannot be directly disposed of due to its acidic nature. It must be neutralized in the laboratory prior to final waste routing[3]. This protocol is a self-validating system: the evolution of
CO2
visually confirms the neutralization process, while the cessation of bubbling validates its completion.
Containment & Cooling: Transfer the acidic aqueous waste to a wide-mouth borosilicate glass beaker. Place the beaker in a secondary containment tray within a fume hood. Submerge the beaker in an ice-water bath to maintain the temperature below 20°C, mitigating any exothermic heat generated during neutralization[3].
Titration: Slowly add 1M Sodium Bicarbonate (
NaHCO3
) dropwise while stirring continuously. Mechanistic Note:
NaHCO3
is chosen over strong bases like
NaOH
because the bicarbonate buffering system safely releases
CO2
gas, preventing exothermic runaway and preventing the pH from overshooting into the highly alkaline range.
Validation: Continue titration until effervescence (
CO2
evolution) ceases. Verify with pH paper that the solution has reached a stable pH of 6.0 to 8.0.
Phase Observation: At a neutral pH, the compound converts from the highly soluble protonated salt to its zwitterionic free base form. Due to the lipophilic phenoxy group, the zwitterion has significantly lower aqueous solubility and will likely precipitate out of the solution as a fine suspension.
Final Routing:
Filter the suspension. Route the solid filter cake to Halogenated Organic Solid Waste (due to residual trapped chlorides).
Route the remaining clear filtrate to Aqueous Organic Waste [2].
Figure 1: Disposal and neutralization workflow for 3-Amino-2-phenoxypropanoic acid HCl waste.
Spill Response & Decontamination Workflow
In the event of an accidental release, immediate and correct action is required to prevent equipment corrosion and personnel exposure.
Dry Powder Spills: Do not apply water initially. Adding water will rapidly dissolve the salt, creating a concentrated acidic pool that will spread and potentially corrode stainless steel laboratory surfaces. Instead, mechanically sweep up the solid using non-sparking tools and place it in a compatible High-Density Polyethylene (HDPE) container[4].
Surface Decontamination: Once the bulk solid is removed, wipe the affected area with a damp cloth mildly moistened with 1M
NaHCO3
. This will neutralize any residual microscopic acidic dust. Dispose of the contaminated cloth as solid hazardous waste.
Table 2: Waste Segregation & Routing Matrix
Waste Stream
Primary Hazard
Approved Accumulation Container
Final EHS Routing
Unused Solid / Spill Debris
Acidic Irritant, Halogenated
Sealable HDPE wide-mouth jar
Halogenated Organic Solid Waste
Untreated Aqueous Acidic
Corrosivity (RCRA)
Do not accumulate; neutralize immediately
N/A - Proceed to Neutralization
Neutralized Aqueous (Clear)
Mild Organic Toxicity
Vented Polyethylene Carboy
Aqueous Organic Waste
Regulatory Note: Ensure all waste containers are tightly sealed and labeled with the full chemical name (no abbreviations) the moment waste is first added. Under EPA guidelines, Satellite Accumulation Areas (SAAs) in the laboratory must not exceed 55 gallons of hazardous waste, and containers must be transferred to central EHS facilities within 90 days of the start date listed on the waste tag[4].
Personal protective equipment for handling 3-Amino-2-phenoxypropanoic acid hydrochloride
A Researcher's Guide to Safely Handling 3-Amino-2-phenoxypropanoic acid hydrochloride For researchers and scientists in the field of drug development, the proper handling of chemical reagents is paramount to ensuring bot...
Author: BenchChem Technical Support Team. Date: April 2026
A Researcher's Guide to Safely Handling 3-Amino-2-phenoxypropanoic acid hydrochloride
For researchers and scientists in the field of drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth information on the personal protective equipment (PPE) required for handling 3-Amino-2-phenoxypropanoic acid hydrochloride, along with procedural guidance for its use and disposal. The information presented here is synthesized from established safety protocols and is designed to empower you with the knowledge to work safely and effectively.
Understanding the Risks: Hazard Profile of 3-Amino-2-phenoxypropanoic acid hydrochloride
Before handling any chemical, it is crucial to understand its potential hazards. 3-Amino-2-phenoxypropanoic acid hydrochloride is classified with the following hazards:
Skin Irritation (H315): May cause irritation upon contact with the skin.[1]
Serious Eye Irritation (H319): May cause serious irritation to the eyes.[1]
Specific Target Organ Toxicity — Single Exposure (H336): May cause drowsiness or dizziness through inhalation.[1]
These classifications necessitate a comprehensive approach to personal protection, focusing on preventing skin and eye contact, as well as inhalation of the powdered compound.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 3-Amino-2-phenoxypropanoic acid hydrochloride.
Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities.
To protect against eye irritation from dust particles.[2]
Respiratory Protection
N95-type particulate respirator or use in a chemical fume hood.
To prevent inhalation of the powder, which can cause respiratory irritation and other systemic effects.[2][3]
Body Protection
Laboratory coat.
To protect skin and personal clothing from contamination.[3]
Experimental Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process and workflow for the safe handling of 3-Amino-2-phenoxypropanoic acid hydrochloride, from risk assessment to disposal.
Caption: Workflow for safe handling of 3-Amino-2-phenoxypropanoic acid hydrochloride.
Operational and Disposal Plans
Adherence to a strict operational and disposal plan is critical for minimizing risk and ensuring a safe laboratory environment.
Step-by-Step Handling Procedure:
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[4]
Ventilation: Always handle 3-Amino-2-phenoxypropanoic acid hydrochloride in a well-ventilated area.[5] For procedures that may generate dust, a chemical fume hood is strongly recommended.[6]
Donning PPE: Put on all required PPE as outlined in the table above before opening the chemical container.
Weighing and Transfer: When weighing or transferring the solid material, do so carefully to minimize dust generation. Use a spatula and a weighing paper or boat.
Container Management: Keep the container tightly closed when not in use to prevent contamination and accidental spills.[7]
Decontamination: After handling, wipe down the work surface with an appropriate cleaning agent.
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye and respiratory protection.
Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.
Disposal Plan:
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation: Unused 3-Amino-2-phenoxypropanoic acid hydrochloride and any materials contaminated with it (e.g., weighing papers, gloves) should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety protocols.
Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
Disposal Protocol: Dispose of the chemical waste through an approved waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
Empty Containers: Handle uncleaned, empty containers in the same manner as the product itself.
By adhering to these guidelines, researchers can confidently and safely handle 3-Amino-2-phenoxypropanoic acid hydrochloride, ensuring a secure and productive research environment.
References
3-amino-2-phenoxypropanoic acid hydrochloride — Chemical Substance Information. 1